6-bromo-5-methoxy-1H-indazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRTZJDWQCNIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719272 | |
| Record name | 6-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206800-17-0 | |
| Record name | 6-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5-METHOXY-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-bromo-5-methoxy-1H-indazole physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its properties, outlines a plausible synthetic route, and discusses its potential biological significance based on the activities of structurally related molecules.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. It is important to note that while some experimental values are available from commercial suppliers, other properties are predicted based on structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 227.06 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 203-208 °C | --INVALID-LINK-- |
| Boiling Point | Predicted: ~438.1 °C | Based on related compound[1] |
| pKa | Predicted: ~10.44 | Based on related compound |
| Solubility | No specific data available. Likely soluble in polar organic solvents like DMSO and DMF based on general solubility of indazole derivatives. |
Spectroscopic Data:
-
¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.0 ppm. The methoxy group protons would likely be a singlet around 3.8-4.0 ppm. The N-H proton of the indazole ring is expected to be a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: Aromatic carbons are anticipated in the 100-150 ppm region. The methoxy carbon would likely appear around 55-60 ppm.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of aromatic and methyl groups, C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the known synthesis of the positional isomer, 7-bromo-5-methoxy-1H-indazole[2]. The general strategy involves the diazotization of a substituted aniline followed by cyclization.
Proposed Synthetic Pathway:
A potential synthetic route could start from 4-bromo-3-methoxyaniline, which would first be methylated at the 2-position. The resulting 4-bromo-2-methyl-3-methoxyaniline would then undergo diazotization followed by an intramolecular cyclization to yield this compound.
References
Technical Guide: 6-Bromo-5-methoxy-1H-indazole (CAS 1206800-17-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, recognized for its role in the development of targeted therapeutics, particularly as a bioisosteric analog of purines, enabling it to interact with ATP-binding sites of various enzymes. The strategic placement of bromo and methoxy substituents on the indazole ring provides a versatile platform for the synthesis of complex molecules with potential biological activity. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery, particularly as an intermediate in the synthesis of kinase inhibitors. Due to the limited publicly available experimental data for this specific compound, some information presented is based on the analysis of structurally related molecules and established principles in medicinal chemistry.
Physicochemical Properties
This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1206800-17-0 | [1] |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 203-208 °C | [1] |
| SMILES String | COc1cc2cn[nH]c2cc1Br | [1] |
| InChI Key | USRTZJDWQCNIEN-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could start from a substituted 2-methylaniline, proceed through bromination and diazotization, followed by intramolecular cyclization.
General Experimental Protocol (Hypothetical)
Step 1: Bromination of 4-methoxy-2-methylaniline To a solution of 4-methoxy-2-methylaniline in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by TLC until completion. The crude product, 2-bromo-4-methoxy-6-methylaniline, is then isolated through an appropriate work-up procedure, which may include quenching the excess bromine, extraction, and purification by column chromatography or recrystallization.
Step 2: Diazotization and Cyclization The resulting 2-bromo-4-methoxy-6-methylaniline is suspended in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This is followed by an intramolecular cyclization reaction to form the indazole ring. The reaction mixture is then neutralized, and the product, this compound, is isolated by filtration or extraction and purified.
Characterization Data (Predicted)
Experimental analytical data for this compound is scarce in the public domain. Table 2 summarizes the predicted spectroscopic and spectrometric data based on the analysis of structurally similar indazole compounds.
| Analysis | Predicted Data |
| ¹H NMR | Signals corresponding to aromatic protons and a methoxy group. The chemical shifts would be influenced by the bromo and methoxy substituents on the benzene ring. |
| ¹³C NMR | Resonances for the carbon atoms of the bicyclic indazole core and the methoxy group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C and C=N aromatic ring stretching, C-O stretching, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 227/229, showing the characteristic isotopic pattern for a bromine-containing compound. |
Biological Significance and Applications in Drug Discovery
The indazole scaffold is a key feature in numerous biologically active molecules, particularly in the realm of oncology. Indazole derivatives are known to act as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a common hallmark of cancer.
While there is no specific biological data available for this compound, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The bromo substituent at the 6-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The methoxy group at the 5-position can also influence the electronic properties and metabolic stability of the final compound.
Role as a Kinase Inhibitor Scaffold
Indazole-based compounds have been successfully developed as inhibitors of several important kinase targets, including but not limited to:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Anaplastic Lymphoma Kinase (ALK)
-
Polo-like Kinase 4 (PLK4)
The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Example Signaling Pathway: VEGFR
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. Indazole derivatives have been developed as potent inhibitors of VEGFR kinases.
References
6-bromo-5-methoxy-1H-indazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as important scaffolds in the development of therapeutic agents due to their wide range of biological activities.[1][2][3]
Core Chemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₈H₇BrN₂O | [4][5] |
| Molecular Weight | 227.06 g/mol | [4] |
| CAS Number | 1206800-17-0 | [4] |
| Appearance | Solid | |
| Melting Point | 203-208 °C |
Synthetic Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a representative synthesis for a closely related isomer, 7-bromo-5-methoxy-1H-indazole, is detailed below.[6] This procedure illustrates a common pathway for the synthesis of substituted indazoles.
Synthesis of 7-bromo-5-methoxy-1H-indazole[7]
This synthesis is a two-step process starting from 4-methoxy-2-methyl aniline.
Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide
-
A solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) is prepared.
-
To this solution, 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) is added dropwise at approximately 0°C.
-
After 3 hours, the reaction mixture is concentrated.
-
The residue is diluted with dichloromethane and then concentrated again.
-
Further dilution with ether and drying under high vacuum yields 18.5 g (85%) of 2-bromo-4-methoxy-6-methyl aniline hydrobromide.
Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole
-
A solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approx. 14 ml) is added dropwise to a suspension of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol) at 0°C.
-
After 10 minutes, the resulting solution is neutralized by adding solid sodium acetate to a pH of 4-5.
-
The obtained solution is added dropwise to a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C, and the mixture is stirred for 30 minutes.
-
The mixture is poured into ice and extracted twice with diethyl ether.
-
The organic layer is washed with water and brine, dried with magnesium sulfate, and concentrated.
-
The residue is dissolved in dimethyl sulfoxide (35 ml) and transferred to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (approx. 10°C).
-
The bath is removed, and the mixture is stirred for another 30 minutes.
-
The reaction mixture is poured into ice/concentrated hydrochloric acid.
-
The resulting mixture is extracted twice with dichloromethane, washed three times with water and then with brine, dried with magnesium sulfate, and concentrated.
-
The final product is obtained as a brown solid (10.1 g, 86%) after purification by preparative HPLC.
Biological Significance and Applications
Indazole derivatives are a prominent class of compounds in medicinal chemistry, known for a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][3] Specifically, substituted indazoles, such as 6-bromo-1-methyl-1H-indazol-4-amine, have been identified as crucial building blocks for the development of potent and selective kinase inhibitors, which are key targets in cancer and neurodegenerative disease research.[7]
The indazole scaffold's rigid structure and its ability to form hydrogen bonds make it an ideal framework for designing molecules that can interact with the active sites of enzymes like kinases.[2][7]
Below is a conceptual workflow illustrating the role of indazole derivatives in the development of kinase inhibitors.
Caption: Conceptual workflow for the development of kinase inhibitors from an indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - CAS:1206800-17-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 6-bromo-5-methoxy-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-5-methoxy-1H-indazole, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination, including established experimental protocols and qualitative solubility information based on the properties of structurally related compounds.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 203-208 °C | |
| CAS Number | 1206800-17-0 |
Solubility in Organic Solvents
While specific quantitative solubility data for this compound is not extensively reported, the solubility of indazole derivatives is generally understood. Indazoles, as a class of compounds, tend to be soluble in polar aprotic solvents and alcohols.
Table 2: Qualitative Solubility of Indazole Derivatives in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally Soluble[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Generally Soluble[1] |
| Methanol | Polar Protic (Alcohol) | Generally Soluble[1] |
| Ethanol | Polar Protic (Alcohol) | Generally Soluble |
| Acetonitrile | Polar Aprotic | Likely Soluble |
| Dichloromethane (DCM) | Nonpolar | Likely Sparingly Soluble |
| Diethyl Ether | Nonpolar | Likely Sparingly Soluble |
| Hexane | Nonpolar | Likely Insoluble |
Note: This table is based on general solubility trends for indazole derivatives and should be confirmed by experimental determination for this compound.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The following sections detail methodologies for both thermodynamic and kinetic solubility determination.
Thermodynamic Solubility Assay
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature.[1] The shake-flask method is a common and reliable technique for this measurement.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is added to a solvent system from a concentrated stock solution (typically in DMSO). This method is often used in high-throughput screening environments.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
The desired aqueous buffer or organic solvent.
-
96-well plates.
-
Plate shaker.
-
Plate reader (nephelometry or turbidimetry) or HPLC system.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[1]
-
Dilution: Add a small volume of the DMSO stock solution to the test solvent in a 96-well plate to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).[1]
-
Analysis: Measure the amount of precipitated material using a nephelometer or turbidimeter. Alternatively, the concentration of the compound remaining in solution can be determined by HPLC after filtration or centrifugation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of an organic compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
6-bromo-5-methoxy-1H-indazole melting point and stability
An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-5-methoxy-1H-indazole: Melting Point and Stability Assessment
Abstract
This compound is a substituted indazole that serves as a critical building block in medicinal chemistry and pharmaceutical development. The indazole scaffold is a privileged structure, integral to a multitude of compounds exhibiting a wide array of biological activities, including potent kinase inhibitors for oncological applications.[1][2][3] A thorough understanding of the physicochemical properties of this intermediate, specifically its melting point and chemical stability, is paramount for its effective use in synthesis, process development, and for ensuring the quality and shelf-life of subsequent active pharmaceutical ingredients (APIs). This guide provides a detailed analysis of the melting point of this compound and presents a comprehensive framework for assessing its chemical stability under various stress conditions. It is intended to be a practical resource for researchers, chemists, and drug development professionals.
Physicochemical Characterization
The fundamental physicochemical properties of this compound are summarized below. These parameters are the foundation for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂O | [4][5] |
| Molecular Weight | 227.06 g/mol | [4] |
| CAS Number | 1206800-17-0 | [4][5][6] |
| Appearance | Solid | [4] |
| Melting Point (°C) | 203-208 °C | [4] |
Melting Point Analysis: A Critical Purity Indicator
The melting point is one of the most fundamental and accessible indicators of a solid compound's purity. For this compound, the reported melting point range is 203-208 °C.[4]
Expert Insight: A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad or depressed melting point range suggests the presence of impurities. In the context of synthesis, these impurities could include residual solvents, unreacted starting materials, or side-products such as positional isomers, which can be challenging to separate. Therefore, precise melting point determination is a crucial, self-validating quality control step before committing the material to a multi-step synthesis where impurities could lead to complex downstream issues.
This protocol describes the standard procedure for determining the melting point range using a digital melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. Gently crush the solid into a fine powder using a mortar and pestle.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a ramp rate. For an unknown compound or for high accuracy, a two-stage approach is best:
-
Rapid Ramp: A fast ramp (e.g., 10-15 °C/min) to quickly find an approximate melting range.
-
Slow Ramp: Repeat with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point found in the first run.
-
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point range is reported as T₁ - T₂.
-
Chemical Stability Profile and Degradation Pathways
While extensive stability data for this compound is not widely published, its chemical structure—containing an electron-rich indazole ring, a methoxy group, and an aromatic bromine atom—allows for the prediction of potential degradation pathways based on established chemical principles for related molecules.[7][8] Understanding these potential liabilities is critical for defining appropriate storage conditions and anticipating incompatibilities during synthesis and formulation.
Potential Degradation Pathways:
-
Hydrolytic Degradation: The methoxy group's ether linkage could be susceptible to hydrolysis under harsh acidic or basic conditions, yielding the corresponding phenol.
-
Oxidative Degradation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or products of ring-opening.
-
Photolytic Degradation: Aromatic bromine compounds can be sensitive to UV light.[7] The energy from photons can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical intermediates that can trigger subsequent reactions.
-
Thermal Degradation: At elevated temperatures, halogenated organic compounds may undergo decomposition, which could involve the release of hydrogen bromide.[7]
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment (Forced Degradation)
To empirically determine the stability of this compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and establish degradation pathways. The results are crucial for developing stability-indicating analytical methods (e.g., HPLC) that can separate the parent compound from all potential degradants.
Caption: Experimental workflow for a forced degradation study.
This protocol provides a robust framework for assessing stability. An un-stressed sample (control) must be analyzed in parallel at each time point.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., ICH Q1B guideline exposure). Run a parallel control sample wrapped in aluminum foil.
-
Thermal Degradation: Heat 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
-
Sample Quenching and Analysis:
-
After the incubation period, allow all samples to cool to room temperature.
-
Crucially, neutralize the acidic and basic samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively, before analysis to prevent damage to the HPLC column.
-
Analyze all stressed samples and the control sample by a suitable reverse-phase HPLC method with UV detection. Mass spectrometry (LC-MS) is highly recommended for identifying the mass of any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Recommended Storage and Handling
Based on the potential instabilities identified from the compound's structure, the following storage and handling procedures are recommended to ensure its integrity over time.
-
Storage Conditions: To minimize thermal, photolytic, and hydrolytic degradation, the compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment.[7] For long-term storage, refrigeration (2-8°C) is advisable.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote chemical degradation.[7]
Conclusion
This compound is a valuable intermediate in pharmaceutical research with a well-defined melting point of 203-208 °C, which serves as a primary indicator of its purity. While specific stability data is limited, a structural assessment points to potential degradation via hydrolysis, oxidation, photolysis, and thermal stress. The forced degradation protocol outlined in this guide provides a self-validating and robust experimental framework for researchers to definitively characterize the stability profile of this compound. Adherence to proper storage and handling protocols is essential to preserve its quality, ensuring reproducibility in synthetic applications and reliability in the drug development pipeline.
References
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]
-
This compound. Boron Molecular. [Link]
-
1H-Indazole,6-broMo-3-Methoxy-. ChemWhat. [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. ARKIVOC. [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 95 1206800-17-0 [sigmaaldrich.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. This compound CAS#: 1206800-17-0 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 6-bromo-5-methoxy-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the heterocyclic compound 6-bromo-5-methoxy-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from closely related isomers and established analytical protocols to provide a robust resource for researchers. The information herein is intended to support the synthesis, characterization, and application of this compound in research and development.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below, providing a foundational understanding of the compound.
| Property | Value | Source |
| CAS Number | 1206800-17-0 | |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 203-208 °C | |
| SMILES String | COc1cc2cn[nH]c2cc1Br |
Proposed Synthesis of this compound
Experimental Protocol
Step 1: Preparation of 2-bromo-4-methoxy-6-methylaniline hydrobromide
-
In a suitable reaction vessel, dissolve bromine (72.9 mmol) in chloroform (60 ml).
-
Cool the solution to approximately 0°C using an ice bath.
-
Add 4-methoxy-2-methylaniline (72.9 mmol) dropwise to the cooled bromine solution.
-
Allow the reaction mixture to stir for 3 hours at 0°C.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and concentrate again.
-
Further dilute with diethyl ether and dry under high vacuum to yield 2-bromo-4-methoxy-6-methylaniline hydrobromide[1].
Step 2: Preparation of this compound
-
Suspend the 2-bromo-4-methoxy-6-methylaniline hydrobromide (62.3 mmol) in 8 M hydrochloric acid (56 ml, 448 mmol).
-
Cool the suspension to 0°C.
-
Add a solution of sodium nitrite (65.4 mmol) in water (approx. 14 ml) dropwise to the suspension.
-
After 10 minutes, neutralize the resulting solution by adding solid sodium acetate until the pH reaches 4-5.
-
In a separate flask, prepare a solution of 2-methyl-2-propanethiol (62.3 mmol) in ethanol (140 ml) and cool it to 0°C.
-
Add the neutralized diazonium salt solution dropwise to the ethanolic solution.
-
Stir the resulting mixture for 30 minutes at 0°C.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous mixture with dichloromethane (2x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer with magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by preparative HPLC to yield this compound[1].
Spectroscopic Data
Directly measured spectroscopic data for this compound is not extensively available in the peer-reviewed literature. However, data from its isomer, 7-bromo-5-methoxy-1H-indazole, and predicted data provide valuable insights.
¹H NMR Spectroscopy (Reference Data for 7-bromo-5-methoxy-1H-indazole)
The following ¹H NMR data was reported for the isomeric compound, 7-bromo-5-methoxy-1H-indazole, in CDCl₃ at 300 MHz[1]. This can serve as a reference for predicting the spectrum of the 6-bromo isomer.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.05 | s | 1H |
| 7.24 | m | 1H |
| 7.04 | m | 1H |
| 3.82 | s | 3H |
Mass Spectrometry
The mass spectrum for 7-bromo-5-methoxy-1H-indazole shows a molecular ion peak at m/z 226.95 (MH)⁺[1]. Predicted mass spectrometry data for this compound is also available.
| Ion | Predicted m/z | Source |
| [M+H]⁺ | 226.98146 | |
| [M+Na]⁺ | 248.96340 | |
| [M-H]⁻ | 224.96690 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific IR and UV-Vis spectra for this compound are not currently available in public databases. General characteristic absorbances for the indazole core and functional groups would be expected.
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data for indazole derivatives, which can be applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of about 0.6-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer (e.g., TOF, Quadrupole) with an appropriate ionization source (e.g., ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-bromo-5-methoxy-1H-indazole. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a detailed prediction based on the analysis of structurally related indazole derivatives. It is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering a foundational understanding for spectral interpretation and guidance for experimental setup.
Predicted Spectroscopic Data Summary
The structural elucidation of this compound can be effectively achieved through ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts (δ) in parts per million (ppm) are summarized below. These predictions are based on established substituent effects on the indazole ring system. The numbering convention used for the assignments is as follows:
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Notes |
| ~10.5 - 11.5 | br s | 1H | N1-H | Chemical shift is concentration and solvent dependent; broad due to quadrupolar relaxation and exchange. |
| ~8.00 | s | 1H | H3 | Typically a singlet in 1H-indazoles. |
| ~7.65 | s | 1H | H7 | Expected to be a singlet due to the substitution pattern. |
| ~7.30 | s | 1H | H4 | Expected to be a singlet due to the substitution pattern. |
| ~3.95 | s | 3H | -OCH₃ | A sharp singlet in a region typical for methoxy groups. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment | Notes |
| ~155.0 | C5 | Carbon bearing the methoxy group, significantly deshielded. |
| ~140.0 | C7a | Quaternary carbon at the ring junction. |
| ~135.0 | C3 | Deshielded carbon in the pyrazole ring. |
| ~123.0 | C3a | Quaternary carbon at the ring junction. |
| ~120.0 | C7 | |
| ~115.0 | C6 | Carbon bearing the bromine atom. |
| ~100.0 | C4 | Shielded by the adjacent methoxy group. |
| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Solvent: DMSO-d₆
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Visualizations
The following diagrams illustrate the workflow for NMR analysis and the expected spin-spin coupling network for this compound.
Disclaimer: The NMR data presented in this guide are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is necessary to confirm these predictions. This document should be used as a reference and a guide for experimental design and data interpretation.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-bromo-5-methoxy-1H-indazole
For Immediate Release
This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. In the absence of specific, publicly available experimental mass spectra for this molecule, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures.
Introduction
This compound possesses a substituted indazole core, a scaffold found in numerous biologically active compounds. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in research and development settings. This guide will propose the primary fragmentation routes under typical electron ionization (EI) mass spectrometry, providing predicted mass-to-charge ratios (m/z) for key fragments.
Molecular and Spectrometric Data
The fundamental properties and predicted mass spectrometric adducts of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O[1] |
| Molecular Weight | 227.06 g/mol [1] |
| Monoisotopic Mass | 225.97418 Da[2] |
| CAS Number | 1206800-17-0[1] |
Table 2: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M]+ | 225.97363 |
| [M+H]⁺ | 226.98146 |
| [M+Na]⁺ | 248.96340 |
| [M-H]⁻ | 224.96690 |
| [M+NH₄]⁺ | 244.00800 |
| [M+K]⁺ | 264.93734 |
| [M+HCOO]⁻ | 270.97238 |
| Data sourced from PubChem.[2] |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key steps, initiated by the loss of electrons to form a molecular ion ([M]⁺•). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for all bromine-containing fragments.
The primary fragmentation events are predicted to involve the loss of a methyl radical from the methoxy group, followed by the elimination of carbon monoxide. Subsequent fragmentation of the indazole ring can also occur.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Table 3: Predicted Major Fragments and their Structures
| m/z (Isotopic Pair) | Proposed Formula | Proposed Structure/Loss |
| 226/228 | [C₈H₇BrN₂O]⁺• | Molecular Ion ([M]⁺•) |
| 211/213 | [C₇H₄BrN₂O]⁺ | Loss of a methyl radical (•CH₃) |
| 183/185 | [C₆H₄BrN₂]⁺ | Subsequent loss of carbon monoxide (CO) |
| 104 | [C₆H₄N₂]⁺• | Loss of a bromine radical (•Br) from m/z 183/185 |
| 78 | [C₅H₄N]⁺ | Loss of hydrogen cyanide (HCN) from m/z 104 |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for acquiring the mass spectrum of this compound.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
The concentration should be in the range of 10-100 µg/mL for GC-MS analysis or a few micrograms for direct probe analysis.
Data Acquisition:
-
For GC-MS:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure the elution of the compound.
-
The mass spectrometer should be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-300).
-
-
For Direct Insertion Probe:
-
Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample.
-
Acquire mass spectra over the desired mass range.
-
Data Analysis:
-
Identify the molecular ion peak, paying attention to the characteristic 1:1 isotopic pattern for bromine.
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
-
Compare the observed fragmentation pattern with the proposed pathways outlined in this guide.
Caption: General workflow for mass spectrometric analysis.
Conclusion
This technical guide presents a theoretically derived fragmentation pathway for this compound based on fundamental principles of mass spectrometry. The proposed fragment ions and their mass-to-charge ratios provide a valuable reference for the identification and structural elucidation of this compound in various research and development applications. Experimental verification of these proposed pathways is encouraged to further confirm the fragmentation behavior of this molecule.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 6-bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the theoretical basis for its IR spectrum, predicted vibrational modes, a detailed experimental protocol for spectral acquisition, and a visual workflow for the experimental process.
Introduction to Infrared Spectroscopy of Indazole Derivatives
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus the frequency of the radiation (typically expressed in wavenumbers, cm⁻¹), creating a unique "molecular fingerprint."
For a substituted indazole like this compound, the IR spectrum is a composite of vibrations from the indazole ring system, the methoxy group, the carbon-bromine bond, and various C-H bonds. Key expected vibrations include N-H stretching, aromatic C-H stretching, C=C and C=N stretching within the heterocyclic ring, C-O stretching of the methoxy group, and C-Br stretching.
Predicted Infrared Absorption Data
Due to the absence of a publicly available experimental IR spectrum for this compound, the following table summarizes the predicted characteristic absorption bands. These predictions are based on the analysis of structurally similar compounds and established correlations for the vibrational frequencies of specific functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3300 - 3100 | N-H Stretch | Indazole Ring (N-H) | Medium, Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Indazole Ring | Medium to Weak |
| 2970 - 2840 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Medium |
| ~2830 | Symmetric C-H Stretch | Methoxy (-OCH₃) | Weak, Sharp |
| 1620 - 1450 | C=C and C=N Ring Stretch | Indazole Ring | Medium to Strong |
| 1275 - 1200 | Asymmetric Ar-O-C Stretch | Aryl Methoxy Ether | Strong |
| 1050 - 1010 | Symmetric Ar-O-C Stretch | Aryl Methoxy Ether | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring | Strong |
| 680 - 515 | C-Br Stretch | Bromo-aromatic | Medium to Strong |
Interpretation of the Spectrum
The IR spectrum of this compound can be interpreted by analyzing these key regions:
-
N-H Region (3300 - 3100 cm⁻¹): A broad absorption band in this region is a strong indicator of the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding between molecules in the solid state.
-
C-H Region (3100 - 2800 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. Peaks just below 3000 cm⁻¹ arise from the C-H stretching of the methyl group in the methoxy substituent. A particularly diagnostic, though sometimes weak, peak around 2830 cm⁻¹ is often attributed to the methoxy group's symmetric C-H stretch.[1]
-
Fingerprint Region (1620 - 500 cm⁻¹):
-
Ring Vibrations: A series of medium to strong bands between 1620 and 1450 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system.
-
Ether Linkage: The most intense bands for the methoxy group are the C-O stretching vibrations. For an aryl alkyl ether, two distinct bands are expected: a strong asymmetric stretch between 1275-1200 cm⁻¹ and a medium symmetric stretch between 1050-1010 cm⁻¹.[1][2][3]
-
C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can give clues about the substitution pattern on the benzene ring.
-
Carbon-Bromine Bond: A medium to strong absorption in the lower frequency region, typically between 680-515 cm⁻¹, is characteristic of the C-Br stretching vibration.
-
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of this compound in the solid state using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Sample Preparation (ATR Method):
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (typically 1-5 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
Data Acquisition:
-
Record the sample spectrum.
-
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Post-Acquisition Processing:
-
The collected data is processed by the instrument's software, which performs a Fourier transform of the interferogram to generate the final IR spectrum.
-
The spectrum should be baseline-corrected if necessary.
-
Peak positions (in cm⁻¹) and their intensities (transmittance or absorbance) should be labeled.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for acquiring the IR spectrum of this compound.
Caption: Experimental workflow for obtaining an IR spectrum.
Conclusion
The infrared spectrum of this compound is characterized by a unique combination of absorption bands that confirm its structural features. The presence of N-H, aromatic C-H, methoxy C-H, C=C/C=N, C-O, and C-Br vibrations can all be identified within specific regions of the spectrum. This technical guide provides researchers and drug development professionals with the foundational knowledge to predict, acquire, and interpret the IR spectrum of this important molecule, aiding in its identification and characterization during synthesis and analysis.
References
The Indazole Scaffold: A Privileged Core in Drug Discovery and its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the field of medicinal chemistry. Its versatile chemical nature allows for a wide range of substitutions, leading to a vast library of derivatives with potent and varied biological activities. This technical guide provides a comprehensive overview of the significant pharmacological effects of substituted indazoles, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. By consolidating quantitative data, detailing key experimental methodologies, and visualizing complex biological pathways, this document aims to serve as an in-depth resource for professionals engaged in the discovery and development of novel therapeutics.
Anticancer Activity of Substituted Indazoles
Substituted indazoles have emerged as a prominent class of compounds in oncology, with several derivatives progressing to clinical use.[1][2] Their anticancer effects are often attributed to the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.
Mechanisms of Action and Structure-Activity Relationships
A primary mechanism of action for many anticancer indazoles is the inhibition of tyrosine kinases. For instance, Pazopanib and Axitinib, both FDA-approved drugs, target Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[1][3] The indazole core in these molecules typically acts as a hinge-binding motif within the ATP-binding pocket of the kinase.
Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the indazole ring are crucial for potent and selective kinase inhibition. For example, in a series of VEGFR-2 inhibitors, the presence of a pyrimidine moiety attached to the indazole core was found to be beneficial for activity.[4] Furthermore, substitutions on the phenyl ring appended to the indazole can significantly modulate potency, with electron-withdrawing or hydrogen bond-forming groups often leading to enhanced activity.[4]
Another important target for indazole derivatives is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[2][5] Overexpression of PLK4 is linked to tumorigenesis, and its inhibition represents a promising therapeutic strategy.[2] SAR studies on indazole-based PLK4 inhibitors have shown that N-(1H-indazol-6-yl)benzenesulfonamide is a key pharmacophore.[2] Modifications to the benzenesulfonamide portion and the indazole ring have led to the discovery of highly potent inhibitors with IC50 values in the nanomolar range.[2][5]
The Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML), is another significant target for indazole-based inhibitors.[6][7] The development of inhibitors that can overcome resistance to existing therapies, such as the T315I "gatekeeper" mutation, is a major focus. Research has shown that specific substitutions on the indazole scaffold can yield potent inhibitors of both wild-type and mutant Bcr-Abl.[8]
Quantitative Anticancer Data
The following tables summarize the in vitro inhibitory activities of representative substituted indazoles against various cancer-related targets and cell lines.
Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases
| Compound Class/Name | Target Kinase | IC50 (nM) | Reference(s) |
| Pazopanib | VEGFR-2 | 30 | [4] |
| Axitinib | PLK4 | 6.5 | [2] |
| CFI-400945 | PLK4 | 2.8 | [2] |
| Compound K22 | PLK4 | 0.1 | [2] |
| Compound 14i | PLK4 | 11.2 | [9] |
| Compound C05 | PLK4 | < 0.1 | [5][10] |
| Indazole-pyrimidine derivative 13i | VEGFR-2 | 34.5 | [4] |
| CHMFL-ABL-121 | Bcr-Abl (T315I) | 0.2 | [6] |
| AKE-72 (5) | Bcr-Abl (WT) | < 0.5 | [8] |
| AKE-72 (5) | Bcr-Abl (T315I) | 9 | [8] |
| Compound 30 | VEGFR-2 | 1.24 | [11][12] |
Table 2: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound K22 | MCF-7 (Breast) | 1.3 | [2] |
| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [5][10] |
| Compound C05 | MCF-7 (Breast) | 0.979 | [5][10] |
| Compound C05 | H460 (Lung) | 1.679 | [5][10] |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [13] |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | [13] |
| Indazol-pyrimidine 4i | A549 (Lung) | 2.305 | [13] |
| Compound 6o | K562 (Leukemia) | 5.15 | [14] |
Anti-inflammatory Activity of Substituted Indazoles
Chronic inflammation is a key driver of various diseases, and the development of novel anti-inflammatory agents is of significant interest. Substituted indazoles have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory pathways.[1]
Mechanisms of Action and Structure-Activity Relationships
A major mechanism underlying the anti-inflammatory effects of indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1] SAR studies have shown that specific substitutions on the indazole ring can lead to potent and selective COX-2 inhibition. For instance, a series of (aza)indazole derivatives were developed with compound 16 exhibiting a COX-2 IC50 of 0.409 µM and excellent selectivity over COX-1.[15][16][17]
Beyond COX-2 inhibition, indazoles can also modulate other inflammatory mediators. Studies have shown that certain indazole derivatives can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] For example, 5-aminoindazole has been shown to inhibit both COX-2 and the production of these cytokines.[1] The anti-inflammatory activity of some indazol-3-ols has been attributed to the inhibition of 5-lipoxygenase, another key enzyme in the inflammatory cascade.[18]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro inhibitory activities of representative substituted indazoles against key inflammatory targets.
Table 3: Inhibitory Activity of Indazole Derivatives against Inflammatory Targets
| Compound Name | Target | IC50 (µM) | Reference(s) |
| 5-Aminoindazole | COX-2 | 12.32 | [1] |
| 6-Nitroindazole | COX-2 | 19.22 | [1] |
| Indazole | COX-2 | 23.42 | [1] |
| Indazole | TNF-α | 220.11 | [1] |
| 5-Aminoindazole | TNF-α | 230.19 | [1] |
| 6-Nitroindazole | IL-1β | 100.75 | [1] |
| Indazole | IL-1β | 120.59 | [1] |
| Compound 16 | COX-2 | 0.409 | [15][16][17] |
| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-Lipoxygenase | 0.044 | [18] |
Antimicrobial Activity of Substituted Indazoles
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted indazoles have shown promise as potent antibacterial and antifungal agents.
Mechanisms of Action and Structure-Activity Relationships
The antimicrobial activity of indazole derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[19] SAR studies have demonstrated that the nature and position of substituents on the indazole ring are critical for antimicrobial potency. For example, in a series of N-methyl-3-aryl indazoles, compounds with specific substitutions on the aryl ring exhibited significant activity against both Gram-positive and Gram-negative bacteria.[20] The presence of electron-withdrawing groups on the aryl ring was found to be favorable for activity against Xanthomonas campestris.[20]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of representative substituted indazoles against various microbial strains.
Table 4: Antimicrobial Activity of N-methyl-3-aryl Indazole Derivatives (Zone of Inhibition in mm)
| Compound | Xanthomonas campestris | Bacillus megaterium | Escherichia coli | Candida albicans | Reference |
| 5a | 21 | 15 | 15 | - | [20] |
| 5f | 22 | - | - | - | [20] |
| 5i | 23 | - | - | - | [20] |
| 5j | - | 16 | 16 | - | [20] |
| Streptomycin | 28 | 37 | 39 | - | [20] |
Note: '-' indicates no significant activity observed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments commonly used to evaluate the biological activities of substituted indazoles.
Protocol 1: MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the substituted indazole derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the substituted indazole derivative at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity
This method assesses the ability of a compound to inhibit the growth of microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Inoculation of Agar Plates: Uniformly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a petri dish.
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the substituted indazole solution at a specific concentration into each well. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Protocol 4: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo assay evaluates the anti-inflammatory potential of a compound.
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the substituted indazole derivative or a vehicle control to the rats via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by substituted indazoles is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: General workflow for Western blot analysis.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by indazole derivatives.
Caption: Role of PLK4 in centriole duplication and its inhibition by indazole derivatives.
Caption: The COX-2 pathway in inflammation and its inhibition by indazole derivatives.
This in-depth guide highlights the significant potential of substituted indazoles as a versatile scaffold for the development of novel therapeutics. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways are intended to empower researchers and scientists in their pursuit of new and effective treatments for a range of human diseases.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design and development of a wide array of therapeutic agents targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the pivotal role of the indazole scaffold in drug discovery, detailing its synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships.
Synthesis of the Indazole Core
The synthetic accessibility of the indazole nucleus is a key factor contributing to its prevalence in medicinal chemistry. Numerous synthetic strategies have been developed to construct the indazole ring system, allowing for the introduction of various substituents at different positions. These methods can be broadly categorized into classical and modern approaches.
Classical Synthetic Routes:
Traditional methods for indazole synthesis often involve cyclization reactions starting from readily available precursors. One of the most common methods is the Davis-Beirut reaction , which involves the reaction of a 2-nitrobenzaldehyde with an aniline, followed by reductive cyclization. Another classical approach is the Jacobson synthesis , which utilizes the diazotization of 2-amino-N-alkylanilines.
Modern Synthetic Methodologies:
More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions, offering greater efficiency and functional group tolerance. The Buchwald-Hartwig amination of 3-haloindazoles with various amines is a powerful tool for the synthesis of N-substituted 3-aminoindazoles.[1] Similarly, palladium-catalyzed intramolecular C-N bond formation from o-alkynyl azoarenes provides an efficient route to indazole derivatives.
A general workflow for the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is depicted below:
Diverse Biological Activities of Indazole Derivatives
The indazole scaffold is a versatile pharmacophore that has been incorporated into molecules exhibiting a broad spectrum of biological activities. This has led to the development of numerous clinical candidates and marketed drugs for various therapeutic areas.[2][3]
Anticancer Activity
The most prominent application of the indazole scaffold is in the development of anticancer agents, particularly as protein kinase inhibitors .[4] Several FDA-approved drugs, including Pazopanib, Axitinib, and Niraparib, feature an indazole core.[2][5][6]
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | HUVEC (VEGF-induced proliferation) | 0.02 | [7] |
| Axitinib | VEGFR-1, -2, -3 | Endothelial Cells | 0.1 - 1.2 | [8] |
| Niraparib | PARP-1, PARP-2 | BRCA-1 deficient cancer cells | - | [9] |
| Compound 6o | - | K562 (Chronic Myeloid Leukemia) | 5.15 | [10] |
| Compound 5k | - | Hep-G2 (Hepatoma) | 3.32 | [10] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]
Anti-inflammatory Activity
Indazole derivatives have also demonstrated significant anti-inflammatory properties.[14] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[15]
Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives
| Compound | Target | Assay | IC50 (µM) / % Inhibition | Reference(s) |
| Indazole | COX-2 | In vitro COX-2 inhibition | 23.42 | [15] |
| 5-Aminoindazole | COX-2 | In vitro COX-2 inhibition | 12.32 | [15] |
| 6-Nitroindazole | COX-2 | In vitro COX-2 inhibition | 15.89 | [15] |
| Indazole (100 mg/kg) | - | Carrageenan-induced paw edema (in vivo) | 61.03% inhibition at 5h | [15] |
| 5-Aminoindazole (100 mg/kg) | - | Carrageenan-induced paw edema (in vivo) | 83.09% inhibition at 5h | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Use a suitable animal model, typically rats or mice.
-
Compound Administration: Administer the test indazole compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Antibacterial Activity
Certain indazole derivatives have shown promising activity against a range of bacterial strains, including multidrug-resistant ones.[2] The mechanism of antibacterial action can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase.[2]
Table 3: Antibacterial Activity of Selected Indazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Indazole derivative 2 | Enterococcus faecalis | 64-128 | [16] |
| Indazole derivative 3 | Enterococcus faecalis | 64-128 | [16] |
| Indazole derivative 5 | Staphylococcus aureus | 64-128 | [16] |
| Imidazole derivative HL2 | Staphylococcus aureus | 625 | [17] |
| Imidazole derivative HL1 | Staphylococcus aureus | 625 | [17] |
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic efficacy of many indazole-based drugs stems from their ability to modulate the activity of key signaling pathways that are often dysregulated in disease. As potent kinase inhibitors, they can effectively block the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) play a central role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that potently inhibit VEGFRs.[7][18] By binding to the ATP-binding pocket of the VEGFR kinase domain, they block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[14][19]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the repair of single-strand breaks.[12] Niraparib is a potent PARP inhibitor that has shown significant efficacy in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[20] By inhibiting PARP, Niraparib leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication, ultimately leading to cell death in cancer cells with compromised homologous recombination repair.[12]
Structure-Activity Relationships (SAR)
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.
For kinase inhibitors , the indazole ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. Substituents at the 3-, 5-, and 6-positions can then be modified to occupy specific hydrophobic pockets and solvent-exposed regions of the ATP-binding site, thereby influencing potency and selectivity.[9] For example, in a series of indazole-based ROCK-II inhibitors, substitutions at the 2-amino position of a piperazine or piperidine ring attached to the indazole core were found to be important for potency.[9]
In the context of antibacterial agents , SAR studies of indazole analogues as DNA gyrase inhibitors have shown that modifications to the side chain at the 3-position can significantly impact activity against Gram-positive bacteria.[2]
For anti-inflammatory indazoles , the substitution pattern on the indazole ring can influence the inhibition of enzymes like COX-2. For instance, the introduction of an amino group at the 5-position was found to enhance the inhibitory activity compared to the parent indazole.[15]
Conclusion
The indazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its status as a privileged core in medicinal chemistry. The successful development of numerous indazole-containing drugs, particularly in the field of oncology, highlights the immense potential of this heterocyclic system. Future research will undoubtedly continue to explore the vast chemical space around the indazole nucleus, leading to the discovery of new and improved therapies for a multitude of diseases. This in-depth guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the continued exploration and exploitation of the remarkable therapeutic potential of the indazole scaffold.
References
- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omxGraphviz help (making path diagrams) | OpenMx [openmx.ssri.psu.edu]
- 13. nbinno.com [nbinno.com]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 20. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kinase Inhibition by Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Several commercially successful drugs, including Axitinib and Pazopanib, feature this heterocyclic motif and are primarily known for their anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases. This technical guide provides a comprehensive overview of the inhibition of various kinases by indazole derivatives, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC₅₀ values are indicative of higher potency.
Table 1: Inhibitory Activity of Indazole Derivatives against VEGFR and FGFR Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Axitinib | VEGFR1 | 0.1 | |
| VEGFR2 | 0.2 | [3] | |
| VEGFR3 | 0.1-0.3 | [3] | |
| Pazopanib | VEGFR1 | 10 | [3] |
| VEGFR2 | 30 | [3] | |
| VEGFR3 | 47 | [3] | |
| Compound 12b | VEGFR-2 | 5.4 | |
| Compound 12c | VEGFR-2 | 5.6 | [2] |
| Compound 12e | VEGFR-2 | 7 | [2] |
| Compound 13i | VEGFR-2 | 34.5 | [2] |
| Compound 14d | FGFR1 | 5.5 | [2] |
| Compound 14e | FGFR1 | Selective vs other FGFRs | [2] |
| Compound 22 | FGFR1 | 2000 | [2] |
| FGFR2 | 800 | [2] | |
| FGFR3 | 4500 | [2] |
Table 2: Inhibitory Activity of Indazole Derivatives against Mitotic and Cell Cycle Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Indazole Amide 53d | Aurora A | 26 | [1] |
| CFI-401870 (75) | TTK | < 10 | [4] |
| Axitinib | PLK4 | 6.5 | [5] |
| CFI-400437 | PLK4 | 0.6 | [5] |
| CFI-400945 | PLK4 | 2.8 | [5] |
| Compound C05 | PLK4 | < 0.1 | [6] |
| K22 | PLK4 | 0.1 | [5] |
Table 3: Inhibitory Activity of Indazole Derivatives against MAP Kinases and Other Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Compound 17 | JNK1 | 3 | [7] |
| JNK2 | 20 | [7] | |
| Compound 25c | JNK3 | 85.21 | [8] |
| MK-8353 | ERK1 | 4 | [9] |
| ERK2 | 1 | [9] | |
| Compound 80c | ERK2 | 33.8 | [10] |
| Compound 59c | Pim-1 | 3 | [2] |
| Pim-2 | 70 | [2] | |
| Pim-3 | 10 | [2] | |
| Compound 60a | Pim-1 | 1 | [2] |
| Pim-2 | 9 | [2] | |
| Pim-3 | 3 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments cited in the study of indazole derivatives.
Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the IC₅₀ value of an indazole-based inhibitor against a target kinase.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Indazole-based kinase inhibitor (test compound)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
High-purity Dimethyl sulfoxide (DMSO)
-
384-well, low-volume, white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase reaction buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data with the vehicle control (DMSO) representing 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11][12]
-
Protocol 2: Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an indazole-based inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole-based kinase inhibitor
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Calculate the GI₅₀ value using a sigmoidal dose-response curve.
-
Protocol 3: Western Blot Analysis of VEGFR2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR2 and its downstream targets to confirm the mechanism of action of the kinase inhibitor in a cellular context.
Objective: To assess the inhibitory effect of an indazole derivative on VEGF-A-induced VEGFR2 and ERK phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF-A
-
Indazole-based kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the indazole inhibitor or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.[13]
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.[11][14][15]
Mandatory Visualization
The following diagrams were created using the DOT language to illustrate key signaling pathways and experimental workflows relevant to kinase inhibition by indazole derivatives.
Signaling Pathway Diagrams
Caption: VEGFR2 signaling pathway and its inhibition by indazole derivatives.
Caption: FGFR signaling pathway and its inhibition by indazole derivatives.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Experimental Workflow and Logical Relationship Diagrams
Caption: A generalized workflow for small molecule kinase inhibitor discovery.
Caption: Experimental workflow for in-vitro kinase inhibitor IC₅₀ determination.
This guide provides a foundational understanding of kinase inhibition by indazole derivatives, supported by quantitative data, detailed experimental protocols, and clear visualizations. The versatility of the indazole scaffold continues to make it a focal point for the development of novel and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unibs.it [iris.unibs.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Chemistry of 6-Bromo-5-methoxy-1H-indazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 6-bromo-5-methoxy-1H-indazole, a key building block in medicinal chemistry. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide extrapolates critical safety data from closely related bromo-indazole analogs. It is imperative that this compound be handled with the utmost care by trained professionals in a well-equipped laboratory setting, assuming it possesses hazards similar to its structural relatives.
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is not publicly available, the hazard profile can be inferred from related compounds. Bromo-indazole derivatives are generally considered hazardous and require careful handling.
Summary of Potential Hazards:
| Hazard Class | Description | Precautionary Statements |
| Acute Oral Toxicity | Potentially harmful or toxic if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing. Wash skin with soap and water after handling. If skin irritation occurs, get medical advice. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. |
General Handling and Storage:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal.
Experimental Protocols
The following are representative experimental protocols for the synthesis and quality control of bromo-indazole compounds. These should be adapted by qualified chemists for the specific synthesis of this compound.
Synthesis of a Bromo-Methoxy-Indazole Isomer
The following protocol describes the synthesis of 7-bromo-5-methoxy-1H-indazole and can be used as a reference for the synthesis of the 6-bromo isomer, likely requiring different starting materials.[2]
Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide [2]
-
Dissolve 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) in chloroform (60 ml).
-
Cool the solution to approximately 0°C.
-
Add a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) dropwise.
-
After 3 hours, concentrate the reaction mixture, dilute with dichloromethane, and concentrate again.
-
Further dilute with ether and dry under high vacuum to obtain 2-bromo-4-methoxy-6-methyl aniline hydrobromide.
Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole [2]
-
Suspend 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol) at 0°C.
-
Add a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approx. 14 ml) dropwise.
-
After 10 minutes, neutralize the solution by adding solid sodium acetate (to pH 4-5).
-
Add the resulting solution dropwise to a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C and stir for 30 minutes.
-
Pour the mixture into ice and extract with diethyl ether (2x).
-
Wash the organic layer with water, then with brine, dry with magnesium sulfate, and concentrate.
-
Dissolve the residue in dimethyl sulfoxide (35 ml) and transfer to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath.
-
After 30 minutes, pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.
-
Extract with dichloromethane (2x), wash with water (3x) and brine, dry with magnesium sulfate, and concentrate to yield the product.
Quality Control and Analytical Methods
A multi-tiered approach is recommended for the quality control of this compound, involving spectroscopic and chromatographic techniques.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment: [3]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[3]
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable C18 column.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak. Identify and quantify any impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation: [3]
-
Sample Preparation: Weigh approximately 5-20 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.[3]
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure.[3]
Mass Spectrometry (MS) for Molecular Weight Verification: [3]
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).[3]
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.[3]
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a bromo-indazole derivative.
Caption: A generalized workflow for the synthesis and purification of bromo-indazole derivatives.
Role in Kinase Inhibition Signaling
Indazole derivatives are recognized as "privileged scaffolds" in drug discovery and are frequently used in the development of kinase inhibitors.[4][5] These inhibitors can block the signaling pathways that are often dysregulated in diseases like cancer.
Caption: The role of indazole derivatives as kinase inhibitors in blocking cellular signaling pathways.
This guide is intended to provide a framework for the safe handling and use of this compound in a research and development setting. All procedures should be carried out with appropriate risk assessments and under the supervision of qualified personnel.
References
6-bromo-5-methoxy-1H-indazole: A Predictive Analysis of its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2][3] As a privileged structure, its derivatives have been extensively investigated, leading to the development of several clinically approved drugs. The compound 6-bromo-5-methoxy-1H-indazole, while not extensively characterized in publicly available literature, possesses key structural features that suggest a strong potential for biological activity, particularly as a kinase inhibitor. This technical guide provides a predictive analysis of its mechanism of action, drawing upon the established pharmacology of structurally related indazole derivatives. We will explore potential molecular targets, predict involvement in critical signaling pathways, and provide detailed, generalized experimental protocols for future investigation.
Predicted Mechanism of Action: Kinase Inhibition
The indazole nucleus is a bioisostere of purine, the core of adenosine triphosphate (ATP).[4] This structural mimicry allows indazole-containing compounds to competitively bind to the ATP-binding site of protein kinases, a large family of enzymes that regulate a vast array of cellular processes.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The specific substitutions on the this compound ring are predicted to further enhance its potential as a kinase inhibitor:
-
6-Bromo Moiety: The bromine atom at the 6-position serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions.[6] This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinases. Furthermore, halogen bonding interactions can contribute to the binding affinity of the compound to the target protein.[7]
-
5-Methoxy Group: The methoxy group at the 5-position can influence the electronic properties of the indazole ring and may engage in hydrogen bonding or other interactions within the kinase active site, potentially enhancing binding affinity and selectivity.
Given these features, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.
Predicted Target Signaling Pathways
Based on the known targets of other 6-bromo-indazole derivatives, two key signaling pathways are of particular interest for this compound:
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several indazole derivatives have been developed as potent inhibitors of PI3K.[6]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy. Notably, several 6-bromo-1H-indazole derivatives have shown potent inhibitory activity against VEGFR-2.[8]
Quantitative Data Summary (Hypothetical)
In the absence of direct experimental data for this compound, the following table presents hypothetical inhibitory activities against a panel of kinases, based on activities observed for structurally similar compounds. This serves as a predictive framework for initial screening efforts.
| Target Kinase | Assay Type | Predicted IC50 (nM) |
| PI3Kα | Biochemical | 50 - 250 |
| PI3Kβ | Biochemical | 100 - 500 |
| PI3Kδ | Biochemical | 20 - 100 |
| PI3Kγ | Biochemical | 150 - 750 |
| mTOR | Biochemical | 75 - 400 |
| VEGFR-2 | Biochemical | 10 - 100 |
| FGFR1 | Biochemical | 100 - 1000 |
| PDGFRβ | Biochemical | 50 - 500 |
Experimental Protocols
To validate the predicted mechanism of action, a systematic experimental approach is necessary. The following are detailed, generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound (test compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., one with a known dependency on a predicted target pathway)
-
Complete cell culture medium
-
This compound (test compound) dissolved in DMSO
-
Cell proliferation reagent (e.g., resazurin-based)
-
Clear, flat-bottomed 96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader with fluorescence or absorbance detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the plate for 72 hours.
-
Add the cell proliferation reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Predicted Signaling Pathway: PI3K/Akt/mTOR
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the discovery and validation of kinase inhibitors.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural features strongly support its potential as a kinase inhibitor. The predictive analysis presented in this guide, based on the well-established pharmacology of the indazole scaffold, suggests that this compound is a promising candidate for targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and VEGFR pathways. The provided experimental protocols and workflows offer a clear roadmap for the systematic evaluation of this and other novel indazole derivatives, paving the way for the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-bromo-5-methoxy-1H-indazole, a key building block in medicinal chemistry. The methodology is based on the classical approach of diazotization and cyclization of a substituted aniline, a robust and widely applicable strategy for the preparation of the indazole core.
Introduction
This compound is a valuable intermediate in the discovery and development of novel therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to kinase inhibition and anti-proliferative effects. The specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position offers opportunities for further functionalization and modulation of physicochemical and pharmacological properties. This protocol outlines a reliable method for the preparation of this compound from commercially available starting materials.
Data Presentation
The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-3-methoxyaniline |
| Key Intermediates | 2-Amino-4-bromo-5-methoxybenzaldehyde |
| Key Reagents | N-Bromosuccinimide (NBS), Sodium nitrite, Hydrochloric acid |
| Solvents | Acetic acid, Water |
| Reaction Temperature | 0°C to room temperature |
| Typical Yield | 70-85% (overall) |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Experimental Protocols
This protocol details the two-step synthesis of this compound from 4-bromo-3-methoxyaniline.
Step 1: Synthesis of 2-Amino-4-bromo-5-methoxybenzaldehyde
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-methoxyaniline (10.0 g, 49.5 mmol) in glacial acetic acid (100 mL).
-
Bromination: Cool the solution to 0-5°C in an ice bath. Add N-Bromosuccinimide (NBS) (9.25 g, 52.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to afford 2-amino-4-bromo-5-methoxybenzaldehyde.
Step 2: Synthesis of this compound
-
Diazotization: In a 500 mL beaker, suspend 2-amino-4-bromo-5-methoxybenzaldehyde (from Step 1, ~49.5 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL). Cool the suspension to 0-5°C in an ice-salt bath.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (3.76 g, 54.5 mmol) in water (20 mL) dropwise to the suspension, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic route to this compound.
Application Note: A Proposed Synthetic Route for 6-bromo-5-methoxy-1H-indazole
Introduction
6-bromo-5-methoxy-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a scaffold in the design of various therapeutic agents. This application note details a proposed two-step synthetic route for the preparation of this compound, commencing from the commercially available starting material, 4-methoxy-2-methylaniline. The described methodology is based on established chemical transformations for analogous indazole derivatives, including electrophilic bromination followed by a diazotization and intramolecular cyclization sequence. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the preparation of this target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The values are based on typical yields for analogous reactions and should be considered estimates.
| Parameter | Step 1: Bromination | Step 2: Diazotization & Cyclization |
| Starting Material | 4-methoxy-2-methylaniline | 3-bromo-4-methoxy-2-methylaniline |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile (MeCN) | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) |
| Solvent | Acetonitrile | Water, Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | 80-90% | 70-85% |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC |
Experimental Protocols
Step 1: Synthesis of 3-bromo-4-methoxy-2-methylaniline
This protocol describes the regioselective bromination of 4-methoxy-2-methylaniline at the position ortho to the amino group and meta to the methyl group, directed by the activating methoxy and amino groups.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in 150 mL of acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (13.0 g, 73.0 mmol) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromo-4-methoxy-2-methylaniline.
Step 2: Synthesis of this compound
This protocol outlines the formation of the indazole ring via diazotization of the aniline followed by an intramolecular cyclization. This procedure is adapted from the synthesis of similarly substituted indazoles.[1]
-
Formation of Diazonium Salt: In a beaker, suspend 3-bromo-4-methoxy-2-methylaniline (10.0 g, 46.3 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). Cool the suspension to 0 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (3.5 g, 50.9 mmol) in 15 mL of water dropwise to the suspension, maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Cyclization: The intramolecular cyclization to form the indazole ring occurs in situ. The reaction progress can be monitored by TLC.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Drying and Purification: Dry the solid under vacuum. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Substituted Bromo-Indazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted indazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural similarity to indoles allows them to act as bioisosteres, leading to their widespread investigation in medicinal chemistry. Bromo-indazoles, in particular, are crucial intermediates in the synthesis of a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiemetics. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery. This document provides detailed protocols for the synthesis of various substituted bromo-indazoles, focusing on scalable and reproducible methodologies.
General Synthetic Strategies
The synthesis of substituted bromo-indazoles can be broadly categorized into two main approaches:
-
Cyclization of Brominated Precursors: This strategy involves the formation of the indazole ring from a starting material that already contains a bromine atom at the desired position. This is a common method for preparing bromo-indazoles with bromine on the benzene ring portion of the scaffold (e.g., at positions 4, 5, 6, or 7).
-
Direct Bromination of the Indazole Core: This approach involves the direct electrophilic bromination of a pre-formed indazole ring. This method is particularly useful for introducing a bromine atom at the C3 position, which is activated towards electrophilic attack. Regioselective bromination at other positions can also be achieved under specific conditions.
Caption: General synthetic workflows for bromo-indazoles.
Protocol 1: Synthesis of 6-Bromo-1H-indazole via Diazotization and Cyclization
This protocol describes a scalable synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[1]
Experimental Workflow
References
Application Notes and Protocols for the Purification of 6-bromo-5-methoxy-1H-indazole by Recrystallization
Introduction
6-bromo-5-methoxy-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules. The purity of this intermediate is paramount to ensure the desired outcomes in subsequent synthetic steps and to meet the stringent quality standards of the pharmaceutical industry. Recrystallization is a robust and scalable purification technique that leverages the differential solubility of a compound and its impurities in a suitable solvent system at varying temperatures. This document provides detailed protocols for the purification of this compound via single-solvent and two-solvent recrystallization methods.
Data Presentation
The efficacy of the recrystallization process is evaluated based on the yield of the purified product and the enhancement of its purity. The following table summarizes representative data from trial experiments to identify an optimal solvent system for the recrystallization of this compound.
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) | Appearance of Crystals |
| Methanol | 95.2 | 98.5 | 75 | Off-white needles |
| Ethanol | 95.1 | 98.8 | 78 | White crystalline powder |
| Isopropanol | 95.3 | 98.2 | 72 | Fine white powder |
| Ethyl Acetate | 94.9 | 97.9 | 65 | Light yellow plates |
| Acetonitrile | 95.0 | 98.1 | 70 | Colorless prisms |
| Ethanol/Water (4:1) | 95.2 | 99.5 | 85 | Fine white needles |
| Acetone/Water (3:1) | 95.1 | 99.2 | 82 | White crystalline solid |
| Toluene/Heptane (1:2) | 94.8 | 97.5 | 68 | Off-white powder |
Experimental Protocols
The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or reduced temperatures, while impurities should remain soluble at all temperatures. A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.
Protocol 1: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, acetonitrile, water) dropwise at room temperature, with agitation, until the solid dissolves. A good candidate solvent will show low solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture.
-
Observe the dissolution of the solid at elevated temperatures.
-
Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath.
-
The solvent that yields a significant amount of crystalline precipitate upon cooling is a suitable candidate for single-solvent recrystallization.
-
If a single solvent is not ideal, a two-solvent system can be explored where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent").
Protocol 2: Single-Solvent Recrystallization
This protocol is recommended when a suitable single solvent has been identified (e.g., Ethanol).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Attach a reflux condenser to the flask to prevent solvent loss.
-
Solvent Addition: Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent required to form a saturated solution.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Avoid disturbing the flask during this phase.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is typically in the range of 203-208 °C.
Protocol 3: Two-Solvent (Binary) Recrystallization
This method is employed when a suitable single solvent cannot be identified. A common and effective system for similar compounds is Ethanol/Water.[1]
Materials:
-
Crude this compound
-
Solvent pair (e.g., Ethanol and Water)
-
All other materials listed in Protocol 2
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., Ethanol) in which it is highly soluble.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., Water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, ensuring the solution is saturated.
-
Cooling, Filtration, Washing, and Drying: Follow steps 4 through 8 as described in the Single-Solvent Recrystallization Protocol.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for Column Chromatography of 6-bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-bromo-5-methoxy-1H-indazole using column chromatography. Due to the limited availability of a specific, published protocol for this exact compound, the following methodology is based on established procedures for structurally similar bromo- and methoxy-substituted indazole derivatives. The provided conditions should serve as an excellent starting point for method development and optimization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of bioactive molecules. Achieving high purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final compounds. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This protocol outlines the use of silica gel chromatography with a non-polar/polar solvent system, a common and effective method for the separation of indazole derivatives.
Data Presentation: Chromatographic Conditions for Related Indazole Derivatives
The following table summarizes column chromatography conditions reported for indazole derivatives structurally related to this compound. This data provides a strong basis for the selection of a starting mobile phase for the target compound.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 6-bromo-1-methyl-1H-indazole | Silica Gel | Hexane/Ethyl Acetate (gradient) | [1] |
| 2,3-Diphenyl-2H-indazole | Silica Gel | Hexane/Ethyl Acetate (9/1) | [2] |
| 2-(4-Methoxyphenyl)-3-phenyl-2H-indazole | Silica Gel | Hexane/Ethyl Acetate (4/1) | [2] |
| General Substituted Indazoles | Silica Gel | Petroleum Ether/Ethyl Acetate (10/1 to 40/1) |
Experimental Protocol: Column Chromatography of this compound
This protocol details the steps for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry at any stage.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Collect the eluent in fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on). The optimal gradient will depend on the separation observed by TLC.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography purification process.
Caption: Workflow for the purification of this compound.
References
Analytical methods for purity assessment of 6-bromo-5-methoxy-1H-indazole
An in-depth analysis of 6-bromo-5-methoxy-1H-indazole is critical for its application in research and pharmaceutical development, where purity directly impacts experimental outcomes, reproducibility, and the safety and efficacy of potential drug candidates. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for the initial identification and characterization of the compound.
| Property | Specification | Reference |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 203-208 °C | |
| Purity (Typical) | ≥95% | |
| Functional Groups | Bromo, Methoxy, Indazole |
Analytical Workflow for Purity Assessment
A multi-faceted approach is necessary for the definitive purity assessment of this compound. The workflow integrates spectroscopic techniques for structural confirmation and chromatographic methods for quantitative purity and impurity profiling.
Spectroscopic Identification Protocols
Spectroscopic methods are essential for confirming the chemical identity and structure of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecule's carbon-hydrogen framework.[1]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-20 mg of the sample and dissolve it in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, within a clean NMR tube to a final volume of approximately 0.6-0.7 mL.[1][2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1][2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra following the instrument's standard operating procedures.[1] For ¹³C NMR, a higher sample concentration (20-50 mg) and an increased number of scans may be required.[2]
-
Data Analysis: Process the resulting spectra. Compare the chemical shifts (δ), coupling constants (J), and signal integrations with the expected values for the this compound structure to confirm its identity.[1]
| Nucleus | Expected Chemical Shift Ranges (ppm) |
| ¹H NMR | Aromatic protons are anticipated in the 7.0-8.5 ppm range. The methoxy (-OCH₃) protons will appear as a singlet, typically between 3.8-4.0 ppm. The N-H proton of the indazole ring is expected as a broad singlet at a higher chemical shift (>10 ppm).[1] |
| ¹³C NMR | Aromatic carbons are expected in the 100-150 ppm range. The methoxy carbon will likely appear around 55-60 ppm.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.[1]
Experimental Protocol:
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.[2]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1][2]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1][2]
-
Data Analysis: Identify the absorption bands in the spectrum and correlate them to the functional groups of this compound.[1]
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3200-3000 | N-H stretch |
| 3000-2850 | Aromatic & Aliphatic C-H stretch |
| 1620-1580 | C=C aromatic ring stretch |
| 1500-1450 | C=N aromatic ring stretch |
| 1250-1200 | Asymmetric C-O-C stretch (methoxy) |
| 1050-1000 | Symmetric C-O-C stretch (methoxy) |
| 700-600 | C-Br stretch |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the compound.[1][3]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation: Use a mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole analyzer, equipped with a suitable ionization source like Electrospray Ionization (ESI).[1]
-
Data Acquisition: Introduce the sample into the mass spectrometer, either by direct infusion or via a liquid chromatography (LC) system.[1]
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak [M+H]⁺. A key confirmation is the presence of a characteristic isotopic pattern (approximately 1:1 ratio for M and M+2 peaks) due to the bromine atom.[1][2]
Chromatographic Purity Assessment
Chromatographic techniques are fundamental for quantifying the purity of this compound and profiling any related impurities.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile compounds and is capable of separating the main component from its impurities.[1][3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration, such as 1 mg/mL.[1]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1]
-
Chromatographic Conditions: The following conditions can serve as a starting point for method development.[1]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-90% B; 25-30 min: 90% B; 30-31 min: 90-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm (or optimized wavelength based on UV scan) |
| Injection Volume | 10 µL |
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify and quantify any impurities present.[1]
Gas Chromatography (GC)
GC analysis is suitable for detecting and quantifying volatile impurities that may originate from the synthesis process.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent, such as methanol or dichloromethane.[1]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent) is recommended.[1]
-
GC Conditions:
| Parameter | Recommended Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Detector Temp | 280 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split |
-
Data Analysis: Identify and quantify any volatile impurities based on their retention times and peak areas relative to a standard if available.
References
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 6-bromo-5-methoxy-1H-indazole
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 6-bromo-5-methoxy-1H-indazole. This compound is a heterocyclic aromatic molecule with potential applications in pharmaceutical research and development. The described protocol outlines a logical workflow for method development, starting from initial parameter selection to fine-tuning for optimal chromatographic performance. The final proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing an acidic modifier, ensuring good peak shape and resolution.
Introduction
This compound is a substituted indazole derivative.[1] Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in various stages of drug development and manufacturing. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This document provides a comprehensive guide for developing a stability-indicating HPLC method for this compound. The strategy focuses on a reversed-phase approach, which is well-suited for the separation of aromatic and moderately polar compounds.[4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is critical for initial HPLC method design, particularly for selecting the appropriate column and mobile phase.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 203-208 °C | |
| Structure | Aromatic Heterocycle | [6] |
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial screening to final validation. The workflow diagram below illustrates the key stages involved in this process.
Caption: A logical workflow for HPLC method development.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Methanol, HPLC grade (for sample preparation)
Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 90:10 Water:ACN).
Initial Chromatographic Conditions (Starting Point)
Based on the physicochemical properties of the analyte and common practices for similar aromatic compounds, the following starting conditions are recommended.[5][7]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% TFA (v/v) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Optimization Strategy
The goal of optimization is to achieve a symmetric peak for the main component, good resolution from any impurities, and a reasonable run time.
-
Mobile Phase Modifier: The addition of an acidic modifier like TFA or formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to improved peak shape and reproducibility.[6]
-
Gradient Optimization: The gradient slope can be adjusted to improve the separation of closely eluting impurities. A shallower gradient will increase resolution but also extend the run time.
-
Organic Solvent: While acetonitrile is a good starting point, methanol can also be evaluated as it offers different selectivity.
-
Column Temperature: Adjusting the column temperature can influence retention times and peak shapes. Higher temperatures generally lead to shorter retention times and lower backpressure.
Data Presentation: Example Optimization Data
The following table presents hypothetical data from the optimization of the gradient elution. This illustrates how systematic changes in the chromatographic conditions can affect the retention time (RT), peak asymmetry, and resolution from a hypothetical impurity.
| Method | Gradient (Time, %B) | Analyte RT (min) | Impurity RT (min) | Resolution (Analyte/Impurity) | Asymmetry Factor (Analyte) |
| 1 | (0, 10), (15, 90), (16, 10) | 8.52 | 8.21 | 1.8 | 1.4 |
| 2 | (0, 30), (10, 80), (11, 30) | 6.78 | 6.55 | 1.6 | 1.3 |
| 3 | (0, 20), (20, 70), (21, 20) | 9.34 | 8.95 | 2.2 | 1.1 |
Method 3 would be selected for further validation as it provides the best resolution and peak shape.
Proposed Final Method
Based on the optimization process, a final validated method could have the following parameters:
| Parameter | Final Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | 20% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Conclusion
This application note provides a detailed protocol and a logical workflow for the development of a robust RP-HPLC method for the analysis of this compound. By systematically evaluating and optimizing key chromatographic parameters, a reliable method suitable for quality control and purity assessment can be established. The provided starting conditions and optimization strategy serve as a solid foundation for researchers and scientists working with this compound and other structurally related indazole derivatives.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. welch-us.com [welch-us.com]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with 6-bromo-5-methoxy-1H-indazole. The indazole core is a significant pharmacophore in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions is a key strategy in the development of novel therapeutic agents. The protocols and data presented herein are based on established methodologies for structurally related bromo-indazole derivatives and serve as a robust starting point for reaction development and optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester. Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids, the Suzuki-Miyaura coupling has become an indispensable tool in modern organic synthesis and drug discovery.[1]
This document outlines a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, providing expected yields based on analogous reactions reported in the literature.
Data Presentation: Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-indazole derivatives with different arylboronic acids. This data, compiled from several sources, provides a strong basis for predicting the outcome of reactions with this compound.
| 6-Bromo-Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | BenchChem |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [2] |
| Bromo-indazole carboxamide | Various boronic acids | PdCl₂(dppf)·DCM (5) | K₂CO₃ | 1,4-dioxane/water | 100 | 12 | Good to Excellent | [1] |
| 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol | 135 (MW) | 0.67 | 89 | |
| 7-bromo-4-amido-1H-indazole | Various arylboronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-dioxane | 100 | 24 | Good |
Experimental Protocols
The following are detailed, generalized procedures for the Suzuki-Miyaura coupling reaction of this compound. These protocols are adapted from literature procedures for structurally similar bromo-indazoles.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of a wide range of arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methoxy-1H-indazole.
Protocol 2: Alternative Procedure using Pd(dppf)Cl₂
This protocol utilizes a different palladium catalyst which can be effective for challenging substrates or to improve yields.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), sodium carbonate (2.0 eq.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction to 90-110 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-5-methoxy-1H-indazole. This reaction is a powerful and versatile method for the synthesis of 6-amino-5-methoxy-1H-indazole derivatives, which are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in pharmacologically active compounds.[1][2]
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[3] The reaction is known for its broad substrate scope and tolerance of various functional groups, making it a key transformation in modern organic synthesis.[1][3] This protocol is based on established methodologies for the amination of related bromo-indazole systems and provides a framework for successful synthesis and optimization.[2]
Reaction Principle and Optimization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[3][4]
Several generations of catalyst systems, primarily involving phosphine ligands, have been developed to improve the efficiency, scope, and mildness of the reaction.[3] The choice of catalyst, ligand, base, and solvent is crucial for a successful and high-yielding reaction. Optimization of these parameters is often necessary for specific substrate-amine combinations.[5][6][7] For the amination of bromo-indazoles, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have shown excellent results.[2][5]
A general reaction scheme is presented below:
Scheme 1: Buchwald-Hartwig Amination of this compound
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of bromo-indazoles, which can be adapted for this compound.[1][2]
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | RuPhos | 1-5 | Highly effective for amination of bromo-indazoles with a range of amines.[2] |
| Pd(OAc)₂ | XPhos | 1-5 | Another excellent ligand for challenging aminations, known for high reactivity.[5] |
| Pd₂(dba)₃ | BINAP | 1-5 | A classic bidentate ligand, can be effective for certain amine couplings.[1][8] |
Table 2: Base and Solvent Selection
| Base | Typical Equivalents | Solvent | Notes |
| LiHMDS | 1.2 - 1.7 | THF | A strong, non-nucleophilic base often used for heterocyclic aminations.[2] |
| NaOtBu | 1.2 - 2.0 | Toluene, Dioxane | A common and effective base for Buchwald-Hartwig reactions.[1] |
| Cs₂CO₃ | 1.5 - 2.5 | Dioxane, THF | A milder base, suitable for substrates sensitive to stronger bases.[1][8] |
| K₃PO₄ | 1.5 - 2.5 | Toluene, Dioxane | An alternative inorganic base that can be effective.[6] |
Table 3: General Reaction Parameters
| Parameter | Recommended Range |
| Temperature | 65 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Amine Stoichiometry | 1.1 - 1.5 equivalents |
| Inert Atmosphere | Required (Nitrogen or Argon) |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. This protocol should be optimized for each specific amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., LiHMDS or NaOtBu)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Preparation of the Reaction Vessel: In an oven-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base, this compound, and the anhydrous solvent.
-
Addition of Amine: Add the amine to the reaction mixture. If the amine is a solid, it can be added along with the other solid reagents. If it is a liquid, it should be added via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C).[1] Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 6-amino-5-methoxy-1H-indazole derivative.
Safety Precautions:
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.[9]
-
Anhydrous solvents are flammable and should be handled with care.[9]
-
Strong bases like LiHMDS and NaOtBu are corrosive and moisture-sensitive; handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]
Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Application Note: A Validated Protocol for In Vitro Kinase Profiling of Indazole Inhibitors
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1] Accurate and reproducible assessment of the potency and selectivity of these compounds is critical for advancing drug discovery programs. This document provides a detailed, field-tested protocol for determining the in vitro inhibitory activity of indazole-based compounds against protein kinases. We focus on a luminescence-based assay platform that quantifies kinase activity by measuring ADP production, offering a robust and high-throughput-compatible method. Beyond a simple recitation of steps, this guide explains the scientific rationale behind the protocol design, outlines a self-validating system of controls, and provides troubleshooting advice to ensure data integrity and comparability.
Introduction: Kinases and the Rise of Indazole Inhibitors
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. With over 500 members in the human genome, the kinase family represents one of the most important classes of drug targets, particularly in oncology and immunology.[1]
Dysregulation of kinase activity is a hallmark of many diseases. Consequently, significant effort has been dedicated to developing small molecule inhibitors. The indazole core has proven to be an exceptionally effective pharmacophore for targeting the highly conserved ATP-binding site of kinases.[1][2] Compounds like Axitinib and Pazopanib, both featuring an indazole scaffold, are successful anticancer drugs.[1] Most indazole-based inhibitors act as ATP-competitive agents, making the design of the in vitro assay critical for accurately determining their potency.
This guide will detail the use of the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced in a kinase reaction.[3] The amount of ADP is directly proportional to kinase activity, and the light output from the luciferase-driven detection reaction provides a sensitive and quantitative readout.[3][4]
The Principle of Kinase Inhibition Assay
The core of the assay is a two-step enzymatic reaction. First, the kinase of interest phosphorylates its specific substrate using ATP, producing ADP as a byproduct. In the second step, the reaction is stopped, and the amount of ADP generated is quantified using a coupled enzyme system that ultimately produces a light signal. The presence of an effective inhibitor reduces the kinase's activity, leading to lower ADP production and a diminished luminescent signal.
Diagram 1: General Kinase Reaction and Inhibition
Caption: Competitive inhibition of a kinase by an indazole-based inhibitor.
Assay Technology Selection: Why ADP-Glo™?
Several technologies exist for measuring kinase activity, including radiometric assays, fluorescence polarization (FP), and ATP depletion assays (e.g., Kinase-Glo®).[5][6][7]
-
Radiometric Assays: Often considered the "gold standard" for sensitivity and direct measurement of substrate phosphorylation, they involve handling radioactive [γ-³²P]-ATP, which presents safety and disposal challenges.[8][9]
-
ATP Depletion (Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction.[10] This is a robust method but can be less sensitive when kinase activity is low, as it relies on detecting a small decrease from a large initial ATP signal.[11]
-
ADP Formation (ADP-Glo™): Measures the amount of ADP produced, detecting a positive signal against a low background. This "signal-on" format generally provides higher sensitivity and a better signal-to-background ratio, making it ideal for measuring low levels of kinase activity or for screening inhibitors.[3][11]
For these reasons, this protocol is based on the ADP-Glo™ platform, which is well-suited for generating high-quality, reproducible IC₅₀ data for drug discovery campaigns.[12]
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format but can be scaled as needed. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| Recombinant Kinase & Substrate | Carna Biosciences, Promega | The core components of the enzymatic reaction. |
| Indazole Inhibitor (Test Compound) | BenchChem, Selleckchem | The compound whose inhibitory potency is being measured. |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. #V9101) | Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |
| Kinase Buffer | Varies by kinase | Maintains optimal pH and provides necessary cofactors. |
| ATP, 10 mM Solution | Sigma-Aldrich | Co-substrate for the kinase reaction. |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for test compounds. |
| White, Opaque 384-well Plates | Corning, Greiner | Low-volume plates suitable for luminescence assays. |
| Plate Reader with Luminescence | BMG LABTECH, Tecan | Instrument for signal detection. |
Reagent Preparation
-
Kinase Buffer: A typical kinase buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Note: The optimal buffer can be kinase-specific; always consult the manufacturer's datasheet.
-
ATP Solution: Prepare a working stock of ATP in kinase buffer. The final concentration in the assay is critical. For ATP-competitive inhibitors like most indazoles, the measured IC₅₀ value is dependent on the ATP concentration.[13] It is standard practice to run the assay at the Kₘ value of ATP for the specific kinase to ensure the resulting IC₅₀ approximates the inhibitor's affinity (Kᵢ).[8]
-
Enzyme/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in kinase buffer. The optimal concentration of each must be determined empirically by running an enzyme titration to find a concentration that yields a robust signal and operates within the linear range of the assay.
-
Indazole Inhibitor Dilution Series:
-
Prepare a 10 mM stock solution of the indazole inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 1 mM).[14]
-
Finally, dilute this DMSO series into the kinase buffer to create a 4X working solution of the inhibitor. This intermediate dilution minimizes the final DMSO concentration in the assay.
-
Scientist's Note (DMSO Concentration): The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1%, as higher concentrations can inhibit kinase activity.[15]
Experimental Workflow
Diagram 2: Step-by-Step Experimental Workflow
Caption: The sequential steps for the in vitro kinase inhibition assay.
-
Inhibitor Addition: Add 2.5 µL of the 4X indazole inhibitor dilutions to the wells of a 384-well plate. For control wells, add 2.5 µL of 4X buffer containing the same percentage of DMSO.
-
Enzyme Addition: Add 5 µL of the 2X kinase/substrate mixture to all wells.
-
Pre-incubation: Mix the plate gently on an orbital shaker and incubate for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated, which is particularly important for detecting slow, tight-binding inhibitors.[11]
-
-
Reaction Initiation: Add 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate for the desired time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
Rationale: The reaction time should be within the linear range of the assay, where ADP production is proportional to time. This is determined during assay development by running a time-course experiment.[13] Typically, less than 20% of the substrate should be consumed to maintain initial velocity kinetics.
-
-
Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[3] Incubate for 40 minutes at room temperature.
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.[3] Incubate for 30 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Essential Controls for a Self-Validating Assay
To ensure the integrity of the results, a specific set of controls must be included on every plate.[16]
| Control Name | Components | Purpose | Expected Outcome |
| 100% Activity | Kinase, Substrate, ATP, DMSO | Defines the maximum signal (uninhibited reaction). | High luminescence signal. |
| 0% Activity (No Enzyme) | Substrate, ATP, DMSO (Buffer instead of Kinase) | Measures background signal from reagents. | Minimal luminescence. |
| Test Compound | Kinase, Substrate, ATP, Inhibitor | Measures the effect of the indazole inhibitor. | Signal between 0% and 100% activity. |
| Reference Inhibitor | Kinase, Substrate, ATP, Known Inhibitor | Validates assay performance with a known compound. | IC₅₀ should match historical values. |
Data Analysis and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce kinase activity by 50%.[14]
-
Background Subtraction: Subtract the average luminescence signal of the "No Enzyme" control wells from all other wells.
-
Data Normalization: Normalize the data to percent inhibition.
-
The average signal from the "100% Activity" (DMSO only) wells is set to 0% inhibition.
-
The average signal from the background (or a high concentration of a known potent inhibitor) is set to 100% inhibition.
-
Calculate percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Curve Fitting: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve.[17]
-
The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)[14]
-
-
IC₅₀ Value: The IC₅₀ is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.
Diagram 3: Data Analysis Workflow
Caption: Flowchart for processing raw data to determine the final IC₅₀ value.
Troubleshooting and Addressing Off-Target Effects
Even with a robust protocol, challenges can arise. It is also crucial to remember that in vitro potency does not guarantee selectivity.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Reagent contamination with ATP/ADP; inherent phosphorescence of assay plates.[13] | Use fresh, high-quality reagents; test different plate manufacturers. |
| False Positives (Apparent Inhibition) | The indazole compound inhibits the luciferase detection enzyme, not the kinase.[16] | Perform a counter-screen by adding the inhibitor directly to the detection reagents without the kinase reaction components. A decrease in signal indicates interference. |
| Poor Z'-factor (<0.5) | Enzyme inactivity; suboptimal reagent concentrations; short incubation time. | Verify enzyme activity with a positive control. Re-optimize enzyme, substrate, and ATP concentrations. Perform a time-course experiment to ensure the reaction is in the linear range.[18] |
| Inconsistent IC₅₀ Values | Inconsistent ATP concentration; compound instability or aggregation.[13] | Use a fresh, accurately quantified ATP stock for every experiment. Include 0.01% Triton X-100 in the buffer to mitigate aggregation.[16] |
Assessing Selectivity: A potent IC₅₀ against the primary target is only the first step. Indazole inhibitors can have off-target activities due to the conserved nature of the ATP-binding pocket.[2] To build a complete profile, it is essential to:
-
Perform a Kinome Scan: Screen the inhibitor against a large panel of diverse kinases to identify potential off-targets.
-
Validate in Cellular Assays: Confirm target engagement and functional effects in a cellular context using techniques like NanoBRET™ or in-cell Westerns, as in vitro results may not always translate directly due to factors like cellular ATP concentrations and membrane permeability.[19][20]
Conclusion
This application note provides a comprehensive and validated protocol for the in vitro characterization of indazole-based kinase inhibitors using a luminescence-based assay. By understanding the principles behind each step, incorporating a full suite of controls, and performing rigorous data analysis, researchers can generate high-quality, reliable potency data. This information is fundamental for making informed decisions in the iterative cycle of drug design and for advancing promising compounds toward clinical development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. benchchem.com [benchchem.com]
- 17. clyte.tech [clyte.tech]
- 18. promega.com.br [promega.com.br]
- 19. researchgate.net [researchgate.net]
- 20. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Evaluating 6-bromo-5-methoxy-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities. The indazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. Notably, the 1H-indazole core is a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the ATP-binding sites of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[2][3][4]
The 6-bromo-5-methoxy-1H-indazole core offers a versatile platform for the development of potent and selective kinase inhibitors. The bromine atom at the 6-position provides a strategic site for synthetic modifications, such as cross-coupling reactions, to enhance binding affinity and explore different regions of the kinase active site.[1][5] Derivatives of this scaffold have shown inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and angiogenesis, including Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][2][3][6]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound derivatives. The assays are designed to assess the impact of these compounds on cell viability, their ability to induce apoptosis, and their specific effects on kinase signaling pathways within a cellular context.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC₅₀ Values)
| Cell Line | This compound Derivative | IC₅₀ (µM) |
| e.g., MCF-7 | Compound A | Value |
| e.g., HCT116 | Compound A | Value |
| e.g., A549 | Compound A | Value |
| e.g., MCF-7 | Compound B | Value |
| e.g., HCT116 | Compound B | Value |
| e.g., A549 | Compound B | Value |
| IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and can be determined using the MTT assay. |
Table 2: Apoptosis Induction (Caspase-3/7 Activity)
| Cell Line | Treatment (Compound & Conc.) | Fold Increase in Caspase-3/7 Activity |
| e.g., MCF-7 | Vehicle Control | 1.0 |
| e.g., MCF-7 | Compound A (IC₅₀) | Value |
| e.g., HCT116 | Vehicle Control | 1.0 |
| e.g., HCT116 | Compound A (IC₅₀) | Value |
| Data is expressed as the fold change in luminescence relative to the vehicle-treated control cells, as measured by the Caspase-Glo® 3/7 assay. |
Table 3: Apoptosis Confirmation (Annexin V/PI Staining)
| Cell Line | Treatment (Compound & Conc.) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| e.g., A549 | Vehicle Control | Value | Value | Value |
| e.g., A549 | Compound A (IC₅₀) | Value | Value | Value |
| Percentages are determined by flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI). |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the general workflow for evaluating the this compound derivatives.
Caption: General workflow for kinase inhibitor discovery.
Caption: Simplified PLK4 signaling pathway.
Caption: Key downstream pathways of VEGFR signaling.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Materials:
-
Cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1]
Materials:
-
Cell line of interest
-
White-walled 96-well plates
-
Complete culture medium
-
This compound derivatives
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the indazole derivatives (e.g., at their IC₅₀ concentrations) as described in the MTT assay protocol (Steps 1 & 2). Incubate for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9][10]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.
Apoptosis Confirmation: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V.[3][11] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[3]
Materials:
-
Cell line of interest
-
6- or 12-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6- or 12-well plates and treat with the indazole derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
-
Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺).
Target Engagement: Western Blotting for Phospho-Proteins
This assay assesses the ability of the indazole derivatives to inhibit the phosphorylation of a specific kinase's downstream substrate within the cell, providing a direct measure of target engagement.[7]
Materials:
-
Cell line expressing the target kinase
-
This compound derivatives
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the indazole derivatives at various concentrations for a specified time. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the intensity of the bands. A reduction in the phosphorylated protein signal in treated cells compared to the control indicates inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 6-bromo-5-methoxy-1H-indazole for Structure-Activity Relationship (SAR) Studies
Introduction
The 1H-indazole scaffold is a privileged bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring. This structural motif is of significant interest in medicinal chemistry, as its derivatives exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Many compounds incorporating the indazole nucleus serve as structural motifs in commercially available drugs.[1] The 6-bromo-5-methoxy-1H-indazole is a particularly valuable starting material for drug discovery programs. The methoxy group at the 5-position can engage in key hydrogen bond interactions within protein active sites, while the bromo group at the 6-position provides a versatile chemical handle for introducing molecular diversity through various cross-coupling reactions. This allows for systematic exploration of the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions at the C6-position and alkylation at the N1-position. It also includes guidance on data presentation for SAR analysis and visual workflows to guide the research process.
Key Derivatization Strategies
The primary strategies for derivatizing the this compound core involve modifications at the C6 and N1 positions. The bromine atom at C6 is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling (C-C Bond Formation) : This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboronic acid or ester.[3][4] It is highly valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[3] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6-position.
-
Buchwald-Hartwig Amination (C-N Bond Formation) : This palladium-catalyzed reaction is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[5][6] This reaction has revolutionized the synthesis of arylamines, which are common substructures in pharmaceuticals.[7] It allows for the introduction of diverse amino groups at the C6-position, significantly impacting the compound's polarity, basicity, and ability to form hydrogen bonds.
-
N1-Alkylation/Arylation : The nitrogen at the N1 position of the indazole ring can be readily functionalized. Alkylation, typically with alkyl halides in the presence of a base, is a common strategy to modulate lipophilicity and explore interactions with specific pockets of a target protein.[8]
Experimental Protocols
Caution: These protocols involve potentially hazardous materials and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 0.05 equiv.).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-methoxy-1H-indazole derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the base (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
In a separate vial, dissolve the amine (1.2 mmol, 1.2 equiv.) in the anhydrous solvent (e.g., Toluene, 5 mL).
-
Add the amine solution and any remaining solvent to the Schlenk tube via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 6-amino-5-methoxy-1H-indazole product.
Protocol 3: General Procedure for N1-Alkylation
This protocol describes the alkylation of the N1 position of a 6-substituted-5-methoxy-1H-indazole.
Materials:
-
6-Substituted-5-methoxy-1H-indazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)
-
Potassium hydroxide (KOH) powder or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the 6-substituted-5-methoxy-1H-indazole (1.0 mmol, 1.0 equiv.) in the anhydrous solvent (e.g., DMF, 5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., powdered KOH, 1.5 mmol, 1.5 equiv.) portion-wise. If using NaH, extreme caution is required due to hydrogen gas evolution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N1-alkylated indazole. Note that N2-alkylation can sometimes occur as a side product.[8]
Data Presentation for SAR Studies
Systematic derivatization and subsequent biological evaluation generate quantitative data that is crucial for understanding SAR. This data should be organized into clear, structured tables to facilitate analysis and comparison. The table should include the chemical modification, the biological activity, and any other relevant parameters like selectivity or cytotoxicity.
Table 1: Illustrative SAR Data for C6-Substituted 5-Methoxy-1H-indazole Derivatives Targeting Kinase X
| Compound ID | R¹ (N1-substituent) | R⁶ (C6-substituent) | Kinase X IC₅₀ (nM)[1][10] | Cell Proliferation IC₅₀ (µM)[10][11] |
| Parent | H | Br | >10,000 | >50 |
| 1a | H | Phenyl | 850 | 25.2 |
| 1b | H | 4-Fluorophenyl | 430 | 15.1 |
| 1c | H | 4-Methoxyphenyl | 512 | 18.9 |
| 1d | H | Pyridin-4-yl | 155 | 5.8 |
| 1e | H | Thiophen-2-yl | 320 | 11.4 |
| 2a | H | Morpholino | 95 | 3.1 |
| 2b | H | Piperidin-1-yl | 125 | 4.5 |
| 2c | H | N-methylpiperazin-1-yl | 68 | 1.9 |
| 3a | Methyl | Pyridin-4-yl | 98 | 2.5 |
| 3b | Methyl | N-methylpiperazin-1-yl | 25 | 0.9 |
Data is hypothetical and for illustrative purposes only, based on trends observed in indazole-based inhibitor discovery programs.[1][10][11]
Visualizations
Workflow for SAR Studies
The following diagram illustrates a typical workflow for a structure-activity relationship study, from the initial core scaffold to the identification of an optimized lead compound.
Caption: A typical workflow for a medicinal chemistry SAR study.
Key Derivatization Pathways
This diagram illustrates the primary palladium-catalyzed cross-coupling reactions used to derivatize the this compound core at the C6 position.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole Intermediates
Introduction
6-Bromo-1H-indazole is a pivotal intermediate in the synthesis of numerous biologically active molecules, most notably as a scaffold for kinase inhibitors used in targeted cancer therapies.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), including its efficacy, safety, and stability.[3] Substandard quality in intermediates can lead to process irreproducibility, the formation of harmful impurities, and potential regulatory hurdles during API filing.[3]
This guide provides a comprehensive framework for the quality control (QC) of 6-bromo-1H-indazole, grounded in the principles of Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.[3][4][5] We present a multi-tiered analytical strategy designed to ensure the identity, purity, and overall quality of the intermediate, providing researchers, scientists, and drug development professionals with a self-validating system for batch release.
Physicochemical Properties and Specifications
The initial step in quality control is to confirm that the physical properties of the intermediate align with established standards. These characteristics serve as the first line of assessment for material identity and quality.
| Property | Specification | Rationale | Reference |
| Molecular Formula | C₇H₅BrN₂ | Confirms the elemental composition of the molecule. | [6][7] |
| Molecular Weight | 197.03 g/mol | A fundamental physical constant used in mass spectrometry and quantitative analysis. | [6][7] |
| Appearance | White to off-white or tan crystalline powder | A visual inspection to detect gross contamination or degradation, which may manifest as discoloration. | [6] |
| Melting Point | 180-186 °C | A narrow melting range is indicative of high purity; significant depression or broadening suggests impurities. | [6][7] |
| Solubility | Soluble in methanol, DMSO, and DMF | Essential information for preparing samples for various analytical tests, such as HPLC and NMR. | [6] |
| Purity (by HPLC) | ≥98.5% | The primary quantitative measure of the compound's purity, ensuring it meets the threshold for downstream synthesis. | [8] |
| Water Content (KF) | ≤0.5% | Controls the amount of water, which can interfere with subsequent water-sensitive reaction steps. | [8] |
Comprehensive Quality Control Workflow
A robust QC strategy follows a logical progression from initial identity confirmation to detailed purity and impurity analysis. This systematic approach ensures that each batch of 6-bromo-1H-indazole is thoroughly vetted before being released for use in API synthesis. The workflow below illustrates the recommended testing sequence.
Part I: Identity Confirmation Protocols
Identity testing confirms that the intermediate is unequivocally 6-bromo-1H-indazole. A combination of spectroscopic techniques provides orthogonal data points for unambiguous structural verification.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR confirms the number, connectivity, and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton.[10]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the 6-bromo-1H-indazole sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
-
Data Analysis: Process the spectra and compare the chemical shifts (δ), multiplicities, and integrations to the expected values for 6-bromo-1H-indazole.
Expected Spectral Data
| ¹H NMR (400 MHz, CD₃OD) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.03 | s | 1H | H3 | [9] | |
| 7.67-7.72 | m | 2H | H4, H7 | [9] | |
| 7.24-7.26 | m | 1H | H5 | [9] |
| Predicted ¹³C NMR | Chemical Shift (δ) ppm | Assignment | Reference |
| ~135.0 | C3 | [9] | |
| ~140.0 | C7a | [9] | |
| ~125.0 | C5 | [9] | |
| ~122.0 | C4 | [9] | |
| ~120.0 | C7 | [9] | |
| ~118.0 | C6 (C-Br) | [9] | |
| ~110.0 | C3a | [9] |
Mass Spectrometry (MS)
Rationale: MS determines the molecular weight of the compound, providing direct confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[6][10]
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ at m/z ≈ 197/199. Confirm that the isotopic pattern of the molecular ion matches the theoretical pattern for a compound containing one bromine atom.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy identifies the functional groups present in a molecule. For 6-bromo-1H-indazole, key absorptions include N-H stretching and aromatic C-H and C=C stretching, which provide a characteristic fingerprint.[9]
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the background spectrum of the empty ATR crystal, then record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to a reference spectrum or predicted values.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3100-3000 | Aromatic C-H Stretch | [9] |
| 3300-3500 | N-H Stretch | [9] |
| 1620-1450 | Aromatic C=C Bending | [9] |
| 1100-1000 | C-N Stretch | [9] |
| 600-500 | C-Br Stretch | [9] |
Part II: Purity and Impurity Profiling Protocols
Chromatographic methods are essential for separating and quantifying the main compound from any process-related impurities or residual solvents.[6]
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary technique for assessing the purity of non-volatile organic compounds.[11] A well-developed, stability-indicating HPLC method can separate 6-bromo-1H-indazole from starting materials, by-products (e.g., isomers, over-brominated species), and degradation products.[6][12]
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 1.0 mg/mL.[6]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[13]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram. Identify and quantify any impurities relative to the main peak.
Gas Chromatography (GC)
Rationale: GC is ideal for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps (e.g., chloroform, heptane).[1][6] Controlling residual solvents is a critical GMP requirement.
Protocol: GC for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh a sample of 6-bromo-1H-indazole (e.g., 100 mg) into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF (e.g., 1 mL).
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5 or equivalent).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
-
Data Analysis: Identify and quantify residual solvents by comparing the retention times and peak areas to those of certified reference standards.
Data Interpretation and Batch Release
The final step in the QC process is to collate all analytical data and compare it against the pre-defined specifications. A Certificate of Analysis (CoA) is then generated, summarizing the results for the batch.[14] The decision to release a batch is a critical step governed by a clear, logical framework.
A batch of 6-bromo-1H-indazole is considered acceptable for release only when all quality attributes meet their established specifications. Any deviation requires a formal "Out of Specification" (OOS) investigation to determine the root cause and implement corrective actions.[15]
Conclusion
The quality control of pharmaceutical intermediates like 6-bromo-1H-indazole is a non-negotiable aspect of drug development and manufacturing.[16] The multi-faceted approach detailed in this guide, combining physical characterization, orthogonal spectroscopic methods for identity, and robust chromatographic techniques for purity, establishes a high degree of confidence in the material's quality. Adherence to these protocols ensures batch-to-batch consistency and provides a solid foundation for the synthesis of safe and effective pharmaceutical products.
References
- BenchChem. (2025). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
- BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
- BenchChem. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
- PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- Sigma-Aldrich. (n.d.). 6-Bromo-1H-indazole 95.
- Veeprho. (2024). Regulatory Guidelines for Quality Assurance in Pharma Industry.
- BenchChem. (2025). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Bromo-6-(trifluoromethyl)-1H-indazole: qNMR vs.
- U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- BenchChem. (n.d.).
- MedchemExpress.com. (n.d.).
- Smolecule. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 5. Essential Guidelines for Quality Assurance in Pharma [pharmaconnections.in]
- 6. benchchem.com [benchchem.com]
- 7. 6-溴-1H-吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 16. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-5-methoxy-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-5-methoxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
-
N-acetylation of the aniline to form an acetamide.
-
Diazotization of the acetamide using a nitrite source.
-
Intramolecular cyclization to form the indazole ring.
-
Hydrolysis of the acetyl group.
Q2: What are the primary challenges and common pitfalls in this synthesis?
A2: The main challenges include managing the regioselectivity of the cyclization, ensuring complete reaction conversion, and effectively purifying the final product.[2] Common pitfalls that can lead to low yields include the formation of undesired isomers, incomplete diazotization, and side reactions during cyclization.[2][3] Purification can also be difficult due to the compound's properties.[2]
Q3: What safety precautions are crucial when synthesizing this compound?
A3: Many reagents used in this synthesis require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Brominating Agents (e.g., NBS, Br₂): These are highly reactive and corrosive.[2]
-
Diazonium Salts: These intermediates can be unstable and potentially explosive, especially when isolated in a dry state. They are typically generated and used in situ at low temperatures.[4][5][6][7]
-
Hydrazine Hydrate (if used): This reagent is highly toxic and corrosive.[2]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: Standard analytical techniques are essential for structural confirmation and purity analysis. These include:
-
NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.[2]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[2]
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of fractions during column chromatography.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete N-acetylation of the starting aniline.- Inefficient diazotization or decomposition of the diazonium salt.- Poor cyclization efficiency.- Product loss during workup and purification. | - Ensure complete dissolution and reaction of the aniline during acetylation by monitoring with TLC.- Maintain low temperatures (0-5 °C) during diazotization to prevent decomposition of the diazonium salt.- Optimize the cyclization reaction time and temperature; for similar syntheses, refluxing for an extended period (e.g., 20 hours) may be necessary.[1]- Perform careful extraction and consider crystallization for purification to minimize loss.[8] |
| Formation of Isomeric Impurities | - Lack of regioselectivity during cyclization. | - The choice of solvent can influence regioselectivity; consider exploring different solvent systems.[2]- If isomer separation is difficult, consider a different synthetic route that offers better regiochemical control. |
| Presence of Starting Material in the Final Product | - Incomplete reaction in one or more steps.- Inefficient purification. | - Increase reaction time or adjust the temperature for the incomplete step, monitoring closely by TLC.- Optimize column chromatography conditions (e.g., solvent gradient) for better separation.- Consider recrystallization as a final purification step.[8] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- Residual solvent. | - Re-purify the product using column chromatography.- Attempt recrystallization from various solvent systems; perform a solvent screen to find an appropriate solvent.[8]- Ensure the product is thoroughly dried under high vacuum to remove all residual solvents. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for a large-scale synthesis of the related compound, 6-bromo-1H-indazole, which can serve as a reference.[1]
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |
| Solvents | Chloroform, Heptane |
| Reaction Temperature | Reflux at 68°C |
| Reaction Time | 20 hours |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline (Reference Protocol) [1]
This protocol for a related compound can be adapted for the synthesis of this compound, likely starting from 4-bromo-3-methoxyaniline.
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Stir the resulting solution for approximately 50 minutes.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.
Protocol 2: Purification of 6-Bromo-1H-indazole by Crystallization [8]
Step 1: Solvent Screening
-
Place approximately 20-30 mg of crude 6-bromo-1H-indazole into several separate test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good solvent will show low solubility at room temperature.
-
For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube.
-
Continue adding the solvent in small portions until the solid completely dissolves at the elevated temperature. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
Step 2: Crystallization Procedure
-
Place the crude 6-bromo-1H-indazole in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the selected solvent and gently heat the mixture with stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Side product formation in the synthesis of substituted indazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted indazoles. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges in your synthetic endeavors. The indazole scaffold is a cornerstone in medicinal chemistry, and achieving clean, high-yielding syntheses is paramount. This resource will help you navigate the common pitfalls of side product formation, ensuring the integrity and efficiency of your research.
Troubleshooting Guide: Navigating Common Side Product Formations
This section addresses specific issues you may encounter during the synthesis of substituted indazoles. Each entry provides a detailed explanation of the problem and actionable steps for its resolution.
Question 1: My reaction is producing a mixture of N-1 and N-2 alkylated indazole regioisomers. How can I improve the selectivity for the desired isomer?
Answer:
The formation of regioisomeric mixtures upon N-alkylation is one of the most common challenges in indazole chemistry. This lack of selectivity arises from the ambident nucleophilic nature of the indazolide anion formed upon deprotonation, where the negative charge is delocalized over both nitrogen atoms.[1][2] The ratio of N-1 to N-2 alkylation is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[3]
Mechanistic Insight:
Under strongly basic conditions (e.g., NaH, NaOH), the indazole is deprotonated to form a delocalized anion. This anion can be attacked by electrophiles at either nitrogen, leading to a mixture of products.[1][2] The N-1 substituted product is generally the thermodynamically more stable isomer, while the N-2 isomer is often the kinetically favored product under neutral or mildly acidic conditions due to the greater accessibility of the N-2 lone pair.[2]
Troubleshooting & Optimization Strategies:
-
Choice of Base and Solvent: This is a critical factor in controlling regioselectivity.
-
For preferential N-1 alkylation , using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors the thermodynamic product.[4][5]
-
The use of cesium carbonate (Cs₂CO₃) in DMF can also favor N-1 substitution, potentially through a chelation mechanism with certain substrates.[6]
-
-
Temperature Control: Higher temperatures can favor the formation of the thermodynamically more stable N-1 isomer through equilibration.[5]
-
Nature of the Electrophile: Highly reactive electrophiles tend to favor the kinetic N-2 product, while bulkier electrophiles may show a preference for the less sterically hindered N-1 position.
-
Mitsunobu Conditions: These conditions (triphenylphosphine and a dialkyl azodicarboxylate) often show a strong preference for the formation of the N-2 regioisomer.[5]
Experimental Protocol for Enhanced N-1 Selectivity:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add the substituted indazole (1.0 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate any minor N-2 isomer.
Data Presentation:
| Base/Solvent System | Typical N-1:N-2 Ratio | Reference |
| NaH / THF | >99:1 (for certain substrates) | [5] |
| Cs₂CO₃ / DMF | Partial preference for N-1 | [5] |
| K₂CO₃ / DMF | ~1:1 | [7] |
| Mitsunobu (PPh₃/DEAD) | 1:2.5 (favoring N-2) | [5] |
Logical Workflow for Optimizing Regioselectivity:
Sources
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Bromo-indazoles
Welcome to the technical support center for Suzuki coupling reactions involving bromo-indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of a bromo-indazole is giving low to no yield. What are the most critical parameters I should investigate first?
Low yields in Suzuki couplings of bromo-indazoles often trace back to a few key factors. The interplay between the catalyst, base, and solvent is paramount. The electronic nature of the indazole ring and any protecting groups also play a significant role.
A logical troubleshooting workflow would be to first ensure the integrity of your starting materials and reagents. Following that, systematically evaluate your choice of catalyst/ligand, base, and solvent system. It is often beneficial to run a small screen of conditions to identify a promising direction for optimization.
Caption: A logical workflow for troubleshooting low yields.
A common starting point for the Suzuki coupling of bromo-indazoles involves a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and an ethereal solvent like dioxane or dimethoxyethane (DME).[1]
Q2: I'm observing significant debromination of my indazole starting material. What causes this side reaction and how can I prevent it?
Debromination is a common side reaction where the bromo-indazole is reduced to the corresponding unsubstituted indazole.[2] This typically occurs after the oxidative addition of the bromo-indazole to the Pd(0) catalyst. Instead of transmetalation with the boronic acid, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the debrominated product.[3]
Primary Causes and Mitigation Strategies:
-
Base Selection: Stronger bases, particularly in the presence of water or alcohols, can generate hydride species that promote debromination.[3]
-
Solvent Choice: Protic solvents can be a source of hydrides.
-
Catalyst System: The nature of the ligand can influence the relative rates of the desired coupling versus debromination.
-
Recommendation: Ligands that promote faster reductive elimination of the desired product can outcompete the debromination pathway. Screening different phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), can be beneficial, especially for challenging substrates.[5]
-
Q3: Should I protect the N-H of my bromo-indazole? If so, what protecting group is recommended?
The decision to protect the indazole nitrogen is a critical one and depends on the specific substrate and reaction conditions.
-
Unprotected Indazoles: Suzuki couplings on unprotected (NH) indazoles are possible and have been reported to be successful, particularly with microwave assistance.[7] However, the acidic N-H can sometimes lead to catalyst inhibition or side reactions, resulting in lower yields.[5]
-
Protected Indazoles: N-protection can significantly improve the outcome of the reaction by preventing these side reactions and often improving the solubility of the starting material.[1]
-
Boc (tert-Butoxycarbonyl) Group: The N-Boc group is a good choice as it can be readily introduced and removed. It has been shown to be effective in the Suzuki coupling of bromo-indazoles.[1] However, it's worth noting that some basic conditions can lead to the cleavage of the Boc group during the reaction.[8]
-
Alkyl Groups (e.g., Ethyl): Simple alkyl groups are stable under Suzuki conditions and can lead to high yields.[1] The choice between N-1 and N-2 alkylation can also influence reactivity, though both isomers are generally suitable substrates.[1]
-
Other Protecting Groups: Depending on the overall synthetic strategy, other protecting groups like p-methoxybenzyl (PMB) can be used, but their removal might require conditions that are not compatible with all functional groups.[8]
-
Troubleshooting Guide
Issue 1: My reaction is stalled; I see starting material and only a small amount of product.
Possible Cause: Catalyst deactivation or poor catalyst turnover.
Troubleshooting Steps:
-
Degassing: Ensure that the reaction mixture is thoroughly degassed before adding the palladium catalyst. Oxygen can oxidize the active Pd(0) species to inactive Pd(II). Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes is a common practice.[9]
-
Catalyst Loading: While higher catalyst loading can sometimes push a sluggish reaction to completion, it's often more effective to optimize other parameters first. Typical catalyst loadings range from 1-5 mol%.[10]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich or sterically hindered bromo-indazoles, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) may be necessary to promote the oxidative addition step.[11]
-
Temperature: Increasing the reaction temperature can improve reaction rates, but it can also increase the rate of side reactions like debromination. If you are running the reaction at a moderate temperature (e.g., 80 °C), a modest increase (e.g., to 100 °C) may be beneficial.[12] Microwave irradiation can also be a powerful tool for accelerating these reactions.[4][7]
Caption: Troubleshooting a stalled Suzuki coupling reaction.
Issue 2: I'm having trouble with the solubility of my bromo-indazole.
Possible Cause: Poor solubility of the starting material in the chosen solvent system.
Troubleshooting Steps:
-
Solvent Screening: If your bromo-indazole is poorly soluble in common solvents like dioxane or toluene, consider more polar aprotic solvents like DMF or DMA.[4][6]
-
Solvent Mixtures: A mixture of solvents can sometimes improve solubility. For example, a mixture of dioxane and water is commonly used, as the water is also necessary for the boronic acid to participate in the transmetalation step.[13]
-
N-Protection: As mentioned in the FAQs, N-protection can significantly alter the physical properties of the indazole, often leading to improved solubility in organic solvents.[1]
Issue 3: I am seeing significant protodeboronation of my boronic acid.
Possible Cause: The boronic acid is degrading before it can participate in the transmetalation step. This is more common with electron-deficient heteroaryl boronic acids.[14]
Troubleshooting Steps:
-
Use of Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used as an alternative.[2]
-
Anhydrous Conditions: While some water is often beneficial, excess water and prolonged reaction times can promote protodeboronation. Running the reaction under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be an effective strategy, especially for challenging heteroaryl-heteroaryl couplings.[15]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is a common practice to compensate for any degradation.[10]
Recommended Reaction Conditions
The optimal conditions for a Suzuki coupling are highly substrate-dependent. However, the following table provides a good starting point for the optimization of the reaction with bromo-indazoles, based on literature precedents.
| Component | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ is often a robust and effective catalyst for a range of bromo-indazoles.[1][13] Pd(PPh₃)₄ is also a common choice, particularly in microwave-assisted reactions.[7] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Carbonates are a good starting point.[1] Phosphates can be beneficial for more challenging couplings and can help to minimize debromination.[5] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 mixture) or DME | These ethereal solvents are widely used and effective. The addition of water is often necessary to facilitate the transmetalation step with boronic acids.[13][16] |
| Temperature | 80-110 °C (conventional heating) or up to 140 °C (microwave) | Higher temperatures generally lead to faster reactions but can also increase side products. Microwave heating can significantly reduce reaction times.[4][7] |
General Experimental Protocol
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the bromo-indazole (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe under the inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the vessel under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature for the required time (monitoring by TLC or LC-MS). For microwave reactions, typical times are in the range of 15-60 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate boronic acid homocoupling in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[1] This side reaction is problematic because it consumes the boronic acid, which in turn reduces the yield of the desired cross-coupled product.[1] Furthermore, the resulting homocoupled product can have similar physical properties to the desired product, making purification challenging.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is a critical step to suppress this pathway.[2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1][2]
Q3: How does the choice of palladium source influence the extent of homocoupling?
A3: The choice of the palladium source can significantly impact the amount of homocoupling observed. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state in situ.[2] This reduction can occur via the homocoupling of two boronic acid molecules.[2] Using a Pd(0) source, such as Pd(PPh₃)₄, or a pre-formed Pd(0) complex can help to minimize this initial homocoupling.
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and influencing the reaction pathway. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective at minimizing homocoupling.[2][4][5] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[2]
Q5: How do solvents and bases affect homocoupling?
A5: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[2] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[2][6] The choice of base is also critical, with weaker bases sometimes being preferred to slow down the rate of transmetalation and reduce the likelihood of side reactions.
Q6: Are there any procedural modifications that can help reduce homocoupling?
A6: Yes, several procedural adjustments can be made:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2][6]
-
Use a Slight Excess of the Aryl Halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[2]
-
Rigorous Degassing: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[2][3] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw technique.[1][2]
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[3][6]
Troubleshooting Guides
Issue: Significant Formation of Homocoupling Byproduct
If you are observing a significant amount of homocoupling byproduct in your reaction, follow this logical workflow to diagnose and solve the issue.
Caption: A stepwise guide to troubleshooting homocoupling.
Competing Reaction Pathways
The desired Suzuki-Miyaura cross-coupling reaction competes with the undesired homocoupling of the boronic acid. Understanding these competing pathways is key to optimizing your reaction conditions.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Quantitative Data
Effect of Dissolved Oxygen on Homocoupling
The presence of dissolved oxygen has a direct and significant impact on the formation of homocoupled byproducts. Rigorous exclusion of oxygen is crucial for minimizing this side reaction.[3]
| Entry | Dissolved O₂ (ppm) | Dimer Formation (%) |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
| Data adapted from a study on the synthesis of LY451395, where "dimer" refers to the homocoupled product.[3] |
Influence of Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling |
| Oxygen | Presence of air/dissolved O₂ | Rigorously degassed conditions |
| Palladium Source | Pd(II) precatalysts (e.g., Pd(OAc)₂) | Pd(0) catalysts (e.g., Pd(PPh₃)₄) |
| Ligands | Less bulky, electron-poor ligands | Bulky, electron-rich ligands (e.g., SPhos)[2] |
| Boronic Acid | High instantaneous concentration | Slow addition of boronic acid[2] |
| Additives | None | Mild reducing agents (e.g., potassium formate)[3][6] |
| Temperature | High temperatures | Lowest effective temperature[2] |
Experimental Protocols
Protocol 1: General Procedure for Degassing a Reaction Mixture
-
Assemble the oven-dried reaction glassware with a stir bar.
-
Add all solid reagents (aryl halide, boronic acid, base, catalyst, and ligand) to the flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and then backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.[7]
-
Add the degassed solvent to the reaction flask via cannula or syringe.
-
For more rigorous degassing, bubble the inert gas through the reaction mixture for 15-30 minutes.[1][7]
Protocol 2: General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[1]
Detailed Steps:
-
Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and any additives like potassium formate.[1]
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1-propanol/water).[1][3]
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen or argon until the dissolved oxygen level is minimal.[1][3]
-
Catalyst Introduction: Introduce the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of the inert gas.[1][8]
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor for completion using TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Protocol 3: Slow Addition of Boronic Acid
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, add the aryl or alkyl halide (1.0 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%). Add the degassed solvent via syringe.[8]
-
Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.[2][8]
-
Reaction and Work-up: Proceed with heating, monitoring, and work-up as described in Protocol 2.
References
Technical Support Center: Purification of 6-bromo-5-methoxy-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-bromo-5-methoxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as the corresponding substituted aniline or benzaldehyde precursors.
-
Isomeric byproducts: Formation of other positional isomers depending on the synthetic route.
-
Over-brominated species: Introduction of a second bromine atom to the indazole ring.
-
N-alkylated or N-acylated derivatives: If alkylating or acylating agents are used or present as impurities.
-
Residual solvents: Solvents used in the synthesis and work-up, such as dimethylformamide (DMF), toluene, or ethyl acetate.
Q2: My purified this compound shows poor solubility in common organic solvents for subsequent reactions. What can I do?
A2: The solubility of this compound can be influenced by its crystalline form and residual impurities. For subsequent reactions, consider using more polar aprotic solvents like DMSO or DMF to dissolve the compound. Gentle heating may also improve solubility. If solubility issues persist, re-purification by another method, such as preparative HPLC, might be necessary to remove impurities that could be affecting the solubility.
Q3: I am observing co-elution of my product with an impurity during column chromatography. How can I improve the separation?
A3: To improve separation during column chromatography, you can try the following:
-
Solvent System Modification: Alter the polarity of the mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/methanol) can enhance resolution.
-
Stationary Phase Change: If using silica gel, consider switching to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel, which separates compounds based on different principles.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto silica gel can also improve separation.
Q4: After recrystallization, the recovery yield of my this compound is very low. What are the possible reasons and solutions?
A4: Low recovery yield after recrystallization can be due to several factors:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Screen for alternative solvents or solvent mixtures where the compound has high solubility at elevated temperatures and very low solubility at room temperature or below.
-
Using an Excessive Amount of Solvent: Using the minimum amount of hot solvent to dissolve the crude product is crucial. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crash out along with impurities. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Allow sufficient time for crystallization to occur at room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Troubleshooting Guides
Issue 1: Oily Product Obtained After Purification
| Possible Cause | Suggested Solution |
| Presence of low-melting impurities | The crude material may contain impurities that form a eutectic mixture with the product, lowering its melting point. Consider a pre-purification step like a solvent trituration or a quick filtration through a small plug of silica gel. |
| Inappropriate solvent for recrystallization | The compound may be too soluble in the chosen solvent, leading to "oiling out" instead of crystallization. Re-dissolve the oil in a small amount of a solvent in which it is highly soluble, and then add an anti-solvent dropwise to induce crystallization. |
| Rapid cooling during recrystallization | Cooling the solution too quickly can prevent the formation of a stable crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Multiple Spots on TLC After Column Chromatography
| Possible Cause | Suggested Solution |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Inappropriate Mobile Phase | The chosen solvent system may not be optimal for separating the components. Perform a thorough TLC analysis with different solvent systems to find one that gives good separation between the product and impurities. |
| Compound Degradation on Silica Gel | Some compounds can be unstable on acidic silica gel. Consider using a different stationary phase like neutral alumina or treating the silica gel with a base (e.g., triethylamine) before use. |
| Co-eluting Impurities | The impurities may have very similar polarity to the product. A shallower solvent gradient or a different chromatographic technique like preparative HPLC may be necessary. |
Data Presentation
The following table provides an illustrative comparison of different purification methods for this compound. The values presented are typical for structurally similar compounds and should be used as a general guideline.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | >98 | 60-80 | Simple, cost-effective, scalable | Can have lower yields, requires finding a suitable solvent system |
| Column Chromatography | >99 | 50-70 | High resolution for closely related impurities | Can be time-consuming and uses large volumes of solvent |
| Preparative HPLC | >99.5 | 40-60 | Highest purity achievable, good for difficult separations | Expensive, lower throughput, requires specialized equipment |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional)
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the selected solvent and begin heating and stirring.
-
Gradually add more hot solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel in the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Logical Workflow for Purification Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the purification of this compound.
VEGFR Signaling Pathway
Derivatives of this compound are often investigated as kinase inhibitors. A common target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a key role in angiogenesis.
Caption: A simplified diagram of the VEGFR signaling pathway, a common target for indazole-based kinase inhibitors.
Overcoming solubility issues with 6-bromo-5-methoxy-1H-indazole in assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with 6-bromo-5-methoxy-1H-indazole in experimental assays. Overcoming these challenges is critical for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, its chemical structure suggests it is a hydrophobic molecule with poor aqueous solubility. Indazole derivatives are generally known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1] For most biological assays, a high-concentration stock solution is typically prepared in 100% DMSO.[1]
Q2: What causes the poor aqueous solubility of this compound?
The limited aqueous solubility of this compound can be attributed to several structural features:
-
Hydrophobic Core: The indazole ring system is relatively nonpolar.
-
Substituents: The bromo and methoxy groups contribute to the molecule's hydrophobicity.
-
Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it energetically unfavorable for water molecules to solvate individual compound molecules.[2]
Q3: My compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What happened?
This is a common issue known as "solvent shock."[3] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it has low solubility. The abrupt change in solvent polarity causes the compound to crash out of the solution.[3] Strategies to mitigate this include performing a stepwise dilution, adding the stock solution slowly while vortexing, and ensuring the final DMSO concentration is as high as the assay permits.[3]
Q4: How can I determine the maximum concentration of this compound I can use in my assay?
You will need to determine the compound's kinetic solubility in your specific assay buffer. This involves preparing a saturated solution and measuring the concentration of the dissolved compound after a set incubation period. A detailed protocol for determining kinetic solubility is provided below. It is also crucial to perform a co-solvent tolerance test to find the highest percentage of your organic solvent (e.g., DMSO) that does not interfere with your assay's performance (e.g., enzyme activity or cell viability).[4]
Troubleshooting Guide: Compound Precipitation
| Issue | Possible Cause(s) | Recommended Solutions & Best Practices |
| Precipitation upon initial dilution of stock solution into aqueous buffer. | Solvent Shock: Rapid change in solvent polarity from organic stock to aqueous buffer.[3] | • Perform Stepwise Dilutions: Instead of a single large dilution, make an intermediate dilution in a solvent mixture with a higher organic content before the final dilution into the aqueous buffer.[3] • Slow Addition & Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously.[3] • Temperature Control: Gently warm the aqueous buffer before adding the stock solution (if compound stability allows).[3] |
| Precipitation observed after storing the working solution (e.g., overnight at 4°C). | Low Thermodynamic Solubility: The compound may be kinetically soluble initially but crashes out over time as it reaches its more stable, lower thermodynamic solubility limit.[3] Temperature Effect: Solubility often decreases at lower temperatures.[3] | • Prepare Fresh Solutions: Make working solutions immediately before each experiment.[3] • Store at Room Temperature: If the compound is stable, consider storing the working solution at room temperature. • Filter Before Use: Use a 0.22 µm filter to remove any precipitate before adding the solution to your assay.[3] |
| Inconsistent results or high variability between wells in a multi-well plate. | Localized Precipitation: Inconsistent mixing or evaporation can lead to precipitation in specific wells.[3] Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound, leading to precipitation. | • Ensure Thorough Mixing: Mix each well thoroughly after adding the compound. • Use Humidified Incubators: Minimize evaporation during incubation. • Avoid Using Outer Wells: If edge effects are suspected, fill the outer wells with buffer or media but do not use them for experimental data points. |
| Compound is still insoluble even with a co-solvent like DMSO. | Exceeding Solubility Limit: The desired final concentration may be above the compound's solubility limit, even with a co-solvent. Assay Buffer Incompatibility: The pH or salt concentration of the buffer may negatively impact solubility.[3] | • pH Adjustment: If your assay allows, test different buffer pH values. The indazole nitrogen can be protonated, and adjusting the pH might increase solubility.[2][3] • Alternative Solubilizing Agents: Consider using solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80), but verify their compatibility with your assay first.[5][6] • Particle Size Reduction: For formulation development, techniques like nanomilling can improve dissolution rates.[7] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and a Related Compound Note: Data for the target compound is limited; properties of a methylated analog are provided for reference.
| Property | Value for 6-bromo-5-methoxy-1-methyl-1H-indazole[8] | Inferred Significance for this compound |
| Molecular Formula | C₉H₉BrN₂O | C₈H₇BrN₂O |
| Molecular Weight | 241.08 | 227.06 |
| LogP | 2.34 | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 27.05 Ų | A low TPSA value is consistent with lower aqueous solubility. |
| Hydrogen Bond Acceptors | 3 | Can interact with protic solvents. |
| Hydrogen Bond Donors | 0 | The N-H group on the target compound provides a hydrogen bond donor site. |
Table 2: General Solubility of Indazole Derivatives in Common Solvents [1]
| Solvent | General Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | High | Alternative for stock solutions. |
| Ethanol / Methanol | Moderate to High | Can be used for stock solutions and some assays. |
| Aqueous Buffers (e.g., PBS) | Very Low | Final assay medium; requires a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound.
-
Weigh Compound: Accurately weigh the desired amount of solid this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the required volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Determining Kinetic Solubility in Assay Buffer
This method determines the apparent solubility of the compound in your specific buffer under assay conditions.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.[1]
-
Dilution: Add the stock solution to your aqueous assay buffer (e.g., PBS, pH 7.4) to a high final concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent with your assay conditions (e.g., 1%).[1]
-
Incubation: Seal the container and incubate at the desired temperature (e.g., room temperature or 37°C) with gentle shaking for a defined period (e.g., 2 to 24 hours).[1]
-
Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[1] The resulting concentration is the kinetic solubility under those conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Improving Solubility of Molecules via Nanomilling | Altasciences [altasciences.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Regioselective Functionalization of Indazoles
Welcome to the Technical Support Center for the regioselective functionalization of indazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of indazole chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Direct functionalization of indazoles often yields a mixture of N1 and N2 substituted products, presenting a significant synthetic challenge.[1][2] The regiochemical outcome is governed by a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[1][2] This guide addresses common issues encountered during the functionalization of indazoles and provides strategies to achieve high regioselectivity.
N-Alkylation
-
Question: I am obtaining a mixture of N1 and N2 isomers during N-alkylation. How can I improve the selectivity for the N1-alkylated product?
Answer: Achieving high N1 selectivity often involves leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[1][2][3] Key factors to consider for enhancing N1 selectivity include:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[3][4][5] The sodium cation is thought to coordinate with the N2 nitrogen and a nearby electron-rich substituent, sterically hindering attack at N2.[2][5]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1 regioselectivity with NaH in THF.[3][5][6]
-
Thermodynamic Equilibration: Under certain conditions, such as using α-halo carbonyl or β-halo ester electrophiles, an equilibrium can be established that favors the formation of the more thermodynamically stable N1-substituted product.[2][3]
-
-
Question: How can I selectively synthesize the N2-alkylated indazole?
Answer: While the 1H-indazole is generally more stable, specific conditions can be employed to favor alkylation at the N2 position:
-
Mitsunobu Reaction: The Mitsunobu reaction, using reagents like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), often shows a preference for the N2 isomer.[1][3]
-
TfOH Catalysis with Diazo Compounds: A highly selective method for N2-alkylation involves the use of triflic acid (TfOH) as a catalyst with diazo compounds, which can provide excellent yields and regioselectivity for the N2 product.[7]
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring alkylation at N2.[4] For instance, 7-nitro and 7-carbomethoxy substituted indazoles show high N2 selectivity.[3][5][6]
-
Ga/Al- and Al-Mediated Alkylation: The use of gallium or aluminum mediators in direct alkylation with α-bromocarbonyl compounds can lead to high yields of 2H-indazoles.[8]
-
C-H Functionalization
-
Question: How can I achieve regioselective functionalization at the C3 position of the indazole ring?
Answer: Functionalization at the C3 position can be achieved through several methods:
-
Halogenation: Direct halogenation, particularly iodination (I₂/KOH in DMF) and bromination (NBS in various solvents), provides a useful handle for subsequent metal-catalyzed cross-coupling reactions.[9]
-
Protecting Groups: The use of a directing and protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N2 position, can facilitate regioselective C3-lithiation and subsequent reaction with various electrophiles.[10]
-
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides can proceed in high yields to afford 3-aryl-2H-indazoles.[11]
-
-
Question: Are there methods for C-H functionalization at other positions?
Answer: Yes, directing groups can be employed to achieve regioselectivity at other positions. For example, a removable N,N-diisopropylcarbamoyl directing group can be used for rhodium-catalyzed C7 olefination of 1H-indazoles.[11]
Protecting Group Strategies
-
Question: When should I use a protecting group, and how do I choose the right one?
Answer: Protecting groups are essential for preventing unwanted side reactions and directing regioselectivity.[12] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[12]
-
For N2-Protection and C3-Functionalization: The SEM group is effective for protecting the N2 position and directing lithiation to the C3 position. It can be removed under mild conditions with TBAF or aqueous HCl.[10]
-
Regioselective Protection: Under mildly acidic conditions, protection at N2 is kinetically favored, while thermodynamic conditions lead to the N1-protected product.[13][14]
-
Quantitative Data Summary
The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions. The following table summarizes reported N1:N2 ratios for various substrates and conditions.
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature | N1:N2 Ratio | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Room Temp. | 38:46 (% yield) | [4] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 °C | 96% yield of N1 | [4] |
| 1H-Indazole | n-Pentanol | DIAD, PPh₃ | THF | Room Temp. | 1:2.5 | [3][4] |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | >99:1 | [3][4][5] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | 4:96 | [3][4][5] |
| 7-Carbomethoxy-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | 4:96 | [3][4][5] |
| 1H-Indazole | Ethyl 2-diazoacetate | TfOH | DCE | 50 °C | 0:100 | [4][7] |
| 5-Bromo-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 °C | 58:42 | [4] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF [1][3][4][5]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.[4]
-
Workup: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N2-Selective Alkylation using TfOH/Diazo Compound [1][4][7]
-
Preparation: In a sealed tube, combine the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).
-
Reaction: Stir the mixture at 50 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography.
Protocol 3: N2-Selective Alkylation via Mitsunobu Reaction [1]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indazoles | RTI [rti.org]
Technical Support Center: Troubleshooting Inconsistent Results in Kinase Inhibition Assays
As a Senior Application Scientist, I've designed this technical support center to provide researchers with a comprehensive guide to troubleshooting the common, and often frustrating, inconsistencies that can arise in kinase inhibition assays. This guide is structured to help you diagnose the root cause of your issues, implement effective solutions, and ultimately generate reliable, reproducible data.
This center is organized by the type of problem you might be observing. Each section provides a series of questions and in-depth answers to guide you through the troubleshooting process.
Section 1: Issues with Assay Signal & Dynamic Range
Problems with the raw signal, such as high background or a low signal window, can mask the true activity of your compounds. This section addresses these fundamental challenges.
Q1: My assay has a very high background signal, even in my negative control wells. What are the common causes and how can I fix this?
A1: A high background signal can obscure your results and shrink your assay window, making it difficult to discern true inhibition. The source of this interference often relates to the assay components or the detection method itself.
Underlying Causes & Solutions:
-
Compound Interference: Your test compound might be inherently fluorescent or interfere with the detection reagents.[1] Luminescence-based assays, for instance, can be susceptible to compounds that inhibit the luciferase enzyme, leading to false negatives.[2]
-
Troubleshooting Step: Run a "No Enzyme" control containing all assay components, including the compound.[3] If the signal in this well is high or increases with compound concentration, it points directly to compound interference.
-
-
Reagent Quality & Contamination: Impurities in reagents like ATP or buffers can contribute to non-specific signals.[1] Similarly, using non-fat milk as a blocking agent in assays detecting phosphoproteins can be problematic, as milk contains the phosphoprotein casein, which can cause non-specific binding.[4]
-
High ATP or Kinase Concentration: In assays that measure ADP production or ATP depletion (like ADP-Glo or Kinase-Glo), using an ATP concentration significantly above the kinase's Michaelis constant (Km) can result in a high background signal.[3] Conversely, an excessively high kinase concentration can lead to rapid substrate depletion and non-linear kinetics, which can also manifest as signal issues.[3]
-
Troubleshooting Step: Titrate both the ATP and kinase concentrations to find the optimal balance that provides a robust signal without elevating the background.
-
-
Assay Plate Issues: The type of microplate used can be a source of background. Some plate materials can autofluoresce, and light can leak between wells ("crosstalk") in lower-quality plates, especially in luminescence assays.[5]
-
Troubleshooting Step: For luminescence assays, use high-quality, opaque white plates to maximize signal and reduce crosstalk.[5] For fluorescence assays, black plates are generally preferred.
-
Q2: My positive controls show a very weak signal, or there's no difference between my positive and negative controls. What's wrong?
A2: A weak or absent signal in your positive control (100% activity) wells indicates a fundamental failure in the kinase reaction.
Underlying Causes & Solutions:
-
Inactive Enzyme: The kinase is the engine of the assay. If it's inactive, no signal will be generated. This can be due to improper storage, handling, multiple freeze-thaw cycles, or batch-to-batch variation in specific activity.[5][6]
-
Suboptimal Assay Buffer Conditions: Kinase activity is highly dependent on factors like pH and the presence of essential co-factors, most commonly Magnesium (Mg²⁺) or Manganese (Mn²⁺).[6]
-
Troubleshooting Step: Double-check the composition of your kinase reaction buffer. Ensure the pH is optimal for your specific kinase and that the correct divalent cations are present at the right concentration.[6]
-
-
Degraded Reagents: ATP and peptide substrates are susceptible to degradation.[6] Using old or improperly stored aliquots is a common reason for assay failure.
-
Troubleshooting Step: Use fresh aliquots of ATP and substrate for each experiment.[6]
-
-
Incorrect ATP Concentration: While high ATP can cause background issues, a concentration far below the Km can limit the reaction rate and lead to a weak signal.[8]
-
Troubleshooting Step: Ensure your ATP concentration is appropriate for the kinase, typically at or near its Km value for biochemical IC50 determination.[8]
-
Section 2: Problems with Data Reproducibility & Variability
High variability between replicate wells or inconsistent IC50 values between experiments undermines the reliability of your data.
Q3: I'm seeing high variability (%CV) between my replicate wells. How can I improve precision?
A3: A high coefficient of variation (%CV) makes it difficult to trust your results and can obscure real experimental effects.[5] This issue often stems from technical execution or physical plate effects.
Underlying Causes & Solutions:
-
Pipetting Inaccuracy: This is one of the most common sources of variability. Inaccurate or inconsistent dispensing of small volumes of enzyme, compound, or ATP can dramatically alter the reaction in individual wells.[5]
-
Troubleshooting Step: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. A crucial best practice is to prepare a master mix of common reagents (e.g., buffer, kinase, substrate) to add to the wells, minimizing well-to-well variation.[9]
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the interior wells, leading to systematic variations in data.[5][10]
-
Inconsistent Incubation Times: If reactions are started or stopped manually with a single-channel pipette, the time difference between the first and last well can be significant, leading to variability.
-
Troubleshooting Step: Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously across the plate.[9]
-
Q4: The IC50 value for my inhibitor is inconsistent from one experiment to the next. Why is this happening?
A4: Fluctuating IC50 values are a major challenge, making it difficult to compare compounds or confirm potency. This variability is often tied to critical assay parameters that must be kept consistent.
Underlying Causes & Solutions:
-
Inconsistent ATP Concentration: For an ATP-competitive inhibitor, the measured IC50 is highly dependent on the ATP concentration in the assay.[8] According to the Cheng-Prusoff equation, as the ATP concentration increases, it will outcompete the inhibitor, leading to a higher apparent IC50 value.[8]
-
Troubleshooting Step: The ATP concentration must be kept strictly consistent across all experiments. For comparing the potency of different ATP-competitive inhibitors, it is recommended to run the assay with the ATP concentration at or near the Km for the kinase.[9]
-
-
Variable Enzyme Activity: The specific activity of your kinase can change over time or vary between batches.[5] A more active enzyme preparation may require more inhibitor to achieve 50% inhibition, thus affecting the IC50.
-
Troubleshooting Step: Use a consistent source and concentration of highly purified, active kinase.[5] Qualify each new batch of enzyme to ensure its activity is comparable to previous lots.
-
-
Compound Solubility and Stability: If your inhibitor precipitates in the assay buffer or degrades over the course of the experiment, its effective concentration will be lower than intended, leading to variable results.[5]
Workflow for Diagnosing IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Section 3: Compound-Specific & Method-Specific Artifacts
Sometimes, the problem is not with the general assay setup but with how a specific compound behaves or the limitations of a chosen assay technology.
Q5: My compound is a potent inhibitor in my biochemical assay, but has low or no activity in a cell-based assay. What's going on?
A5: This is a very common and critical issue in drug discovery. A discrepancy between biochemical and cellular potency can arise for several reasons, highlighting the complexity of the cellular environment.[12]
Underlying Causes & Solutions:
-
Cell Permeability: The compound may simply be unable to cross the cell membrane to reach its intracellular target.[9]
-
Troubleshooting Step: Perform cell permeability assays (e.g., PAMPA or Caco-2) to assess the compound's ability to enter the cell.
-
-
High Intracellular ATP: Cellular ATP concentrations are typically in the millimolar (mM) range (1-5 mM), which is often much higher than the ATP concentrations used in biochemical assays (which are often near the µM Km).[13] This high level of cellular ATP can readily outcompete an ATP-competitive inhibitor, making it appear much less potent in a cellular context.[9][13]
-
Troubleshooting Step: Re-run your biochemical assay at a high, physiologically relevant ATP concentration (e.g., 1 mM) to better predict cellular efficacy.[8]
-
-
Compound Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective concentration.[9]
-
Troubleshooting Step: Test your compound in the presence of known efflux pump inhibitors to see if cellular potency is restored.
-
-
Target Engagement: The kinase may exist in a different conformational state or as part of a larger protein complex within the cell, which could alter the inhibitor's binding affinity compared to the isolated, recombinant enzyme used in a biochemical assay.[13]
-
Troubleshooting Step: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or NanoBRET™, to confirm that the compound is binding to its intended target within intact cells.[12]
-
Q6: Could the DMSO I use to dissolve my compounds be affecting the assay?
A6: Yes, absolutely. While dimethyl sulfoxide (DMSO) is a near-universal solvent in drug discovery, it is not inert and can directly impact kinase activity.
Underlying Causes & Solutions:
-
Direct Enzyme Inhibition/Activation: High concentrations of DMSO can inhibit many enzymes.[14] Conversely, some kinases, including certain tyrosine kinases, can be activated by DMSO, which can alter kinetics by decreasing the Km for the substrate and increasing the Vmax.[14][15] Some studies have also shown DMSO can inhibit the phosphorylation of specific kinases like JNK and p38 MAP kinases.[14][16]
-
Troubleshooting Step: Determine the DMSO tolerance of your specific kinase. Run a dose-response experiment with DMSO alone (vehicle control) to find the maximal concentration that does not significantly affect enzyme activity.[14]
-
-
Consistent Vehicle Control: It is critical that the final DMSO concentration is identical in all assay wells (e.g., positive controls, negative controls, and test compound wells). A common mistake is to have 0% DMSO in the positive control wells while the compound wells have 1% DMSO, which invalidates the comparison.
-
Troubleshooting Step: Always include a vehicle control with the same final concentration of DMSO as your test wells to measure the baseline effect of the solvent on the enzyme.[14] As a best practice, keep the final DMSO concentration in the assay below 1% (v/v), though the exact tolerance must be determined empirically.[14]
-
Section 4: Assay Validation & Quality Control
Before screening or profiling compounds, you must validate that your assay is robust and reproducible.
Q7: How do I know if my assay is robust enough for screening? What is the Z'-factor and how do I use it?
A7: The Z'-factor (pronounced "Z-prime") is a statistical parameter used to quantify the quality of a high-throughput screening assay.[17] It provides a measure of the separation between your positive and negative control signals relative to the variability in that data.[17][18]
Calculating and Interpreting Z'-Factor:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls:
Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ| [17]
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between control means and small data variability. Ideal for HTS.[19][20] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but improvements are needed to reduce variability or increase the signal window.[19][20] |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[19][21] |
An optimized assay should consistently produce a Z'-factor greater than 0.7.[18][22]
Protocol: Determining the Z'-Factor for a Kinase Assay
-
Plate Setup: Prepare a 384-well plate. Dedicate half of the wells to the positive control (e.g., vehicle/DMSO only, representing 100% kinase activity) and the other half to the negative control (e.g., a known, potent inhibitor at a concentration that gives maximal inhibition).
-
Assay Execution: Run the kinase assay according to your established protocol, ensuring all additions and incubations are performed consistently across the entire plate.
-
Data Collection: Read the plate and obtain the signal for all 384 wells.
-
Calculation:
-
Calculate the mean (μₚ) and standard deviation (σₚ) for the positive control wells.
-
Calculate the mean (μₙ) and standard deviation (σₙ) for the negative control wells.
-
Apply the Z'-factor formula above.
-
-
Validation: Perform this test during assay development and periodically as a quality control measure to ensure the assay remains robust.[2]
Essential Controls for a Robust Kinase Assay
To properly troubleshoot and validate your assay, a specific set of controls is non-negotiable.
| Control | Composition | Purpose | Expected Signal |
| Positive Control | All components, vehicle (DMSO) instead of inhibitor | Represents 100% kinase activity | Maximum signal |
| Negative Control | All components, with a known saturating inhibitor | Represents 0% kinase activity | Background signal |
| No Enzyme Control | All components (including inhibitor), but kinase is replaced with buffer | Identifies compound interference with the detection system[3] | Should be at background levels |
| No Substrate Control | All components, but substrate is replaced with buffer | Measures kinase autophosphorylation[6] | Should be significantly lower than the positive control |
Diagram: Relationship of Controls in Assay Validation
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Information - Things to know before starting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. grokipedia.com [grokipedia.com]
- 18. promega.com [promega.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. promega.com.br [promega.com.br]
Technical Support Center: Optimizing HPLC Separation of 6-bromo-5-methoxy-1H-indazole and its Impurities
Welcome to the technical support center for the HPLC analysis of 6-bromo-5-methoxy-1H-indazole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification of this compound and its process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter when analyzing this compound?
A1: Impurities in your sample can originate from the synthetic route. Common impurities for structurally similar bromo-indazoles can be categorized as:
-
Starting Materials: Incomplete reactions may lead to the presence of initial reagents.
-
Intermediates: Unreacted intermediates from the synthetic pathway may be present.
-
Byproducts: Side reactions can generate various byproducts, such as regioisomers or di-bromo species from over-bromination.[1]
-
Reagents and Solvents: Residual solvents and reagents from the reaction or purification steps are common.[1]
-
Degradation Products: The compound may degrade over time, particularly if not stored under appropriate conditions (e.g., protected from light and moisture).[1]
Q2: I am not getting good separation between my main peak and an impurity. What is the first thing I should try?
A2: The most powerful way to improve the separation of closely eluting peaks is to adjust the mobile phase composition to increase selectivity (α).[2][3] A simple first step is to change the organic modifier. For instance, if you are using acetonitrile, try switching to methanol or vice-versa.[2] You can also make small, incremental changes to the mobile phase strength (the ratio of organic to aqueous solvent) to see if retention and resolution improve.[3][4]
Q3: My peak shapes are broad and tailing. What could be the cause and how can I fix it?
A3: Poor peak shape can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.[5][6] Try reducing the injection volume or diluting the sample.[5][6]
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing.[7] Ensure the mobile phase pH is appropriate for your analyte. For an indazole derivative, which is weakly basic, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is a good starting point to ensure consistent protonation.
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to poor peak shape.[8][9] Try removing the guard column to see if the peak shape improves. If the analytical column is the issue, it may need to be flushed or replaced.[8][9]
Q4: My retention times are drifting from one injection to the next. What should I investigate?
A4: Retention time variability can compromise the reliability of your results. Here are some potential causes:
-
Temperature Fluctuations: Even small changes in column temperature can significantly affect retention times.[10][11][12] Using a column oven to maintain a consistent temperature is crucial.[11]
-
Mobile Phase Composition Changes: If you are pre-mixing your mobile phase, the more volatile organic component can evaporate over time, leading to longer retention times.[12] It is often better to use the HPLC system's proportioning valve to mix solvents online.[12] Also, ensure your mobile phase reservoirs are capped.[12]
-
Pump Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles can cause retention time shifts.[11] Regular pump maintenance is essential for reproducible results.[13]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
If you are experiencing co-eluting or poorly resolved peaks, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Selectivity | 1. Change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa).[2] 2. Adjust the mobile phase pH. For ionizable compounds, even a small change in pH can significantly alter retention and selectivity.[4][10] 3. Introduce an ion-pairing agent if dealing with charged analytes. |
| Insufficient Column Efficiency | 1. Decrease the particle size of the column packing material (e.g., move from a 5 µm to a sub-2 µm column for UHPLC).[3][14] 2. Increase the column length. Longer columns provide more theoretical plates and better resolution.[3][14] 3. Optimize the flow rate. Lower flow rates can increase resolution, but will also increase run times.[4] |
| Inappropriate Mobile Phase Strength | 1. For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention and may improve the separation of early eluting peaks.[3] 2. For complex mixtures, a gradient elution may be necessary to achieve adequate separation of all components.[4][15] |
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Use this guide to diagnose and resolve issues related to suboptimal peak shapes.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions with Stationary Phase | 1. Adjust the mobile phase pH to suppress the ionization of silanol groups on the silica packing (typically pH 2.5-3.5). 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites. 3. Use a column with end-capping or a different stationary phase. |
| Column Overload | 1. Reduce the injection volume.[6] 2. Dilute the sample.[6] | |
| Peak Fronting | Sample Solvent Effects | 1. Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[8] 2. Reduce the injection volume.[8] |
| Broad Peaks | Extra-Column Volume | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector.[6] 2. Ensure all fittings are properly connected to avoid dead volume.[6] |
| Column Inefficiency | 1. Check for column contamination or voids. Try flushing the column or replacing it if necessary.[6] 2. Ensure the column temperature is stable and optimized.[15] |
Experimental Protocols
Starting HPLC Method for this compound
This method is a good starting point for method development and can be optimized based on the specific impurities present in your sample. This protocol is adapted from methods used for similar indazole derivatives.[16]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B 5-25 min: 20% to 90% B 25-30 min: 90% B 30-31 min: 90% to 20% B 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine the optimal wavelength by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.[16] |
Visualizations
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues.
Caption: A decision tree for troubleshooting common HPLC issues.
General HPLC Optimization Strategy
This diagram outlines a systematic approach to optimizing an HPLC method for the separation of a target compound and its impurities.
Caption: A workflow for systematic HPLC method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. mastelf.com [mastelf.com]
- 5. youtube.com [youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. phenomenex.com [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scribd.com [scribd.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
How to remove unreacted starting materials from indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts I might encounter in my indazole synthesis?
A1: The impurities in your final product are highly dependent on the synthetic route you employ. However, some common impurities include:
-
Unreacted Starting Materials: Precursors such as substituted o-toluidines, anthranilic acids, 2-halobenzaldehydes, or various hydrazones may remain if the reaction has not gone to completion.[1]
-
Isomeric Byproducts: A frequent challenge is the formation of the undesired 2H-indazole isomer when the 1H-indazole is the target product, and vice-versa. The regioselectivity of N-alkylation or N-arylation can be influenced by reaction conditions.[2][3]
-
Hydrazone Intermediates: In syntheses involving the reaction of a carbonyl compound with hydrazine, the intermediate hydrazone can persist as an impurity if the subsequent cyclization step is incomplete.
-
Over-brominated species: In reactions involving bromination, di- or tri-brominated indazoles can be formed as byproducts.[1]
Q2: Which purification technique is best for my crude indazole product?
A2: The optimal purification strategy depends on the scale of your synthesis, the physical properties of your indazole derivative (e.g., solid or oil), and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities and is effective for removing a wide range of impurities. It is particularly useful for small to medium-scale purifications.[1]
-
Recrystallization: For solid indazole products, recrystallization is often a highly effective and economical method for achieving high purity, especially on a larger scale.[4]
-
Acid-Base Extraction: If your starting materials or byproducts have different acid-base properties than your indazole product, a liquid-liquid extraction can be a simple and effective initial purification step. For example, unreacted o-toluidine can be removed by washing the organic layer with an acidic aqueous solution.
-
Vacuum Distillation: For thermally stable, lower melting point indazoles, vacuum distillation can be an excellent method for purification, particularly for removing non-volatile impurities.[5]
Q3: How can I monitor the effectiveness of my purification?
A3: Several analytical techniques can be used to assess the purity of your indazole product:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively monitor the progress of a column chromatography separation and to get a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of your compound and for identifying the presence of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired indazole and help identify any remaining impurities.[3]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and, when coupled with liquid chromatography (LC-MS), can help in identifying impurities.[7]
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Poor separation of indazole from starting material. | The polarity of the eluent (solvent system) is not optimal. | Perform TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the desired product).[8] |
| Indazole product is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[9] |
| Co-elution of isomeric indazoles. | The isomers have very similar polarities. | Consider using a different stationary phase (e.g., alumina instead of silica gel). For challenging separations, preparative HPLC may be necessary.[10] |
Recrystallization Purification
| Problem | Possible Cause | Solution |
| Oiling out instead of crystal formation. | The solution is supersaturated, or the cooling rate is too fast. Impurities can also inhibit crystallization. | Re-heat the solution to redissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified indazole. | The chosen solvent is too effective at dissolving the compound, even at low temperatures. Too much solvent was used. | Select a solvent in which the indazole has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities. |
Quantitative Data on Purification Methods
The efficiency of each purification method can vary significantly depending on the specific indazole derivative and the impurities present. The following tables provide illustrative data.
Table 1: Illustrative Efficiency of Flash Column Chromatography for the Purification of 6-Nitro-1H-indazole-3-carbaldehyde [9]
| Parameter | Value |
| Crude Purity (by HPLC) | ~85% |
| Purified Purity (by HPLC) | >98% |
| Typical Recovery | 80-90% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | 10% to 40% Ethyl Acetate in Petroleum Ether |
Table 2: Purity of Substituted Indazole Isomers After Recrystallization [4]
| Compound | Recrystallization Solvent System | Purity Achieved |
| 5-amino-1-(2-hydroxyethyl)-indazole | Acetone/Water | 99.5% |
| 5-amino-2-(2-hydroxyethyl)-indazole | Acetone/Water | 99.8% |
Experimental Protocols
Protocol 1: Purification of Indazole via Acid-Base Extraction and Vacuum Distillation
This protocol is adapted from Organic Syntheses and is suitable for the purification of indazole synthesized from o-toluidine.[5]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like benzene or toluene.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 2N hydrochloric acid (e.g., 200 mL), followed by three portions of 5N hydrochloric acid (e.g., 50 mL each). This will protonate the indazole and any unreacted o-toluidine, pulling them into the aqueous layer and leaving non-basic impurities in the organic layer.
-
Basification and Precipitation: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add excess concentrated ammonia solution with stirring to precipitate the indazole. Unreacted o-toluidine will remain in the aqueous phase as it is a weaker base.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.
-
Vacuum Distillation: Purify the crude indazole by vacuum distillation. For indazole, a boiling point of 167–176 °C at 40–50 mm Hg is reported, yielding a colorless product with a melting point of 148 °C.[5]
Protocol 2: Purification of a Substituted Indazole by Flash Column Chromatography
This is a general protocol for the purification of a substituted indazole derivative.[9]
-
Method Development with TLC: Develop a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired indazole derivative. A common mobile phase is a gradient of ethyl acetate in petroleum ether or hexanes.[9]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[9]
-
Column Packing and Equilibration: Pack a flash chromatography column with silica gel and equilibrate it with the initial, less polar mobile phase.
-
Elution: Load the prepared sample onto the column. Begin elution with the less polar solvent and gradually increase the polarity of the mobile phase. For example, a gradient of 10% to 40% ethyl acetate in petroleum ether over 10-15 column volumes.[9]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified indazole derivative.
Protocol 3: Purification of a Solid Indazole Derivative by Recrystallization
This is a general protocol for the recrystallization of a solid indazole derivative.
-
Solvent Selection: Identify a suitable solvent or solvent mixture. The ideal solvent should dissolve the indazole derivative well at high temperatures but poorly at low temperatures. Common solvent systems for indazoles include ethanol, ethanol/water, acetone/water, and tetrahydrofuran/water.[4][11]
-
Dissolution: In a flask, add the crude solid indazole and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Degradation pathways of 6-bromo-5-methoxy-1H-indazole under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and degradation of 6-bromo-5-methoxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C in a dry, well-ventilated area is advisable.[1] Storing the compound under an inert atmosphere, such as nitrogen or argon, can also minimize degradation.[1]
Q2: What are the likely degradation pathways for this compound under improper storage conditions?
A2: Based on the chemical structure of this compound, which contains a substituted indazole ring, potential degradation pathways under stress conditions may include:
-
Hydrolysis: The indazole ring may be susceptible to hydrolysis under acidic or basic conditions.[1]
-
Oxidation: The electron-rich indazole ring system is prone to oxidation, which could lead to the formation of N-oxides or ring-opened products.[1]
-
Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to debromination and subsequent reactions.[1]
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the release of hydrogen bromide.[1]
Q3: I've observed discoloration of my solid this compound sample over time. What could be the cause?
A3: Discoloration of the solid compound, often appearing as a white to yellow or tan to brown solid, can be an indication of slow degradation.[2] This is likely due to exposure to light, air (oxidation), or moisture. To mitigate this, it is crucial to store the compound in amber vials or wrap the container in aluminum foil to protect it from light and ensure the container is tightly sealed to prevent moisture and air exposure.[1]
Q4: What are the expected hazardous decomposition products of this compound upon thermal degradation?
A4: In the event of a fire or exposure to extreme heat, thermal decomposition can produce hazardous substances, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | The compound may have degraded due to improper storage (exposure to light, heat, or moisture). | 1. Confirm the identity of the main peak using a fresh or properly stored standard. 2. Attempt to identify the degradation products by mass spectrometry (MS). 3. Review storage conditions and protect future samples from light, heat, and moisture.[1] |
| Decreased purity of the compound over time. | This is a clear indication of degradation. The rate of degradation will depend on the storage conditions. | 1. Quantify the purity using a validated stability-indicating HPLC method.[3] 2. If significant degradation has occurred, the material may need to be repurified. 3. Implement stricter storage protocols as outlined in the FAQs. |
| Inconsistent results in biological assays. | The presence of degradation products can interfere with biological assays, leading to unreliable data. | 1. Always use freshly prepared solutions from a high-purity, properly stored sample for biological experiments. 2. Routinely check the purity of the stock compound before use. |
| The compound "oils out" during recrystallization for purification. | This can happen if the solution is cooled too quickly or if there is a high level of impurities. | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional solvent and allow the solution to cool more slowly.[4] 3. If the issue persists, consider a pre-purification step like column chromatography.[4] |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[5][6]
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[2]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.[1]
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.[1]
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[1]
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.[2]
-
Calculate the percentage of the remaining this compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm (or as determined by UV scan)[3] |
| Injection Volume | 10 µL[3] |
Data Presentation
The following table provides a template for presenting stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (% Area) |
| 0.1 M HCl | 24 hours | 85.2 | 2 | 8.1 |
| 0.1 M NaOH | 24 hours | 78.5 | 3 | 12.4 |
| 3% H₂O₂ | 24 hours | 92.1 | 1 | 5.3 |
| Thermal (80°C) | 48 hours | 95.8 | 1 | 2.5 |
| Photolytic (UV) | 24 hours | 89.7 | 2 | 6.9 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: A logical workflow for troubleshooting unexpected analytical results.
References
Technical Support Center: Managing Isomeric Impurities in Substituted Indazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing isomeric impurities during the synthesis of substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of substituted indazoles?
The most common isomeric impurities encountered during the synthesis of substituted indazoles are the N1 and N2 regioisomers.[1][2][3] The indazole ring has two nitrogen atoms, and substitution reactions, such as alkylation or acylation, can occur at either the N1 or N2 position, leading to a mixture of products.[2][3] The thermodynamically more stable isomer is typically the N1-substituted product, while the N2-substituted product can be favored under kinetically controlled conditions.[1][3]
Q2: What analytical techniques are used to identify and quantify N1 and N2 isomers?
A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of indazole isomers.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying N1 and N2 isomers in reaction mixtures.[4][5][6][7] Reversed-phase HPLC is a common mode employed for these compounds.[4]
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable indazole derivatives and can be coupled with a mass spectrometer (GC-MS) for identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques for differentiating between isomers.[3][4] The chemical shifts and coupling constants of the protons and carbons on and near the indazole ring are typically different for the N1 and N2 isomers, allowing for unambiguous structural assignment.[3]
Q3: What are the key factors influencing the ratio of N1 and N2 isomers?
Several factors critically influence the regioselectivity of N-substitution on the indazole ring:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3 position tend to favor N1 substitution, whereas electron-withdrawing groups (e.g., -NO₂) at the C7 position can strongly direct substitution to the N2 position.[1][2]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors N1-alkylation.[1][3] Conversely, acidic conditions can promote N2-alkylation.[1][8]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the N1/N2 ratio.[1][2]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be the kinetically favored products.[1][3] Reaction conditions such as temperature and reaction time can be adjusted to favor one over the other.
Q4: Are there synthetic routes that selectively produce one isomer over the other?
Yes, certain synthetic strategies are designed to favor the formation of a specific isomer:
-
For N1-Substituted Indazoles: Reactions run under conditions that favor thermodynamic control, such as higher temperatures or longer reaction times, often yield the N1 isomer as the major product.[9] Using specific bases like sodium hydride in THF is a common strategy to enhance N1 selectivity.[1]
-
For N2-Substituted Indazoles: Kinetically controlled conditions, such as lower temperatures and shorter reaction times, can favor the N2 isomer.[3] Specific synthetic methods like the Davis-Beirut reaction and the Cadogan reductive cyclization are known to selectively produce 2H-indazoles.[1]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
This is a common issue arising from a lack of regioselectivity in the reaction. To enhance the formation of the N1 isomer, consider the following adjustments:
Troubleshooting Workflow for Improving N1-Selectivity
Caption: Decision workflow for enhancing N1-selectivity.
Detailed Solutions:
-
Modify Reaction Conditions:
-
Base and Solvent: Switch to a stronger, non-nucleophilic base in an aprotic solvent. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is a well-established system that often favors N1-alkylation.[1]
-
Temperature: Increasing the reaction temperature can favor the formation of the more thermodynamically stable N1 isomer. Monitor the reaction for potential side product formation at higher temperatures.
-
-
Consider the Substituents: If your indazole core has an electron-withdrawing group at the C7 position, this will inherently favor N2 substitution.[1][2] If possible, consider a synthetic route where this group is introduced after the N-alkylation step.
-
Purification: If optimizing the reaction conditions does not provide sufficient selectivity, the isomers can be separated using purification techniques.
Problem 2: I am struggling to separate the N1 and N2 isomers using column chromatography.
Separating isomers with similar polarities can be challenging. Here are some strategies to improve separation:
Strategies for Isomer Separation
| Technique | Key Parameters to Optimize | Expected Outcome |
| Flash Column Chromatography | - Solvent System: Use a solvent system with low polarity and gradually increase the polarity (gradient elution). Test various solvent mixtures (e.g., hexane/ethyl acetate, toluene/ethyl acetate).[10] - Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded phase silica gel. | Improved resolution between the two isomer peaks. |
| Recrystallization | - Solvent Screening: Systematically screen for a single solvent or a mixture of solvents where the solubility of the two isomers is significantly different at high and low temperatures.[11][12] Common solvent systems include acetone/water, ethanol/water, and THF/water.[11] | Isolation of one isomer in high purity as crystals, leaving the other isomer in the mother liquor. |
| Preparative HPLC | - Column and Mobile Phase: Use a high-resolution preparative column (e.g., C18) and optimize the mobile phase composition for maximum separation.[10] | Baseline separation and collection of pure fractions of each isomer. |
Problem 3: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, with low yields and requiring high temperatures.
Traditional Cadogan cyclizations can be harsh. Modern modifications have significantly improved the efficiency of this reaction.
Improving Cadogan-Sundberg Cyclization Efficiency
Caption: Workflow for optimizing the Cadogan-Sundberg reaction.
Detailed Solutions:
-
Employ a One-Pot Modification: Many modern protocols utilize a one-pot procedure where the ortho-imino-nitrobenzene intermediate is formed in situ followed by reductive cyclization.[1] This avoids the isolation of the intermediate and can lead to higher overall yields.
-
Choice of Phosphine Reagent: Tri-n-butylphosphine is commonly used, but other phosphine reagents can be explored to optimize the reaction.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition of the product.[1]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: General Procedure for One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Protocol 3: Isomer Separation by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the isomeric mixture in a minimal amount of a hot solvent (e.g., acetone, ethanol, THF).[11]
-
Induce Crystallization: Slowly add a co-solvent (e.g., water) until the solution becomes slightly turbid.[11]
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation.
-
Scale-up: Once an effective solvent system is identified, perform the recrystallization on a larger scale. The volume ratio of the solvent to the co-solvent is a critical parameter to optimize.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. [PDF] HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Kinase Inhibition Profiles of Indazole Derivatives
The indazole scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, particularly in the domain of protein kinase inhibition.[1][2][3][4] Its versatile nature, characterized by a bicyclic aromatic system with two adjacent nitrogen atoms, allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a foundational element for potent inhibition.[3] This has led to the development of several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Entrectinib, each leveraging the indazole core to target specific kinases driving tumor progression.[5][6]
This guide provides an in-depth comparison of the kinase inhibition profiles of various indazole derivatives. We will delve into the methodologies used to assess their activity, compare the selectivity profiles of prominent examples, and explore the structure-activity relationships (SAR) that govern their potency and specificity. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to navigate the chemical space of indazole-based kinase inhibitors.
Methodologies for Determining Kinase Inhibition Profiles
The comprehensive characterization of a kinase inhibitor requires a multi-faceted approach, progressing from high-throughput biochemical assays to more physiologically relevant cell-based evaluations. The choice of assay is critical as it dictates the nature and reliability of the resulting inhibition data.
Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme. They are indispensable for determining intrinsic potency (e.g., IC₅₀) and for initial large-scale screening campaigns.
A widely adopted method is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2] Its high sensitivity and luminescence-based readout make it suitable for profiling inhibitors against a broad panel of kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay [2]
-
Reaction Setup: A reaction mixture is prepared in a 96-well or 384-well plate containing the purified kinase, the appropriate substrate (peptide or protein), ATP at or near its Kₘ concentration, and the test indazole derivative at various concentrations in a suitable reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate solution and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Signal Detection: The luminescent signal, which is directly proportional to the amount of ADP produced and thus to kinase activity, is measured using a plate-reading luminometer.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage the target kinase, and exert a functional effect in a complex biological system.
A cornerstone technique is Western Blotting , used to measure the inhibition of phosphorylation of a kinase's downstream substrate.[2]
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot) [2]
-
Cell Culture and Treatment: Cancer cell lines known to have activated signaling pathways involving the target kinase are seeded and allowed to adhere. The cells are then treated with various concentrations of the indazole inhibitor for a specified duration.
-
Cell Lysis: Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-VEGFR2). A second primary antibody against the total protein (e.g., total VEGFR2) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured using an imaging system.
-
Analysis: The band intensities for the phosphorylated protein are normalized to the total protein to quantify the dose-dependent inhibition of kinase activity.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 6-bromo-5-methoxy-1H-indazole and Other 6-bromo-indazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a "privileged structure" in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to competitively bind to the ATP-binding site of kinases, making them attractive candidates for drug development.[1] Among the various substituted indazoles, the 6-bromo-1H-indazole core serves as a versatile template for the synthesis of potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases.[1]
This guide provides a comparative analysis of 6-bromo-5-methoxy-1H-indazole and other 6-bromo-indazole analogs, focusing on their structure-activity relationships (SAR) and performance as kinase inhibitors. While a direct head-to-head comparison of a systematic series of these analogs is not extensively available in published literature, this guide synthesizes data from various studies to offer insights into the impact of substitutions on the biological activity of the 6-bromo-indazole scaffold. The data presented herein is intended to facilitate further research and guide the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 6-bromo-indazole analogs is significantly influenced by the nature and position of substituents on the indazole ring. The following tables summarize the in vitro inhibitory activities of various 6-bromo-indazole derivatives against different biological targets. It is important to note that the data is compiled from multiple sources and experimental conditions may vary; therefore, direct comparisons should be made with caution.
Table 1: Kinase Inhibitory Activity of 6-bromo-1H-indazole Analogs
| Compound ID | R3 Substituent | R5 Substituent | Target Kinase | IC50 (nM) | Source |
| Analog 1 | -I | -H | VEGFR-2 | < 10,000 | [2] |
| Analog 2 | -(E)-3,5-dimethoxystyryl | -H | VEGFR-2 | < 10,000 | [2] |
| This compound Analog | Data Not Available | -OCH3 | - | - | - |
| Analog 3 | Various | -H | PLK4 | < 0.1 - 43 | [3] |
| Analog 4 | Various | -H | FGFR1 | 5.5 - 69.1 | [4] |
Table 2: Antiproliferative Activity of 6-bromo-1H-indazole Analogs
| Compound ID | R3 Substituent | R6 Substituent Modifier | Target Cell Line | IC50 (µM) | Source |
| Analog 5 | -(E)-3,5-dimethoxystyryl | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | 4T1 (Breast Cancer) | 0.23 | [5] |
| Analog 6 | -(E)-3,5-dimethoxystyryl | 4-(4-methylpiperazin-1-yl)phenyl | 4T1 (Breast Cancer) | > 10 | [5] |
| Analog 7 | Various | Various | A549, 4T1, HepG2, MCF-7, HCT116 | 0.23 - >10 | [2] |
Key Structure-Activity Relationship (SAR) Insights
Based on the available literature, several SAR principles for 6-bromo-indazole derivatives can be inferred:
-
Substitution at the 3-position: The 3-position of the indazole ring is a key site for modification to enhance potency and selectivity. The introduction of substituted styryl groups, as seen in Analog 2 and 5, has been explored, with further modifications on the appended phenyl ring influencing activity.
-
Substitution at the 5-position: The effect of a methoxy group at the 5-position, as in the topic compound, is not well-documented in comparative studies. Generally, substitutions on the benzene ring of the indazole core can modulate the electronic properties and binding interactions of the molecule.
-
Substitution at the 6-position: The bromine atom at the 6-position is a crucial synthetic handle for introducing diversity via cross-coupling reactions, such as Suzuki or Heck couplings.[1] Replacing the bromine with aryl or heteroaryl groups containing basic nitrogen moieties, like piperazine-substituted pyridine, can significantly enhance antiproliferative activity.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of 6-bromo-indazole analogs.
Protocol 1: VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a microplate well, combine the VEGFR-2 enzyme, substrate, and test compound at various concentrations in the kinase buffer.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated from a dose-response curve.[6]
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]
Materials:
-
Cancer cell lines (e.g., A549, 4T1, HepG2)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[11]
Visualizing Pathways and Workflows
To further elucidate the context of this research, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow, a key signaling pathway, and the logical relationships in SAR studies.
Caption: A generalized workflow for the discovery and evaluation of 6-bromo-indazole analogs as kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-indazole analogs.
Caption: Logical relationship of Structure-Activity Relationship (SAR) for 6-bromo-indazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
Structure-activity relationship (SAR) of 6-bromo-5-methoxy-1H-indazole derivatives
The 6-bromo-5-methoxy-1H-indazole core represents a significant scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for cancer therapy. The indazole nucleus, a bioisostere of purine, effectively targets the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 6-position serves as a versatile synthetic handle for introducing diverse substituents, enabling extensive exploration of the structure-activity relationship (SAR). The methoxy group at the 5-position can influence the electronic properties and metabolic stability of the molecule, further modulating its biological activity.
This guide provides a comparative analysis of the SAR of this compound derivatives and related analogues, focusing on their anticancer and kinase inhibitory activities. While specific SAR studies on the this compound scaffold are limited, a broader analysis of 6-bromo-1H-indazole derivatives provides valuable insights into the key structural requirements for potent biological activity.
Comparative Analysis of Biological Activity
The biological activity of 6-bromo-1H-indazole derivatives is profoundly influenced by the nature of substituents at the C3, N1, and C4 positions of the indazole ring. The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of various derivatives.
Table 1: Anti-proliferative Activity of 6-Bromo-1H-Indazole Derivatives
| Compound ID | R1 (at N1) | R3 (at C3) | R4 (at C4) | Cell Line | IC50 (µM) | Reference |
| 1 | H | -(E)-3,5-dimethoxystyryl | H | 4T1 (Breast) | > 10 | [1] |
| 2a | H | -(E)-3,5-dimethoxystyryl | H | MCF-7 (Breast) | 1.15 | [1] |
| 2f | H | -(E)-3,5-dimethoxystyryl | H | 4T1 (Breast) | 0.23 | [1] |
| 36 | CH3 | CH3 | N-(4-fluorobenzyl)amino | HCT116 (Colon) | 0.4 | [2] |
| 9f | H | H | N-(4-fluorobenzyl)amino | HCT116 (Colon) | 14.3 | [3] |
Key SAR Insights from Anti-proliferative Data:
-
Substitution at C3: The presence of a bulky hydrophobic group, such as a substituted styryl moiety, at the C3 position can significantly enhance anti-proliferative activity, as seen in the difference between compound 1 and compounds 2a and 2f [1].
-
Substitution at N1 and C3: Methylation at the N1 and C3 positions, combined with a substituted amino group at C4 (compound 36 ), leads to potent activity against colon cancer cells[2].
-
Substitution at C4: An N-arylmethylamino substituent at the C4 position appears to be favorable for activity, although the overall substitution pattern of the indazole core plays a crucial role in determining potency[2][3].
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR-2 | 0.2 | [4] |
| Pazopanib | VEGFR-2 | 30 | [4] |
| Derivative W19 | VEGFR-2 | < 5 | [4] |
| Derivative W20 | VEGFR-2 | < 5 | [4] |
| Compound 7n | FGFR1 | 15.0 | [5] |
| Compound 7r | FGFR1 | 2.9 | [5] |
| Compound 101 | FGFR1 | 69.1 | [6] |
| Compound 102 | FGFR1 | 30.2 | [6] |
| Compound 107 | EGFR (L858R/T790M) | 70 | [6] |
| Compound 109 | EGFR (T790M) | 5.3 | [6] |
| Compound 127 (Entrectinib) | ALK | 12 | [6] |
Key SAR Insights from Kinase Inhibition Data:
-
VEGFR-2 Inhibition: 6-Bromo-1H-indazole derivatives have demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis. Certain derivatives (W19, W20) show inhibitory activity comparable to or better than the approved drug Pazopanib[4].
-
FGFR Inhibition: The indazole scaffold is a promising framework for developing FGFR inhibitors. Substitutions at the C6 position with aryl groups, as seen in compounds 7n and 7r , can lead to highly potent FGFR1 inhibitors[5][6]. Further optimization of the substituent at the C4 position can also enhance activity[6].
-
EGFR Inhibition: Indazole derivatives have been developed as potent inhibitors of mutant forms of EGFR, which are common in non-small cell lung cancer. The substitution pattern on the indazole core is critical for achieving high potency and selectivity[6].
-
ALK Inhibition: The indazole scaffold is present in the approved ALK inhibitor Entrectinib, highlighting its utility in targeting this important oncogenic driver[6].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they inhibit and the experimental workflows used for their evaluation.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.
Caption: General Workflow for the Discovery and Development of Indazole-Based Kinase Inhibitors.
Experimental Protocols
Detailed methodologies are essential for the objective comparison of compound performance. Below are representative protocols for key assays.
VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase[4].
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (e.g., 10 mM)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the final desired concentrations.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the luminescent kinase assay reagent to each well to stop the reaction and measure the amount of ADP produced.
-
Measure Luminescence: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines[7].
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Conclusion
The 6-bromo-1H-indazole scaffold is a highly valuable starting point for the design of potent kinase inhibitors. The structure-activity relationship studies, although not extensively focused on the 6-bromo-5-methoxy substitution pattern, reveal several key principles. Potent anti-proliferative and kinase inhibitory activity can be achieved by strategic modifications at the C3, N1, and C4 positions. The bromine atom at C6 provides a convenient handle for introducing diversity through cross-coupling reactions, allowing for the fine-tuning of potency and selectivity against various kinase targets. The presence of a methoxy group at the 5-position is expected to modulate the electronic and pharmacokinetic properties of the compounds, and further investigation into its specific effects is warranted. The data and protocols presented in this guide offer a framework for the continued development of novel and effective anticancer agents based on the this compound scaffold.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of 6-Bromo-1H-Indazole Derivatives and Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 6-bromo-1H-indazole derivatives against established FDA-approved tyrosine kinase inhibitors (TKIs). The primary focus of this comparison is their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[1] This document summarizes publicly available in vitro data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in drug discovery and development efforts.
Disclaimer: Specific in vitro efficacy data for 6-bromo-5-methoxy-1H-indazole is limited in the public domain. This guide focuses on the broader class of 6-bromo-1H-indazole derivatives as representative examples of this chemical scaffold's potential.
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in developing targeted therapies, particularly kinase inhibitors.[2][3] Its structural similarity to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors at the kinase active site.[2] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase, a key factor for binding affinity.[2] The bromine atom at the 6-position provides a versatile handle for synthetic modifications, such as cross-coupling reactions, enabling the exploration of different regions of the ATP-binding pocket to enhance potency and selectivity.[2][4]
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 6-bromo-1H-indazole derivatives against VEGFR-2, compared to the known inhibitors Axitinib and Pazopanib.
A Note on Data Comparison: The data for the 6-bromo-1H-indazole derivatives and the commercial drugs are compiled from different sources and were not determined in a head-to-head study. Therefore, direct comparisons should be made with caution.[1] The IC50 values for the derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[1]
| Compound/Drug | Target | IC50 (nM) |
| 6-Bromo-1H-indazole Derivatives | ||
| Derivative W4 | VEGFR-2 | < 5 |
| Derivative W12 | VEGFR-2 | < 5 |
| Derivative W17 | VEGFR-2 | < 5 |
| Derivative W19 | VEGFR-2 | < 5 |
| Derivative W20 | VEGFR-2 | < 5 |
| Derivative W2 | VEGFR-2 | < 10 |
| Derivative W23 | VEGFR-2 | < 10 |
| Reference Drugs | ||
| Axitinib | VEGFR-2 | 0.2 |
| Pazopanib | VEGFR-2 | 30 |
Table 1: In Vitro Inhibitory Activity against VEGFR-2. Data sourced from BenchChem.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below for reference.
VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.[5]
-
Materials:
-
Purified, recombinant VEGFR-2 enzyme
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Kinase Reaction Setup: Prepare a reaction mixture containing the VEGFR-2 enzyme, the specific substrate, and serial dilutions of the test compound in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells. Include control wells with a diluent (e.g., DMSO) instead of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.[5]
-
Detection: Add the kinase detection reagent (e.g., ADP-Glo™ reagent) to each well. This reagent terminates the kinase reaction and measures the amount of ADP produced, which is then converted to a luminescent signal.
-
Data Acquisition: After a brief incubation at room temperature, measure the luminescence using a microplate reader. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), indicating weaker inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the kinase inhibitors on the proliferation and viability of cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., HUVEC, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period, typically 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[1]
-
Western Blotting
This technique is used to detect the levels of specific proteins and their phosphorylation status within a cell, providing insight into the mechanism of action of the inhibitor.
-
Materials:
-
Cell line of interest
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells to extract total proteins.[2]
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-VEGFR-2 or total VEGFR-2), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target kinase and downstream signaling proteins.
-
Visualizations: Pathways and Workflows
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Workflow for Evaluating Kinase Inhibitors.
References
A Comparative Benchmark: 6-bromo-1H-indazole Derivatives Versus Axitinib in Targeting VEGFR-2
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of novel 6-bromo-1H-indazole derivatives in comparison to the established multi-kinase inhibitor, Axitinib, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition.
This guide provides a comprehensive analysis of a series of 6-bromo-1H-indazole derivatives benchmarked against Axitinib, a potent second-generation tyrosine kinase inhibitor. The primary focus of this comparison is the in vitro inhibitory activity against VEGFR-2, a key mediator of angiogenesis crucial for tumor growth and metastasis. While direct, publicly available data for 6-bromo-5-methoxy-1H-indazole derivatives is limited, this guide utilizes available data for structurally related 6-bromo-1H-indazole compounds to provide a valuable comparative framework.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 6-bromo-1H-indazole derivatives against VEGFR-2, juxtaposed with the known activity of Axitinib. It is important to note that the data for the 6-bromo-1H-indazole derivatives are compiled from various sources and may not have been determined in head-to-head studies with Axitinib, warranting cautious interpretation of direct comparisons.
| Compound/Drug | Target | IC50 (nM) |
| 6-bromo-1H-indazole Derivatives | ||
| Derivative 1 | VEGFR-2 | 5.8 |
| Derivative 2 | VEGFR-2 | 7.2 |
| Derivative 3 | VEGFR-2 | 12.5 |
| Reference Drug | ||
| Axitinib | VEGFR-2 | 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
VEGFR-2 Kinase Inhibition Assay (Luminescent)
This assay quantifies the ability of a compound to inhibit the activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (6-bromo-1H-indazole derivatives and Axitinib)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the test compound, VEGFR-2 enzyme, and substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cancer cell lines
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the test compounds in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells (e.g., A549, HCT116)
-
Matrigel (optional)
-
Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified VEGFR-2 signaling cascade and points of inhibition.
Caption: Workflow for determining in vitro kinase inhibition.
Caption: Workflow for in vivo efficacy studies in a xenograft model.
A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a cornerstone in numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] Notable FDA-approved drugs such as Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, underscoring its therapeutic significance.[1][2][3]
Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][2] The desired substitution pattern and target tautomer heavily influence the choice of synthetic strategy. While classical methods have long been employed, the demand for molecular diversity and efficiency has spurred the development of modern, powerful techniques like transition-metal-catalyzed C-H activation.[3][4]
This guide provides an in-depth comparative analysis of key synthetic routes to substituted indazoles. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and present comparative data to empower researchers in selecting the optimal pathway for their specific drug discovery and development objectives.
Classical Approach: The Davis-Beirut Reaction
The Davis-Beirut reaction is a robust, metal-free method for the synthesis of 2H-indazoles, valued for its use of inexpensive starting materials.[5][6] The reaction typically involves the condensation of an o-nitrobenzaldehyde or a related precursor with a primary amine, followed by an intramolecular N-N bond-forming cyclization.[5][7]
Mechanistic Rationale
The reaction proceeds through distinct pathways under acidic or basic conditions, but a key common feature is the in-situ generation of a highly reactive ortho-nitroso intermediate that triggers the heterocyclization.[7][8][9]
Under basic conditions , starting from an N-substituted 2-nitrobenzylamine, a base abstracts a proton to form a carbanion.[5] This carbanion then orchestrates an internal redox process, leading to the formation of a nitroso imine intermediate, which subsequently cyclizes to the 2H-indazole.[5][9]
Under acidic conditions , the reaction between an o-nitrosobenzaldehyde and a primary amine forms an o-nitrosobenzylidine imine.[7] This pivotal intermediate undergoes a concerted, N-N bond-forming heterocyclization to yield the final product.[7] This acid-catalyzed variant has proven effective for accessing N-aryl targets that are often challenging to synthesize under basic conditions.[10]
Performance Comparison & Substrate Scope
The choice of solvent and the nature of the amine are critical. While the reaction tolerates a range of alkyl amines, yields can be lower with certain anilines or when using secondary alcohols as solvents.[6][9] The presence of a controlled amount of water can be beneficial, but excess water may lead to unwanted side reactions.[9]
| Starting Materials | Amine/Nucleophile | Conditions | Yield (%) | Reference |
| o-Nitrobenzaldehyde | Benzylamine | Acetic Acid (cat.), MeOH | 95% | [7] |
| o-Nitrobenzaldehyde | Aniline | Acetic Acid (cat.), MeOH | 60% | [7] |
| 2-Nitrobenzylamine | - | DBU, THF | 41-50% | [7] |
| o-Nitrobenzaldehydes | Various Aminothiol Alkanes | KOH, Alcohol | Good | [5] |
| 5-Chloro-2-nitrobenzylamine | - | KOH, MeOH, 25% H₂O | 80% | [9] |
Experimental Protocol: Acid-Catalyzed Synthesis of 2-Benzyl-2H-indazole[7]
-
Preparation of o-Nitrosobenzaldehyde: o-Nitrobenzyl alcohol (1.0 g, 6.5 mmol) is dissolved in methanol (150 mL) in a Pyrex flask. The solution is irradiated with a 450 W medium-pressure mercury lamp for 14 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield o-nitrosobenzaldehyde as a solid (yield: 48%). Note: This intermediate is sensitive to heat and light and should be handled accordingly.
-
Condensation and Cyclization: To a solution of o-nitrosobenzaldehyde (100 mg, 0.66 mmol) in methanol (5 mL), add benzylamine (71 mg, 0.66 mmol) and a catalytic amount of glacial acetic acid (2 drops).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure 2-benzyl-2H-indazole.
Modern Approach: Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal catalysis has revolutionized indazole synthesis, offering an atom-economical and highly versatile strategy for constructing both 1H- and 2H-isomers with diverse functionalities.[3][11] These methods typically rely on a directing group within one of the starting materials to guide a metal catalyst (e.g., Rhodium, Palladium, Cobalt) to a specific C-H bond, which is then cleaved and functionalized in a cyclization cascade with a coupling partner.[12][13][14]
Mechanistic Rationale: Rh(III)-Catalyzed Synthesis of 1H-Indazoles
A prominent example is the Rh(III)/Cu(II)-catalyzed annulation of arylimidates with nitrosobenzenes to form 1H-indazoles.[1][12] The causality of this process is as follows:
-
C-H Activation: The arylimidate coordinates to the Rh(III) catalyst. The imidate acts as an internal directing group, facilitating the regioselective cleavage of an ortho C-H bond to form a five-membered rhodacycle intermediate.
-
Coordination & Insertion: The nitrosobenzene coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
-
Reductive Elimination & N-N Bond Formation: An intramolecular C-N reductive elimination occurs. This is often followed by a Cu(II)-catalyzed N-N bond formation step.
-
Catalyst Regeneration: The active Rh(III) catalyst is regenerated, allowing the cycle to continue.
Performance Comparison: A Survey of Catalytic Systems
This strategy exhibits remarkable functional group tolerance and allows for the construction of highly complex indazole derivatives.[3][12] Different metals and directing groups can be employed to target specific isomers and substitution patterns.
| Catalyst System | Directing Group | Coupling Partner | Target Isomer | Typical Yield (%) | Reference |
| [CpRhCl₂]₂ / Cu(OAc)₂ | Imidate | Nitrosobenzenes | 1H-Indazole | 50-95% | [1][6][12] |
| [CpRhCl₂]₂ | Azo | Aldehydes | 2H-Indazole | 60-90% | [15] |
| Pd(OAc)₂ | Azo | Aldehydes | 2H-Indazole | Good | [16] |
| [CpCo(C₆H₆)][B(C₆F₅)₄]₂ | Azo | Aldehydes | 2H-Indazole | Moderate-Excellent | [1][17] |
| [CpRhCl₂]₂ / CuI | Phenylhydrazone | - (Dimerization) | 1H-Indazole | Moderate-Good | [13] |
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole[6]
-
Reactor Setup: Add the arylimidate (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and Cu(OAc)₂ (0.04 mmol, 20 mol %) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Evacuate the tube and backfill with argon gas. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C. Stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane and filter it through a pad of Celite, washing the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 1H-indazole product.
Other Notable Synthetic Strategies
Beyond these two major classes, several other effective methods have been developed, each with its own strategic advantages.
A. SNAr-Based Cyclizations for 1-Aryl-1H-Indazoles
This strategy leverages an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction.[18] It typically begins with the condensation of an arylhydrazine with an aldehyde or ketone that has an ortho-leaving group (like fluorine) activated by an electron-withdrawing group (like nitro).[1][18] Deprotonation of the resulting arylhydrazone generates a nucleophile that cyclizes onto the activated ring to form the indazole. A key advantage is the potential for one-pot domino reactions, which are highly efficient.[18][19]
Protocol Highlight: A one-pot domino process starting from an acetophenone derivative can achieve yields of 73–96%.[18] The process involves forming the arylhydrazone in situ, followed by the addition of a base like potassium tert-butoxide to induce the cyclization.[18]
B. Cadogan-Sundberg Reductive Cyclization
The Cadogan-Sundberg reaction involves the reductive cyclization of ortho-substituted nitroarenes using trivalent phosphorus reagents, like triethyl phosphite (P(OEt)₃).[20][21] While famously used for indole synthesis from o-nitrostyrenes, the principle extends to indazole formation.[20][22] The reaction is robust but traditionally requires harsh, high-temperature conditions (>150 °C).[23] However, milder protocols have been developed.[24][25] The mechanism has been debated, with evidence suggesting that non-nitrene pathways involving oxygenated intermediates, such as 2H-indazole N-oxides, can be operative, challenging the classical view of complete deoxygenation to a nitrene intermediate.[23]
Comparative Summary and Future Outlook
The choice of synthetic route is a critical decision based on the target molecule's structure, desired scale, and available resources.
| Synthetic Route | Target Isomer | Key Precursors | Reagents/Catalyst | Typical Yields | Key Advantages | Key Limitations |
| Davis-Beirut | 2H-Indazole | o-Nitro/Nitroso Aldehydes, Amines | Acid or Base | 60-95% | Metal-free, inexpensive materials.[5][6] | Substrate limitations, can be low-yielding for N-aryl targets.[6][9] |
| C-H Activation | 1H or 2H | Aryls with Directing Groups, Coupling Partners | Rh, Pd, Co Catalysts | 50-95% | High atom economy, broad scope, complex structures.[3][12] | Requires expensive metal catalysts, directing group dependency. |
| SNAr Cyclization | 1H-Indazole | o-Haloaryl Carbonyls, Arylhydrazines | Base | 70-95% | High yields, suitable for one-pot domino reactions.[18] | Requires specific activation pattern on the aryl ring. |
| Cadogan-Sundberg | 2H-Indazole | o-Nitrobenzyl Derivatives | P(OEt)₃ or PPh₃ | Variable | Robust for certain substrates. | Often requires harsh, high-temperature conditions.[23] |
The field of indazole synthesis continues to evolve. The future lies in developing more sustainable, scalable, and cost-effective methodologies.[4] Emerging areas like photoredox and electrochemical C-H functionalization promise to provide greener and more efficient pathways, minimizing waste and avoiding the use of expensive or toxic reagents, further expanding the synthetic chemist's toolkit for accessing this invaluable heterocyclic scaffold.[1][26]
References
- Directed Access to Acylated Azobenzenes via Pd-Catalyzed C–H Functionalization and Further Transformation into an Indazole Backbone. (2013). Org. Lett., 15, 620–623.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Rhodium(III)
- Strategy design for 1H-indazole synthesis from aldehyde hydrazones. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Cobalt(III)
- (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2023).
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). NIH.
- Davis–Beirut reaction. (n.d.). Wikipedia.
- Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Cadogan–Sundberg indole synthesis. (n.d.). Wikipedia.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025).
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (n.d.). AMiner.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- (PDF) Cadogan–Sundberg Indole Synthesis. (2020).
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2025).
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). AUB ScholarWorks.
- Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.).
- Comparative analysis of synthetic routes to functionalized indazoles. (2025). Benchchem.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed.
- The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2025).
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). NIH.
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.). NIH.
- Studies on the mechanism of the Cadogan–Sundberg indole synthesis. (2025).
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. (n.d.).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2H-Indazole synthesis [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
A Guide to Profiling the Kinase Selectivity of 6-Bromo-5-Methoxy-1H-Indazole and its Analogs
For researchers and drug development professionals, the indazole scaffold represents a privileged structure in the design of targeted kinase inhibitors.[1][2][3][4][5] Its structural resemblance to the purine core of ATP enables it to function as a competitive inhibitor within the kinase active site.[2] Strategic modifications of the indazole ring, particularly at the 6-position, have been shown to be a critical factor in determining both the potency and selectivity of these compounds against various kinases.[3] This guide provides a framework for evaluating the kinase selectivity profile of a novel derivative, 6-bromo-5-methoxy-1H-indazole .
While extensive public data on the specific kinase panel activity of this compound is limited, this document will provide a comparative analysis of structurally related 6-bromo-indazole derivatives. Furthermore, it will lay out a comprehensive, field-proven workflow for researchers to establish the selectivity profile of this and other novel compounds, thereby enabling a thorough assessment of their therapeutic potential and potential off-target liabilities.
The Critical Role of Kinase Selectivity Profiling
In an era of precision medicine, the selectivity of a kinase inhibitor is a paramount determinant of its clinical success. A highly selective inhibitor promises potent on-target efficacy with a minimized risk of off-target effects that can lead to toxicity. Conversely, a multi-targeted or non-selective inhibitor might offer a broader therapeutic application but carries a higher risk of unforeseen side effects. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a foundational pillar of modern drug discovery.[6] This process allows for:
-
Identification of Primary and Secondary Targets: Unveiling the full spectrum of kinases a compound interacts with.
-
Prediction of Potential Toxicities: Early flagging of interactions with kinases known to be associated with adverse effects.
-
Rational Drug Design: Guiding medicinal chemistry efforts to enhance selectivity and potency.
-
Understanding the Mechanism of Action: Elucidating the signaling pathways modulated by the compound.
Comparative Kinase Selectivity of 6-Substituted Indazole Derivatives
The substitution pattern on the indazole ring significantly influences the kinase inhibition profile. The 6-bromo substituent, in particular, serves as a versatile synthetic handle for cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of the ATP-binding pocket.[2] The following table summarizes publicly available data for several 6-bromo-1H-indazole derivatives, providing a glimpse into the potential target space for compounds like this compound.
| Compound Class/Derivative | Primary Kinase Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) / % Inhibition | Selectivity (Fold) |
| 6-Bromo-1H-indazole Derivatives (W-series) | VEGFR-2 | < 5 - < 10 | Data not specified | Data not specified | Data not specified |
| Axitinib (Indazole Core) | VEGFR-2 | 0.2 | PDGFRβ, c-Kit | 1.6, 1.7 | >8x |
| Pazopanib (Indazole Core) | VEGFR-2 | 30 | Data not specified | Data not specified | Data not specified |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | PLK1, PLK2, Aurora A | 15.32%, 21.89%, 31.45%* | High |
Data presented as % inhibition at 0.5 µM. Data for W-series derivatives and reference drugs are compiled from different sources and not from a head-to-head study.[7]
This comparative data suggests that the 6-bromo-indazole scaffold is a potent inhibitor of key kinases involved in angiogenesis and cell cycle regulation, such as VEGFR-2 and PLK4.[7][8] The high potency of some derivatives, with IC50 values in the low nanomolar range, underscores the therapeutic potential of this chemical class.
Experimental Workflow: Establishing a Kinase Selectivity Profile
To characterize a novel compound such as this compound, a systematic and robust experimental approach is required. The following outlines a comprehensive workflow for determining its kinase selectivity profile.
Phase 1: Initial Broad Kinome Screen
The first step is to screen the compound against a large, representative panel of kinases to obtain an unbiased view of its activity across the human kinome. This is typically performed at a single, high concentration (e.g., 1-10 µM) to identify all potential interactions.
Caption: Workflow for broad kinase panel screening.
Phase 2: Dose-Response Analysis (IC50 Determination)
For all kinases identified as "hits" in the initial screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each target.
Detailed Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.[1][2]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution. To this, add 5 µL of a reaction mixture containing the purified kinase of interest and its specific substrate in a kinase reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding 5 µL of an ATP solution (at a concentration close to the Km for the specific kinase). Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Target Pathways: The VEGFR Signaling Cascade
Given the prevalence of VEGFR-2 inhibition among indazole derivatives, understanding this signaling pathway is crucial for interpreting selectivity data.[7][9] Inhibition of VEGFR-2 can block downstream signaling cascades that are critical for tumor angiogenesis.
Caption: Key downstream pathways of VEGFR signaling.
Conclusion and Future Directions
The 6-bromo-indazole scaffold is a proven and versatile starting point for the development of potent kinase inhibitors.[2] For a novel compound like this compound, a systematic evaluation of its kinase selectivity is a critical, non-negotiable step in its preclinical development. By employing a broad kinome scan followed by detailed IC50 determination for identified hits, researchers can build a comprehensive selectivity profile. This data, when interpreted in the context of relevant signaling pathways, provides the foundational knowledge required to guide further optimization, predict in vivo efficacy, and anticipate potential safety concerns. The protocols and workflows described herein offer a robust framework for these essential investigations, paving the way for the discovery of the next generation of targeted therapies.
References
- BenchChem. Application Notes and Protocols for Assessing Kinase Inhibitor Specificity. (2025).
- ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
- Springer Protocols. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. (2016).
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- BenchChem.
- BenchChem. Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. (2025).
-
Wang, Y., Li, J., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 116393. [Link]
- BenchChem. Application Notes and Protocols: Leveraging 6-Bromo-1H-indazole for the Development of Potent Kinase Inhibitors. (2025).
-
Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(9), 1460–1481. [Link]
- BenchChem.
- BenchChem.
- BenchChem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (2025).
- BenchChem.
-
Sherwood, A. M., Maillet, E. L., & Kruegel, A. C. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(7), 1144–1150. [Link]
-
Harris, C. S., Ali, A., Gikunju, D., Guss, J. T., Hendrickson, T. L., Jennings, A. J., ... & Wilson, J. R. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS medicinal chemistry letters, 12(4), 576–583. [Link]
-
Elguero, J., Bouissane, L., Alkorta, I., & Elguero, P. A. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5948–5961. [Link]
-
Kumar, A., Kumar, K., & Singh, G. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 27(15), 4987. [Link]
-
Elguero, J., Bouissane, L., Alkorta, I., & Elguero, P. A. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 87(9), 5948–5961. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 6-bromo-5-methoxy-1H-indazole: A Comparative Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile role in the development of targeted therapeutics, particularly potent kinase inhibitors. This guide provides a comparative analysis of 6-bromo-5-methoxy-1H-indazole and its derivatives, focusing on the validation of its likely biological target. Drawing upon experimental data from closely related analogs and established drugs, we present a framework for researchers to evaluate its potential as a kinase inhibitor, with a specific focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Unveiling the Kinase Inhibition Potential
Indazole-containing compounds have demonstrated significant activity against a range of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2] The structural similarity of the indazole nucleus to the purine core of ATP allows these compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity.[3] Derivatives of the closely related 6-bromo-1H-indazole have shown potent inhibitory effects against several kinases, including Polo-like kinase 4 (PLK4), Phosphoinositide 3-kinase (PI3K), Leucine-Rich Repeat Kinase 2 (LRRK2), and notably, VEGFR-2.[4][5][6]
While direct experimental data for this compound is limited in publicly available literature, the well-established role of the 6-bromo-1H-indazole scaffold as a VEGFR-2 inhibitor provides a strong rationale for investigating this as its primary biological target.[6] The addition of a methoxy group at the 5-position is a common modification in medicinal chemistry aimed at modulating potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibitors
To contextualize the potential of this compound, this section presents a comparative overview of the inhibitory activity of various 6-bromo-1H-indazole derivatives against VEGFR-2, alongside established FDA-approved VEGFR-2 inhibitors, Axitinib and Pazopanib. It is important to note that the data for the 6-bromo-1H-indazole derivatives are compiled from different sources and were not determined in a head-to-head study, thus direct comparisons should be made with caution.
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [6] |
| Derivative W12 | VEGFR-2 | < 5 | [6] |
| Derivative W17 | VEGFR-2 | < 5 | [6] |
| Derivative W19 | VEGFR-2 | < 5 | [6] |
| Derivative W20 | VEGFR-2 | < 5 | [6] |
| Derivative W2 | VEGFR-2 | < 10 | [6] |
| Derivative W23 | VEGFR-2 | < 10 | [6] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [6] |
| Pazopanib | VEGFR-2 | 30 | [6] |
Experimental Protocols for Target Validation
Validating the biological target of a novel compound is a critical step in drug discovery. Below are detailed methodologies for key experiments commonly employed to assess the inhibitory activity of compounds like this compound against protein kinases.
VEGFR-2 Kinase Assay (Luminescent)
This biochemical assay is a primary method to determine the in vitro inhibitory activity of a compound against a purified kinase enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant VEGFR-2 kinase, and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[7]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase signaling pathway.
Materials:
-
Human cancer cell line known to overexpress the target kinase (e.g., HUVEC for VEGFR-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of proliferation inhibition is calculated for each concentration of the test compound, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.[3]
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for kinase inhibitor discovery.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: General workflow for kinase inhibitor discovery.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3] This guide provides a comparative analysis of the cross-reactivity profiles of several indazole-based compounds. While specific experimental data for 6-bromo-5-methoxy-1H-indazole is not publicly available, this guide will utilize data from well-characterized indazole-containing compounds to illustrate the landscape of kinase selectivity and potential off-target effects. Modifications to the indazole ring system are a critical determinant of both potency and selectivity against various kinases.[2]
The selectivity of these compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors.[1] Understanding these nuances is crucial for predicting both therapeutic efficacy and potential toxicities.[1]
Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or percentage of inhibition for several representative indazole-based kinase inhibitors against a panel of kinases. This data offers a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| Data for C05, a potent PLK4 inhibitor, is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for Axitinib, a multi-kinase inhibitor, is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[3] |
Table 2: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| MET | 364 |
Table 3: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| MET | 3.9 |
| AXL | 1.1 |
| RON | 1.8 |
| TYRO3 | 4.3 |
Table 4: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
| MER | 43 |
| TYRO3 | 65 |
| VEGFR2 | 150 |
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount and is typically achieved through comprehensive screening against a panel of kinases.[2] Below are generalized protocols for common assays used to characterize indazole derivatives.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay) [3]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
-
Reaction Setup : A reaction mixture is prepared containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound (e.g., an indazole inhibitor) in a reaction buffer.[3]
-
Kinase Reaction : The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[3]
-
ATP Depletion : Following the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining unconsumed ATP.[3]
-
ADP to ATP Conversion : A detection reagent is then added, which converts the ADP generated during the kinase reaction into ATP.[3]
-
Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is read using a luminometer.[3]
-
Data Analysis : The inhibitor's potency (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.[3]
Cellular Phosphorylation Assay (Western Blot) [3]
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[3]
-
Cell Culture and Treatment : Cells that endogenously or exogenously express the target kinase are cultured. These cells are then treated with various concentrations of the indazole inhibitor for a specific duration.[3]
-
Cell Lysis : After treatment, the cells are washed and then lysed to release the cellular proteins.[3]
-
Protein Quantification and Sample Preparation : The protein concentration of the cell lysates is determined and normalized. Samples are then prepared for gel electrophoresis.
-
SDS-PAGE and Western Blot : The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to the phosphorylated and total protein of interest to detect changes in phosphorylation levels.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Hypothetical Signaling Pathway Affected by a Multi-Kinase Indazole Inhibitor
Caption: Inhibition of multiple receptor tyrosine kinases by an indazole-based inhibitor.
References
A Comparative Guide to Analytical Techniques for Indazole Characterization
Indazole and its derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1] The precise and reliable characterization of these molecules is essential to confirm their structure, determine purity, and understand their physicochemical properties, which are fundamental aspects of drug development and quality control.[1]
This guide offers an objective comparison of the principal analytical techniques used for the characterization of indazoles. It provides supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable methods for their work.
Data Presentation: Comparison of Key Analytical Techniques
The choice of an analytical technique depends on the specific information required, the desired sensitivity, and the sample complexity. The following table summarizes the performance of various techniques applicable to the characterization of indazole derivatives.
| Parameter | NMR Spectroscopy | HPLC-UV | LC-MS | X-ray Crystallography |
| Primary Use | Unambiguous Structure Elucidation & Quantification (qNMR)[2] | Purity Assessment & Quantification[3] | Identity Confirmation & Impurity Profiling[2] | Definitive 3D Atomic Structure[4] |
| Information Obtained | Detailed molecular structure, connectivity, conformation in solution.[5] | Retention time, quantitative purity based on peak area.[3] | Molecular weight, fragmentation patterns, impurity identification.[2] | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[4] |
| Purity Assay (% w/w) | 99.2 ± 0.2 (qNMR)[3] | 99.3 ± 0.1[3] | - | >99 (mol%)[3] |
| Precision (RSD, %) | < 1.0[3] | < 0.5[3] | Varies with ionization | ~0.5-2.0[3] |
| Analysis Time per Sample | ~15 min[3] | ~30 min[3] | ~20-30 min[6] | Hours to Days |
| Sample Consumption | Low (~10-20 mg)[3] | Very Low (~1-5 mg) | Very Low (<1 mg) | Low (single crystal) |
| Strengths | Provides detailed structural information; absolute quantification is possible.[2] | High resolution, robust, reproducible, and high throughput.[2] | High specificity and sensitivity for identifying trace impurities.[2] | Provides unambiguous, high-resolution atomic structure.[4] |
| Limitations | Lower sensitivity compared to MS; complex spectra for mixtures. | Limited peak identification without a reference standard.[2] | Ionization efficiency can vary; may not distinguish isomers.[2] | Requires high-quality single crystals, which can be difficult to grow.[4] |
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of indazole derivatives, providing detailed information on atomic connectivity and the molecule's electronic environment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural characterization of indazoles, allowing for the unambiguous determination of substitution patterns and differentiation between N-1 and N-2 isomers.[1] Both ¹H and ¹³C NMR are routinely used, with 2D techniques like HMQC and HMBC providing deeper structural insights.[7]
-
Sample Preparation : Dissolve approximately 10-20 mg of the indazole sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][8]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Data Acquisition :
-
Record the ¹H NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS) or the residual solvent signal.[10]
-
Record the proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals unambiguously.[7]
-
-
Data Analysis : Integrate ¹H NMR signals to determine the relative number of protons. Analyze chemical shifts, multiplicities, and coupling constants (J) to elucidate the molecular structure.[10]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for confirming molecular weight and profiling impurities.[2] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the determination of elemental composition.
This protocol is adapted for the analysis of indazole derivatives in various matrices.
-
Sample Preparation (Solid Phase Extraction - SPE) :
-
For biological samples, pre-treat 1 mL of plasma or urine with an internal standard.[11]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.[11]
-
Load the pre-treated sample onto the cartridge.[11]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[11]
-
Elute the analytes with 1 mL of methanol.[11]
-
Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute the residue in 100 µL of the initial mobile phase.[11]
-
-
Instrumentation : Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[11][12]
-
LC Conditions :
-
MS Conditions :
Chromatographic Methods
Chromatography is essential for separating indazoles from impurities, making it a cornerstone for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile and widely used technique for the separation and quantification of indazole compounds.[3][14] It is a robust method for determining the purity of a sample by comparing the area of the main peak to the total area of all detected peaks.[3]
-
Instrumentation : An HPLC system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][15]
-
Preparation of Solutions :
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.[3]
-
Injection Volume : 10 µL.
-
Column Temperature : 40 °C.[2]
-
Detection : UV detector set at an appropriate wavelength (e.g., 300 nm).[16]
-
Gradient : A suitable gradient program to ensure separation of the main compound from all impurities. For example: start with 95% A, ramp to 5% A over several minutes, hold, and then re-equilibrate.[2]
-
-
Data Analysis : Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.
Solid-State Characterization
X-ray Crystallography
X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in a crystalline solid.[4] It is the gold standard for unambiguous structure determination, offering precise data on conformation, bond lengths, and intermolecular interactions.[4]
-
Crystallization : Grow high-quality single crystals of the indazole derivative. This is a critical and often challenging step, involving techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A screening of various solvents is typically required.[4]
-
Data Collection :
-
Mount a suitable single crystal on a goniometer head.[4]
-
Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[4]
-
-
Structure Solution and Refinement :
-
Process the collected diffraction data to determine the unit cell parameters and space group.[4]
-
Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map.[4]
-
Build and refine the atomic model against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Drug-Like Properties of 6-bromo-5-methoxy-1H-indazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas.[1][2] Analogs of 6-bromo-5-methoxy-1H-indazole are of particular interest due to their potential for potent and selective biological activity. This guide provides an objective comparison of the key drug-like properties of a series of hypothetical this compound analogs, supported by detailed experimental protocols for their evaluation. The aim is to facilitate the selection and optimization of candidates with favorable pharmacokinetic profiles for further development.
Indazole derivatives are often developed as inhibitors of protein kinases, which are crucial nodes in signaling pathways that regulate cell proliferation, survival, and migration.[3] Dysregulation of these pathways, for instance, the c-Met signaling pathway, is a hallmark of many cancers, making it a key target for therapeutic intervention.[4][5]
Comparative Analysis of Drug-Like Properties
The successful progression of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment of these characteristics is essential to identify potential liabilities and guide medicinal chemistry efforts.[6][7] The following table summarizes key drug-like properties for a hypothetical series of this compound analogs (IND-01 to IND-04), where R represents a point of substitution for structural variation.
| Compound ID | Structure (R group) | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (%) |
| IND-01 | -H | 45 | 8.2 | 45 | 92.5 |
| IND-02 | -CH₂OH | 75 | 5.1 | >60 | 88.1 |
| IND-03 | -COOH | 120 | 1.5 | >60 | 85.3 |
| IND-04 | -C(O)N(CH₃)₂ | 60 | 6.8 | 30 | 95.2 |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust drug discovery programs. The following sections detail the methodologies used to determine the drug-like properties presented above.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of drug candidates.[8][9] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[8]
Protocol:
-
Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.[10]
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a 96-well donor plate, typically at a concentration of 10 µM.[9]
-
Assay Assembly: The filter plate is placed on top of an acceptor plate pre-filled with buffer, creating a "sandwich". The donor plate is then placed on top of the filter plate.
-
Incubation: The assembled plate sandwich is incubated at room temperature for a period of 5 to 18 hours with constant shaking.[9][10]
-
Quantification: After incubation, the donor and acceptor plates are separated. The concentration of the compound in both compartments is determined using LC-MS/MS.[8]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that is widely used to predict human intestinal permeability and to identify substrates of active efflux transporters.[1][3] Differentiated Caco-2 cells form a monolayer that mimics the intestinal epithelium.[3]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²) are used.[11]
-
Permeability Measurement (Apical to Basolateral): a. The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (donor) and basolateral (acceptor) sides.[11] b. The test compound (typically at 10 µM) is added to the apical side.[3] c. The plate is incubated at 37°C with gentle shaking for 2 hours.[3] d. Samples are taken from the basolateral side at specified time points and analyzed by LC-MS/MS to determine the amount of compound that has crossed the monolayer.
-
Efflux Ratio Determination (Basolateral to Apical): The experiment is repeated by adding the test compound to the basolateral side and sampling from the apical side. The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[1]
Human Liver Microsomal (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[12][13] The rate of compound disappearance is used to calculate its intrinsic clearance.[13]
Protocol:
-
Reaction Mixture Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the test compound (e.g., 1-3 µM) is prepared.[12][14]
-
Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system to the microsomal suspension containing the test compound. The mixture is incubated at 37°C.[14]
-
Time Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Processing: The samples are centrifuged to precipitate proteins.[5]
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t½).[13]
Plasma Protein Binding (PPB) Assay by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that binds to plasma proteins, which is a critical parameter as only the unbound (free) drug is typically available to exert its pharmacological effect.[15][16] The Rapid Equilibrium Dialysis (RED) method is a commonly used and reliable technique.[17][18]
Protocol:
-
Compound Preparation: The test compound is added to plasma from the desired species (e.g., human, rat) at a specific concentration (e.g., 1-10 µM).[17][19]
-
RED Device Setup: The plasma containing the test compound is added to one chamber (the sample chamber) of the RED device insert. Dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber. The two chambers are separated by a semipermeable dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to pass through but retains the larger protein-drug complexes.[19]
-
Incubation: The sealed RED plate is incubated at 37°C on an orbital shaker for approximately 4-8 hours to allow the free drug to reach equilibrium between the two chambers.[19][20]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and the buffer chambers.[19]
-
Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure both samples have the same matrix composition.[20]
-
Quantification: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = ([Conc]_plasma - [Conc]_buffer) / [Conc]_plasma * 100
Visualizing Pathways and Workflows
Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway targeted by indazole analogs and the workflows of critical ADME assays.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. merckgroup.com [merckgroup.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective Syk kinase inhibitors based on an indazole core [morressier.com]
- 11. researchgate.net [researchgate.net]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 15. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ijcrt.org [ijcrt.org]
- 18. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. cusabio.com [cusabio.com]
The Privileged Scaffold Face-Off: A Head-to-Head Comparison of Indazole and Other Heterocyclic Scaffolds in Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of kinase inhibitor drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and overall druglike properties. Among the plethora of options, the indazole moiety has emerged as a "privileged scaffold," forming the foundation of numerous clinically successful kinase inhibitors.[1][2][3] This guide provides a comprehensive, head-to-head comparison of the indazole scaffold against other prominent heterocyclic systems—pyrazole, purine, and quinoline—in the context of kinase inhibition. Through an objective analysis of experimental data, structure-activity relationships (SAR), and binding mode considerations, this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights necessary to make informed decisions in the rational design of next-generation kinase inhibitors.
Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets, particularly in oncology. The majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding site and thereby block the phosphotransferase activity of the kinase.[4] The adenine-mimicking ability of heterocyclic scaffolds is fundamental to their success in this role. These scaffolds are adept at forming crucial hydrogen bond interactions with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction is a primary anchor for inhibitor binding and a key determinant of potency.
The choice of the core heterocycle extends beyond simple hinge binding. It dictates the geometry and exit vectors for substituents, which in turn influences interactions with other regions of the ATP-binding site, such as the hydrophobic pocket, the ribose-binding pocket, and the solvent-exposed region. These interactions are critical for achieving high affinity and, importantly, selectivity for the target kinase over the hundreds of other kinases in the human kinome.
This guide will dissect the unique attributes of four key heterocyclic scaffolds: indazole, pyrazole, purine, and quinoline, providing a comparative analysis of their performance in kinase inhibition.
The Indazole Scaffold: A Reigning Champion in Kinase Inhibition
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern kinase inhibitor design.[3] Its prevalence in FDA-approved drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) underscores its favorable pharmacological properties.
Key Strengths of the Indazole Scaffold:
-
Versatile Hinge-Binding: The indazole core can engage the kinase hinge region through multiple hydrogen bonding patterns, depending on the substitution and the specific kinase. This versatility allows for fine-tuning of binding affinity.
-
Optimal Geometry for Occupying the ATP-Binding Site: The rigid, planar structure of the indazole scaffold provides a solid foundation for positioning substituents to make optimal contacts within the ATP-binding pocket.
-
Favorable Physicochemical Properties: Indazole-based inhibitors often exhibit good metabolic stability and oral bioavailability, contributing to their success in clinical development.[5]
Binding Mode and Structure-Activity Relationship (SAR):
Indazole-based inhibitors typically function as Type I or Type II kinase inhibitors, binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively. The specific binding mode is often dictated by the substituents on the indazole core. For instance, in many VEGFR inhibitors, the indazole core forms hydrogen bonds with the hinge region, while substituents at the 3- and 5-positions extend into the hydrophobic pocket and the solvent-exposed region.
Head-to-Head Comparison: Indazole vs. Other Privileged Scaffolds
The true measure of a scaffold's utility lies in its performance relative to other viable alternatives. This section provides a direct comparison of indazole with pyrazole, purine, and quinoline, supported by experimental data.
Indazole vs. Pyrazole: A Tale of Two Isosteres
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be considered a monocyclic analog of indazole. It is also a well-established scaffold in kinase inhibitor design.[4][6]
Direct Comparative Insights:
-
Potency: In some cases, the replacement of an indazole core with a pyrazole has led to comparable or even improved potency. For instance, in the development of interleukin-2 inducible T-cell kinase (ITK) inhibitors, a pyrazole-based scaffold demonstrated sub-nanomolar inhibitory potency, comparable to its indazole-containing predecessors.[7] However, in other instances, the additional phenyl ring of the indazole is crucial for establishing key hydrophobic interactions, making it the more potent scaffold.[8]
-
Selectivity: The smaller size of the pyrazole scaffold can sometimes offer advantages in achieving selectivity. By presenting a different substitution pattern and occupying a smaller volume in the ATP-binding pocket, pyrazole-based inhibitors can sometimes avoid interactions with off-target kinases that are engaged by larger, indazole-based compounds.
-
Physicochemical Properties: Pyrazole-based inhibitors generally have a lower molecular weight and often exhibit greater aqueous solubility compared to their indazole counterparts, which can be advantageous for optimizing pharmacokinetic properties.
| Scaffold | Key Advantages | Key Considerations | Representative Kinase Targets |
| Indazole | Versatile hinge binding, established clinical success, favorable PK properties.[3] | Larger size may sometimes limit selectivity. | VEGFR, PDGFR, c-Kit, Aurora Kinases, PLK4.[9] |
| Pyrazole | Smaller size can enhance selectivity, often good solubility.[4] | Potency can be context-dependent and sometimes lower than indazole. | ITK, ERK, Aurora Kinases, CDKs.[7][8] |
Indazole vs. Purine: The Natural ATP Mimic
The purine scaffold is the endogenous ligand for the ATP-binding site, making it a natural starting point for the design of ATP-competitive inhibitors.[1] Numerous clinically relevant inhibitors, particularly in the cyclin-dependent kinase (CDK) family, are based on the purine core.[10]
Direct Comparative Insights:
-
Hinge Binding: Both indazole and purine scaffolds are excellent hinge binders. The purine core, with its multiple nitrogen atoms, offers numerous possibilities for hydrogen bonding interactions with the kinase hinge.
-
SAR and Optimization: The purine scaffold has been extensively studied, and a deep understanding of its SAR exists, particularly for CDKs. This knowledge base can accelerate the optimization of purine-based inhibitors. However, the inherent similarity to ATP can sometimes lead to challenges in achieving high selectivity across the kinome.
-
Clinical Relevance: While indazole has seen broad success across various kinase families, purine-based inhibitors have been particularly impactful in the CDK field, with compounds like Roscovitine paving the way for next-generation CDK inhibitors.
| Scaffold | Key Advantages | Key Considerations | Representative Kinase Targets |
| Indazole | Broad applicability across diverse kinase families, proven clinical track record.[3] | May not always be the most potent scaffold for certain kinase families like CDKs. | VEGFR, PDGFR, Aurora Kinases, PLK4.[9] |
| Purine | Natural ATP mimic, strong hinge binding, extensive SAR knowledge for CDKs.[1] | Potential for off-target effects due to similarity to ATP. | CDKs, Bcr-Abl.[10] |
Indazole vs. Quinoline: A Larger Aromatic System
The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is another prominent core in kinase inhibitor design.[11] Its larger aromatic surface area can facilitate extensive van der Waals interactions within the ATP-binding site.
Direct Comparative Insights:
-
Potency and Binding Interactions: The extended aromatic system of quinoline can lead to very potent inhibitors by maximizing hydrophobic and π-stacking interactions. This is particularly evident in inhibitors of kinases like EGFR and VEGFR.[12][13]
-
Selectivity: The larger and more rigid nature of the quinoline scaffold can be leveraged to achieve high selectivity by designing compounds that fit snugly into the specific contours of the target kinase's ATP-binding site while sterically clashing with those of off-target kinases.
-
Drug-like Properties: Quinoline-based inhibitors can sometimes face challenges with solubility and metabolic stability due to their increased lipophilicity. Careful optimization of substituents is often required to achieve favorable pharmacokinetic profiles.
| Scaffold | Key Advantages | Key Considerations | Representative Kinase Targets |
| Indazole | Balanced profile of potency, selectivity, and drug-like properties.[3] | May not achieve the same level of hydrophobic interactions as larger scaffolds. | VEGFR, PDGFR, Aurora Kinases, PLK4.[9] |
| Quinoline | Extensive aromatic surface for strong hydrophobic interactions, potential for high potency.[11] | Can have challenges with solubility and metabolic stability. | EGFR, VEGFR, c-Met.[12][13] |
Data Presentation: Comparative Inhibitory Potency (IC50)
To provide a quantitative basis for comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of representative inhibitors from each scaffold class against selected kinase targets. It is important to note that direct comparisons are most meaningful when the assays are conducted under identical conditions.
| Inhibitor Scaffold | Kinase Target | Representative Inhibitor | IC50 (nM) |
| Indazole | VEGFR2 | Axitinib | 0.2 |
| Indazole | PLK4 | C05 | < 0.1[14] |
| Pyrazole | ITK | GNE-9822 | 0.7 (Ki)[7] |
| Purine | CDK2 | Roscovitine | 45 |
| Quinoline | EGFR | Erlotinib | 2 |
| Quinoline | c-Met | Cabozantinib | 1.3[15] |
Note: IC50 values are compiled from various sources and are intended for comparative purposes. Assay conditions may vary between studies.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
The determination of a kinase inhibitor's potency (typically as an IC50 value) is a cornerstone of the drug discovery process. Below is a representative protocol for a luminescence-based in vitro kinase assay, a common method for quantifying kinase activity.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP
-
Test compound (e.g., indazole-based inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (DMSO, no inhibitor) and a negative control (no kinase).
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (negative control).
-
Normalize the data with the positive control representing 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Generalized workflow for in vitro kinase inhibitor IC50 determination.
Caption: Simplified representation of Type I and Type II kinase inhibitor binding modes.
Conclusion and Future Perspectives
The indazole scaffold has rightfully earned its status as a privileged core in kinase inhibitor design, with a proven track record of producing potent, selective, and clinically successful drugs. However, the landscape of kinase drug discovery is continually evolving, and a "one-scaffold-fits-all" approach is rarely optimal.
This guide has demonstrated that pyrazole, purine, and quinoline scaffolds each offer unique advantages that can be strategically employed to address specific challenges in kinase inhibitor design.
-
Pyrazole offers a smaller, more streamlined alternative to indazole, which can be advantageous for optimizing selectivity and physicochemical properties.
-
Purine , as the endogenous ATP mimic, provides a powerful starting point for the design of highly potent inhibitors, particularly for certain kinase families like CDKs.
-
Quinoline , with its extended aromatic system, can facilitate exceptionally strong binding interactions, leading to inhibitors of very high potency.
The future of kinase inhibitor design will undoubtedly involve a continued exploration of novel heterocyclic scaffolds and the creative application of established ones. A deep understanding of the subtle yet significant differences between these privileged cores, as outlined in this guide, will be essential for the next wave of innovation in targeted cancer therapies. The judicious selection of the core scaffold, guided by a thorough analysis of the target kinase and the desired pharmacological profile, will remain a critical determinant of success in the challenging yet rewarding field of kinase drug discovery.
References
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
ResearchGate. (n.d.). Some examples of purine derivatives reported as TKIs inhibitors. [Link]
-
PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. [Link]
-
ResearchGate. (n.d.). Quinoline-based multi-kinase inhibitors approved by FDA. [Link]
-
National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
PubMed. (2014). Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. [Link]
-
ResearchGate. (2025). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. [Link]
-
PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
Journal of American Science. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. [Link]
-
ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
-
PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
ResearchGate. (2025). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. [Link]
-
PubMed. (n.d.). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]
-
National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
PubMed Central. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Semantic Scholar. (n.d.). Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition.[Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]
-
ResearchGate. (n.d.). IC50 values of the synthetic compounds and allopurinol. [Link]
-
ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. [Link]
-
PubMed. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. [Link]
-
ResearchGate. (n.d.). New purines from Cyclacel. [Link]
-
ResearchGate. (2025). Progress in the Development of Selective Inhibitors of Aurora Kinases. [Link]
-
MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jofamericanscience.org [jofamericanscience.org]
Safety Operating Guide
Proper Disposal of 6-bromo-5-methoxy-1H-indazole: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds such as 6-bromo-5-methoxy-1H-indazole. This guide provides detailed procedures for the proper disposal of this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial to minimize risks and meet regulatory requirements.
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for chemical waste pickup.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not fully detailed in all provided documents, information from structurally similar compounds suggests that it may cause skin and eye irritation and could be harmful if ingested or inhaled.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][2][3] | To prevent inhalation of dust or vapors. |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the immediate steps for laboratory personnel to safely collect and store this compound waste prior to its removal by a professional service.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]
2. Waste Collection:
-
Carefully transfer any waste containing this compound into the designated container.[1] For solid waste, sweep or scoop the material to minimize dust generation.[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
3. Container Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number (if available)
-
The primary hazards (e.g., Irritant, Harmful if swallowed)
-
The accumulation start date
-
4. Storage:
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]
-
The storage location should be a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[1]
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Utilize PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your laboratory's standard operating procedures) and dispose of all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-bromo-5-methoxy-1H-indazole, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound (CAS No. 1206800-17-0). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as Acute Toxicity, Oral, Category 4 , as indicated by the GHS07 pictogram. The primary hazard statement is H302: Harmful if swallowed .
Signal Word: Warning
GHS Pictogram:
⚠️
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or safety goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
| Dissolving in Solvents | Safety goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (nitrile or neoprene). | Chemical-resistant laboratory coat or apron. | Work within a certified chemical fume hood. |
| Running Reactions | Safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant laboratory coat. | Operations should be conducted in a chemical fume hood. |
| Waste Disposal | Safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
Handling and Storage
Handling:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid generating dust.
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting. |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, national, and international regulations. As a halogenated organic compound, it should be disposed of as hazardous waste.
Operational Steps for Disposal:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with non-halogenated waste.
-
Store the waste container in a secure, well-ventilated area away from incompatible materials.
-
Arrange for collection by a licensed hazardous waste disposal company.
Standard Operating Procedure for Handling
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Standard handling workflow for this compound.
Emergency Response Protocol
This diagram illustrates the immediate actions to take in the event of an accidental exposure to this compound.
Caption: Emergency response plan for accidental exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
